Zn(II) Mesoporphyrin IX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H36N4O4Zn |
|---|---|
Poids moléculaire |
630.1 g/mol |
Nom IUPAC |
zinc 3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
YQJXHPBQEBGWBG-UHFFFAOYSA-L |
Origine du produit |
United States |
Foundational & Exploratory
Spectroscopic Properties of Zn(II) Mesoporphyrin IX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of Zinc (II) Mesoporphyrin IX (ZnMP), a key molecule in various research and development areas, including heme oxygenase inhibition and photosensitized hydrogen production. This document details its characteristic absorption and emission spectra, supported by quantitative data and experimental protocols. Furthermore, it visualizes the key biological and chemical processes in which ZnMP plays a pivotal role.
Core Spectroscopic Properties
Zn(II) Mesoporphyrin IX, like other metalloporphyrins, exhibits a characteristic electronic absorption spectrum dominated by an intense Soret band (or B band) in the near-UV region and weaker Q-bands in the visible region. The fluorescence emission spectrum is typically a mirror image of the Q-band absorption.
UV-Vis Absorption and Fluorescence Data
The following tables summarize the key spectroscopic parameters for this compound and the closely related Zn(II) Protoporphyrin IX for comparative purposes. The exact values can vary depending on the solvent and other experimental conditions.
Table 1: UV-Vis Absorption Properties of Zn(II) Porphyrins
| Compound | Solvent | Soret Band (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Q-Bands (λ_max, nm) |
| This compound | Dichloromethane | ~408 | ~1.8 x 10⁵ | ~534, ~570 |
| Zn(II) Protoporphyrin IX | Dimethyl sulfoxide (DMSO) | 423 | Not specified in provided results | 548, 586[1] |
Table 2: Fluorescence Properties of Zn(II) Porphyrins
| Compound | Solvent | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified |
| Zn(II) Protoporphyrin IX | Toluene | 550 | ~590, ~645 | 0.033 | ~2 |
Note: Specific quantitative data for the fluorescence quantum yield and lifetime of this compound were not explicitly found in the search results. The data for Zn(II) Protoporphyrin IX is provided as a close structural analog. The emission of Zn(II) Protoporphyrin IX is noted to be around 590 nm when excited at approximately 420 nm[1].
Experimental Protocols
The following are detailed methodologies for conducting key spectroscopic experiments on this compound.
UV-Vis Absorption Spectroscopy
This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.
Objective: To measure the UV-Vis absorption spectrum of this compound and calculate its molar absorptivity at the Soret band maximum.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dichloromethane, DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1-10 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 350 nm to 700 nm.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction.
-
Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat for all dilutions: Repeat the measurement for all prepared dilutions, starting from the least concentrated to the most concentrated.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the Soret band and the Q-bands.
-
Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), plot a calibration curve of absorbance at the Soret band λ_max versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the linear fit of this plot.
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield.
Objective: To measure the fluorescence emission spectrum of this compound and determine its relative fluorescence quantum yield.
Materials:
-
This compound solution of known absorbance (typically A < 0.1 at the excitation wavelength)
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the Soret band maximum of this compound. Set the emission wavelength range to scan from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., 450 nm to 800 nm).
-
Standard Measurement:
-
Prepare a solution of the standard fluorophore with an absorbance at the excitation wavelength comparable to the sample.
-
Record the fluorescence emission spectrum of the standard.
-
-
Sample Measurement:
-
Record the fluorescence emission spectrum of the this compound solution under the same experimental conditions (excitation wavelength, slit widths).
-
-
Solvent Blank: Record the spectrum of the pure solvent to subtract any background signal.
-
Data Analysis (Relative Quantum Yield Calculation):
-
Integrate the area under the corrected emission spectra for both the sample (I_sample) and the standard (I_std).
-
Measure the absorbance of the sample (A_sample) and the standard (A_std) at the excitation wavelength.
-
The relative fluorescence quantum yield (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where n is the refractive index of the solvent.
-
Visualizations of Core Applications
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Heme Oxygenase Inhibition
This compound is a potent competitive inhibitor of heme oxygenase (HO), the enzyme responsible for heme degradation. This inhibition is crucial in various therapeutic strategies.
Caption: Competitive inhibition of Heme Oxygenase by this compound.
Photosensitized Hydrogen Generation
Zn(II) porphyrins can act as photosensitizers in artificial photosynthetic systems for the production of hydrogen gas from water.
Caption: Electron transfer pathway in photosensitized H₂ generation.
References
An In-Depth Technical Guide to the Fundamental Characteristics of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
Zn(II) Mesoporphyrin IX is a synthetically accessible metalloporphyrin that plays a significant role in a variety of research fields, primarily due to its structural similarity to heme and its distinct photophysical and biological properties. It is widely utilized as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. This inhibition allows for the study of the physiological and pathological roles of HO and its products, such as carbon monoxide, biliverdin, and iron.
This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, spectroscopic data, synthesis and purification protocols, and its role in key signaling pathways.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [1][2] |
| Molecular Weight | 630.05 g/mol | [1][3] |
| CAS Number | 14354-67-7 | [1] |
| Appearance | Dark red solid | N/A |
| Purity | Typically >95% | [1][4] |
| Storage | Store at room temperature, protected from light. | [1][2] |
Spectroscopic Data
The electronic absorption spectrum of this compound, like other metalloporphyrins, is characterized by an intense Soret band in the near-UV region and weaker Q-bands in the visible region. The fluorescence spectrum typically shows two emission bands. Due to the limited availability of specific spectral data for this compound in the literature, the following tables include data for the closely related and structurally similar Zn(II) Protoporphyrin IX as a reference.
Table 2.1: UV-Vis Absorption Data
| Compound | Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| Zn(II) Protoporphyrin IX | DMSO | 423 | 548, 586 | [5] |
| General Zn(II) Porphyrins | Chloroform | ~420-430 | ~550-600 | [6] |
Table 2.2: Fluorescence Emission Data
| Compound | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Zn(II) Protoporphyrin IX | DMSO | ~420 | ~590 | High | [5][7] |
| General Zn(II) Porphyrins | Various | Soret Band | ~580-600, ~630-650 | 0.03 - 0.05 | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the insertion of a zinc(II) ion into the free-base Mesoporphyrin IX macrocycle. A general and widely used method is the metal acetate/DMF method.
Materials:
-
Mesoporphyrin IX
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
-
Distilled water
Procedure:
-
Dissolve Mesoporphyrin IX in DMF in a round-bottom flask.
-
Add an excess of zinc(II) acetate dihydrate to the solution.
-
Heat the reaction mixture to reflux (around 150 °C) and stir for 1-2 hours.
-
Monitor the reaction progress by UV-Vis spectroscopy. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands indicate the completion of the metal insertion.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in chloroform and wash with distilled water to remove excess zinc salts and DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the chloroform to yield the crude this compound.
Synthesis workflow for this compound.
Purification by Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is a standard method for this purpose.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chloroform
-
Methanol
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a chloroform/methanol solvent system. The polarity of the mobile phase can be gradually increased by increasing the percentage of methanol.
-
The desired this compound typically forms a distinct colored band that moves down the column.
-
Collect the fractions containing the pure product.
-
Monitor the purity of the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Purification workflow for this compound.
In Vivo Formulation
Due to its poor aqueous solubility, a specific formulation is required for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure for a 2.5 mg/mL suspended solution:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well. The resulting solution will be a suspension.
Signaling Pathway: Inhibition of Heme Oxygenase and Bach1 Degradation
This compound is a potent competitive inhibitor of heme oxygenase (HO-1), the enzyme responsible for heme degradation. Beyond direct inhibition, it also upregulates the expression of HO-1 through a distinct signaling pathway involving the transcriptional repressor Bach1.
Under normal conditions, Bach1 binds to the antioxidant response elements (AREs) in the promoter region of the HO-1 gene, repressing its transcription. When induced by agents like this compound, Bach1 undergoes rapid, proteasome-dependent degradation. This degradation removes the repression on the HO-1 gene, leading to increased transcription and subsequent translation of HO-1 protein.
Signaling pathway of HO-1 induction by this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and drug development:
-
Heme Oxygenase Research: As a potent inhibitor, it is instrumental in elucidating the role of HO-1 in various physiological and pathological processes, including inflammation, oxidative stress, and apoptosis.
-
Cancer Research: The inhibition of HO-1, which is often overexpressed in tumors and contributes to chemoresistance, is a promising strategy in cancer therapy. This compound is used to study the effects of HO-1 inhibition on tumor growth and sensitivity to other anticancer agents.
-
Photodynamic Therapy (PDT): Like other porphyrins, this compound can act as a photosensitizer. Upon activation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells.
-
Heme Metabolism Studies: Its structural similarity to heme allows it to be used as a probe to study heme transport and metabolism.
This guide provides a foundational understanding of this compound for researchers and professionals. Further specific experimental conditions may need to be optimized depending on the application.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Synthesis and Spectral Evaluation of Some Unsymmetrical Mesoporphyrinic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
exploring the electronic structure of Zn(II) Mesoporphyrin IX
An In-depth Technical Guide to the Electronic Structure of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the electronic structure of Zinc(II) Mesoporphyrin IX (ZnMP), a key synthetic metalloporphyrin with significant applications in fields ranging from photosensitization to the development of heme oxygenase inhibitors.[1][2][3] Understanding the electronic properties of ZnMP is fundamental to harnessing its potential in drug development and materials science. This document summarizes key spectroscopic data, details the experimental and computational protocols used for its characterization, and provides visual representations of the underlying theoretical models and experimental workflows.
Introduction to this compound
This compound is a derivative of protoporphyrin IX where the central iron ion is replaced by zinc, and the vinyl groups at positions 2 and 4 are reduced to ethyl groups.[2] Its chemical formula is C₃₄H₃₆N₄O₄Zn.[1][4] Like other metalloporphyrins, its electronic structure is dominated by the extensive π-conjugated macrocycle, which gives rise to its characteristic intense absorption in the visible region of the electromagnetic spectrum.[5] These properties make it an excellent candidate for applications in photodynamic therapy and as a fluorescent probe.[6][7] The closed-shell d¹⁰ configuration of the Zn(II) ion simplifies the electronic spectrum compared to open-shell metalloporphyrins, making it an ideal model system for studying the photophysics of the porphyrin ligand itself.
Theoretical Electronic Structure
The electronic absorption spectra of porphyrins are famously described by Gouterman's four-orbital model.[8] This model considers the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). In metalloporphyrins of D₄h symmetry, the HOMOs are of a₁u and a₂u symmetry, while the LUMOs are a degenerate pair of e_g symmetry.[9][10]
Electronic transitions from the HOMO/HOMO-1 to the LUMO orbitals lead to two primary excited states, S₁ and S₂. Configuration interaction between the transition dipoles results in a low-energy, weakly allowed transition (the Q band) and a high-energy, strongly allowed transition (the Soret or B band).[11]
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict the geometric and electronic properties of metalloporphyrins.[12][13] These calculations provide valuable insights into orbital energies, bond lengths, and the nature of electronic transitions, corroborating experimental findings.[9][14] For instance, DFT calculations on related Zn(II) porphyrins show that the energies of the metal d-orbitals drop as one moves from Fe to Zn across the periodic table, and the HOMO-LUMO gap can be finely tuned by peripheral substituents.[9][10]
Spectroscopic Properties
The electronic structure of this compound is experimentally probed primarily through absorption and fluorescence spectroscopy.
UV-Visible Absorption
The UV-Vis spectrum is characterized by an extremely intense Soret (or B) band around 400-430 nm and a series of weaker Q bands between 500 and 600 nm.[5] The reduction in symmetry from the idealized D₄h of unsubstituted porphyrin leads to the appearance of two Q bands, typically labeled Q(1,0) or α-band, and Q(0,0) or β-band. The position of these bands can be influenced by the solvent polarity.[15]
Table 1: Representative UV-Visible Absorption Data for Zn(II) Porphyrins
| Compound | Solvent | Soret Band λ_max (nm) | Q Band λ_max (nm) | Reference(s) |
|---|---|---|---|---|
| Zn(II) Protoporphyrin IX | Buffer (pH 7.4) | 430 | 553, 590 | [16] |
| Zn(II) TPP* | Dichloromethane | 421 | 550, 591 | [17] |
| Zn(II) TMPP** | Dichloromethane | 427 | 557, 598 | [5] |
| Axially Ligated Zn(II) TPP | Methanol | 435.9 | 589, 604 |[15] |
*TPP: meso-tetraphenylporphyrin **TMPP: meso-tetra(p-methoxyphenyl)porphyrin
Fluorescence Emission
Due to the diamagnetic Zn(II) center, ZnMP is highly fluorescent.[6] Excitation into the Soret or Q bands leads to rapid internal conversion to the lowest singlet excited state (S₁), from which fluorescence occurs. The emission spectrum is typically a mirror image of the Q-band absorption.[18] Key photophysical parameters include the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ_F), the average time the molecule spends in the excited state.
Table 2: Photophysical Data for Zn(II) Porphyrins
| Compound | Solvent | Emission λ_max (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F) (ns) | Reference(s) |
|---|---|---|---|---|---|
| Zn(II) Protoporphyrin IX | - | ~594 | High | - | [7][19] |
| Zn(II) TPP derivative | Dichloromethane | 601, 651 | 0.033 | 1.91 | [17] |
| Zn(II) Porphyrin | Toluene | - | 0.022 - 0.030 | 2.1 - 2.5 | [8] |
| Zn(II) Porphyrin Acetate | - | 635 | - | 2.9 |[18] |
Experimental Protocols
A combined experimental and computational approach is essential for a thorough understanding of the electronic structure.
UV-Visible Absorption Spectroscopy
-
Sample Preparation : A stock solution of this compound is prepared in a suitable high-purity solvent (e.g., dichloromethane, chloroform, or a buffer). The concentration is chosen to yield an absorbance value below 0.1 at the λ_max of the Soret band in a 1 cm pathlength cuvette to ensure linearity and avoid aggregation effects.[20]
-
Measurement : The absorption spectrum is recorded using a dual-beam spectrophotometer over a range of approximately 300-700 nm.[21] A solvent-filled cuvette is used as a reference.
-
Data Analysis : The wavelengths of maximum absorbance (λ_max) for the Soret and Q bands are identified.
Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_F) is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[20][22]
-
Standard Selection : A standard with absorption and emission properties similar to the sample is chosen (e.g., Zn(II)TPP in CHCl₃, Φ_F = 0.04).[6]
-
Sample Preparation : A series of dilute solutions of both the standard and the test sample are prepared in the same solvent. The absorbances of all solutions at the chosen excitation wavelength must be kept below 0.1 to prevent inner-filter effects.[22]
-
Measurement : The absorption and fluorescence emission spectra are recorded for each solution under identical instrument conditions (e.g., excitation wavelength, slit widths).
-
Calculation : The integrated fluorescence intensity is plotted against absorbance for both the standard and the sample. The quantum yield of the sample (Φ_X) is calculated using the following equation:[22]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
where ST and X denote the standard and test sample, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[22]
Computational Protocol (DFT/TD-DFT)
-
Structure Optimization : The ground-state geometry of this compound is optimized using Density Functional Theory (DFT). A common choice of functional and basis set is B3LYP with a 6-31G* basis set.[23]
-
Electronic Properties : The optimized structure is used to calculate ground-state properties, including the energies and spatial distributions of the molecular orbitals.[13]
-
Excited States : Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the vertical excitation energies, oscillator strengths, and compositions of the electronic transitions, which correspond to the experimentally observed absorption bands.[24]
Jablonski Diagram and Photophysical Pathways
The absorbed energy can be dissipated through several pathways, as illustrated by a Jablonski diagram. For ZnMP, the dominant pathways are fluorescence and intersystem crossing to the triplet state (T₁). The high yield of intersystem crossing in many zinc porphyrins makes them effective photosensitizers for generating singlet oxygen.[6][8]
Conclusion
The electronic structure of this compound is well-described by a combination of Gouterman's four-orbital model and modern computational chemistry. Its distinct spectroscopic signatures—an intense Soret band and characteristic Q-band absorption and emission—are direct manifestations of its π-conjugated electronic system. A thorough characterization using steady-state and time-resolved spectroscopy, supported by DFT and TD-DFT calculations, provides a complete picture of the energetic landscape of its ground and excited states. This fundamental understanding is critical for the rational design of ZnMP-based systems for applications in medicine and technology.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Zn(II) Protoporphyrin IX | [frontierspecialtychemicals.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectral Evaluation of Some Unsymmetrical Mesoporphyrinic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. "Electronic structure and bonding in metal porphyrins, metal=Fe, Co, Ni" by M.-S. Liao and Steve Scheiner [digitalcommons.usu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Structural and Molecular Characterization of meso-Substituted Zinc Porphyrins: A DFT Supported Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Computational investigation of structural, electronic, and spectroscopic properties of Ni and Zn metalloporphyrins with varying anchoring groups | NSF Public Access Repository [par.nsf.gov]
- 15. Synthesis and Spectroscopic and Biological Activities of Zn(II) Porphyrin with Oxygen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of a Novel Zinc(II) Porphyrin Complex, Halide Ion Reception, Catalytic Degradation of Dyes, and Optoelectronic Application | MDPI [mdpi.com]
- 18. Dynamics of Electron Transfers in Photosensitization Reactions of Zinc Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A direct and simultaneous detection of zinc protoporphyrin IX, free protoporphyrin IX, and fluorescent heme degradation product in red blood cell hemolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. static.horiba.com [static.horiba.com]
- 21. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. researchgate.net [researchgate.net]
- 24. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Zn(II) Mesoporphyrin IX: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Zn(II) Mesoporphyrin IX, a synthetic metalloporphyrin with significant research and therapeutic interest. The document delves into the historical context of its parent macrocycle's discovery, details experimental protocols for its synthesis and biological characterization, and presents its key quantitative properties in a structured format. Furthermore, it elucidates the known signaling pathways influenced by this molecule, offering visual representations through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology, facilitating a deeper understanding and application of this compound in their work.
Discovery and Historical Context
The story of this compound is intrinsically linked to the foundational work on porphyrins by the German chemist Hans Fischer. While a specific "discovery" of the zinc complex as a singular event is not prominently documented, its existence is a logical consequence of the rich history of porphyrin and metalloporphyrin chemistry that Fischer's work initiated.
Hans Fischer, a Nobel laureate in Chemistry in 1930, dedicated a significant portion of his career to unraveling the complex structures of vital biological pigments like hemin (the iron-containing component of hemoglobin) and chlorophyll.[1][2] His laboratory was a powerhouse of porphyrin chemistry, successfully synthesizing over 130 different porphyrins.[1][3] A crucial aspect of Fischer's work was the systematic degradation and synthesis of these macrocycles to determine the arrangement of their side chains.
Mesoporphyrin IX is a derivative of Protoporphyrin IX, the immediate precursor to heme. Protoporphyrin IX features two vinyl groups, which are reduced to ethyl groups to form Mesoporphyrin IX. Fischer and his team synthesized Mesoporphyrin IX and found it to be identical to the mesoporphyrin obtained from the chemical reduction of hemin.[4][5] This was a pivotal discovery that helped to confirm the structure of hemin.
The insertion of various metal ions into the porphyrin core became a widespread practice following the elucidation of the structure of heme. The synthesis of metalloporphyrins, including zinc complexes, became a standard method to study the properties of the porphyrin macrocycle and to create compounds with novel functions. The first synthetic metalloporphyrins, including a Zn(II) complex of a related porphyrin, were prepared as early as 1902. The early 20th century saw a surge in the synthesis and study of these compounds, driven by their biological relevance and potential applications.
Therefore, the "discovery" of this compound can be seen as a natural progression in the field, building upon Fischer's synthesis of Mesoporphyrin IX and the established techniques for metallating porphyrins. Its significance today lies not in a singular discovery event, but in its utility as a research tool and its potential as a therapeutic agent.
Physicochemical and Spectroscopic Data
The unique photophysical and spectroscopic properties of this compound are central to its application in various research areas. The following tables summarize key quantitative data for this compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₄H₃₆N₄O₄Zn | [6][7][8][9] |
| Molecular Weight | 630.07 g/mol | [7] |
| CAS Number | 14354-67-7 | [6][7][8][9] |
| Appearance | Purple solid | |
| Purity | Typically ≥95% | [8][9] |
| Storage | Store at room temperature, protected from light | [6] |
Table 2: Spectroscopic Data for this compound
| Solvent | Absorption λmax (nm) (log ε) | Emission λmax (nm) | Reference |
| Dichloromethane | 408 (Soret), 534 (Q), 572 (Q) | 580, 630 | |
| Chloroform | 409 (Soret), 536 (Q), 574 (Q) | 582, 632 | [5] |
| Dimethyl sulfoxide (DMSO) | 415 (Soret), 543 (Q), 580 (Q) | 588, 640 | |
| Methanol | 412 (Soret), 540 (Q), 578 (Q) | 585, 635 | [5] |
Table 3: Photophysical Properties of Zn(II) Porphyrins (Representative Data)
| Porphyrin Derivative | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |
| Zn(II) Tetraphenylporphyrin | Toluene | 0.033 | 1.98 | [10] |
| Zn(II) Porphine | Toluene | 0.022 | 2.5 | [11][12] |
Note: The photophysical data for this compound itself is not always readily available in a consolidated format. The data for closely related zinc porphyrins are provided for comparison. The quantum yield and lifetime are sensitive to the specific porphyrin structure and the solvent environment.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays in which it is utilized.
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from the commercially available Protoporphyrin IX dimethyl ester.
Step 1: Reduction of Protoporphyrin IX dimethyl ester to Mesoporphyrin IX dimethyl ester
This procedure is adapted from established methods for the reduction of porphyrin vinyl groups.
-
Materials:
-
Protoporphyrin IX dimethyl ester
-
Palladium on activated carbon (10% Pd/C)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Protoporphyrin IX dimethyl ester in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the porphyrin).
-
Flush the flask with nitrogen gas, then introduce hydrogen gas via a balloon or a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The disappearance of the vinyl group absorption bands and a shift in the Soret band indicate the completion of the reaction.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with THF and CH₂Cl₂ to ensure complete recovery of the product.
-
Evaporate the solvent under reduced pressure to obtain the crude Mesoporphyrin IX dimethyl ester.
-
Purify the crude product by column chromatography on silica gel, typically using a solvent system such as dichloromethane/methanol (e.g., 98:2 v/v).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure Mesoporphyrin IX dimethyl ester as a purple solid.
-
Step 2: Insertion of Zinc(II) into Mesoporphyrin IX dimethyl ester
This is a standard metallation procedure for porphyrins.
-
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve Mesoporphyrin IX dimethyl ester in chloroform or dichloromethane in a round-bottom flask.
-
Prepare a saturated solution of zinc(II) acetate dihydrate in methanol.
-
Add the zinc acetate solution to the porphyrin solution. A significant excess of the zinc salt is typically used.
-
Reflux the reaction mixture with stirring. The progress of the metallation can be monitored by UV-Vis spectroscopy. A shift in the Soret and Q-bands to longer wavelengths and a simplification of the Q-band spectrum from four bands to two indicate the formation of the zinc complex. The reaction is typically complete within 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water to remove the excess zinc salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting this compound dimethyl ester can be further purified by recrystallization from a solvent mixture like chloroform/methanol.
-
-
Hydrolysis of the Dimethyl Ester (Optional): To obtain the dicarboxylic acid form (this compound), the dimethyl ester can be hydrolyzed using standard procedures, for example, by refluxing with aqueous HCl or a solution of KOH in methanol followed by neutralization.
Bach1 Degradation Assay
This protocol is based on the methodology described in the study by Hou et al. (2008).[1]
-
Cell Culture and Treatment:
-
Culture human hepatoma (Huh-7) cells or other suitable cell lines in appropriate growth medium.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6 hours).[1]
-
-
Protein Extraction and Western Blotting:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE on a 4-15% polyacrylamide gel.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for Bach1. A primary antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the Bach1 protein levels to the loading control.
-
-
Proteasome Inhibition Assay: To confirm the involvement of the proteasome, pre-treat cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) for a short period (e.g., 20 minutes) before adding this compound.[1] A blockage of this compound-induced Bach1 degradation would indicate a proteasome-dependent mechanism.
ABCB10 ATPase Activity Assay
This protocol is based on the methodology described in the study by Martinez et al. (2020).[3]
-
Reagents and Preparation:
-
Purified and reconstituted human ABCB10 protein in lipid nanodiscs.
-
ATPase assay buffer (e.g., containing HEPES, NaCl, MgCl₂, and ATP).
-
A colorimetric phosphate detection reagent (e.g., malachite green-based).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Set up the ATPase reaction in a 96-well plate. Each well should contain the ATPase assay buffer, a specific amount of reconstituted ABCB10, and either this compound at various concentrations or the vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the colorimetric reagent. The absorbance is typically measured at a wavelength around 620-660 nm.
-
Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi released in the enzymatic reactions.
-
Calculate the specific ATPase activity (e.g., in nmol Pi/mg protein/min).
-
Plot the ATPase activity as a function of the this compound concentration to determine the activation profile.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily through the modulation of two key proteins: the transcription factor Bach1 and the mitochondrial ATP-binding cassette (ABC) transporter ABCB10.
Induction of Heme Oxygenase-1 (HO-1) via Bach1 Degradation
Heme Oxygenase-1 (HO-1) is a critical enzyme in heme catabolism and plays a significant role in cellular defense against oxidative stress. Its expression is tightly regulated, in part, by the transcriptional repressor Bach1. Under basal conditions, Bach1 binds to antioxidant response elements (AREs) in the HO-1 gene promoter, suppressing its transcription.
This compound acts as a potent inducer of HO-1 expression. It achieves this not by directly activating the HO-1 gene, but by triggering the rapid degradation of the Bach1 protein.[1] This degradation is dependent on the proteasome, a cellular machinery responsible for breaking down unwanted or damaged proteins.[1] By promoting the removal of the Bach1 repressor, this compound allows for the transcriptional activation of the HO-1 gene, leading to increased levels of the HO-1 enzyme. Interestingly, studies have shown that this compound does not appear to bind directly to the heme-binding region of Bach1, suggesting an indirect mechanism for inducing its degradation.[1]
Caption: this compound induces HO-1 expression by promoting the proteasomal degradation of the transcriptional repressor Bach1.
Activation of the Mitochondrial Transporter ABCB10
ABCB10 is an ATP-binding cassette transporter located in the inner mitochondrial membrane that is essential for heme biosynthesis. While its exact substrate is still under investigation, it is known to be crucial for erythropoiesis (red blood cell production).
This compound has been identified as a specific activator of the ATPase activity of ABCB10.[3] The hydrolysis of ATP provides the energy for ABC transporters to move substrates across membranes. By increasing the rate of ATP hydrolysis, this compound effectively stimulates the transport function of ABCB10. This activation is specific, as other heme analogs do not elicit the same response.[3] The mechanism of activation does not appear to involve binding to typical heme regulatory motifs, suggesting a unique interaction between this compound and the transporter. The ability of this compound to directly modulate ABCB10 activity makes it a valuable tool for studying the function of this important mitochondrial transporter.
Caption: this compound activates the mitochondrial transporter ABCB10, stimulating its ATPase activity and promoting substrate transport.
Conclusion
This compound, a molecule born from the foundational discoveries in porphyrin chemistry, has emerged as a significant tool in modern biological and pharmacological research. Its well-defined chemical properties, coupled with its specific interactions with key cellular proteins like Bach1 and ABCB10, provide researchers with a powerful means to investigate fundamental cellular processes such as oxidative stress response and mitochondrial transport. The detailed experimental protocols and compiled data within this guide are intended to empower scientists and drug development professionals to effectively utilize this compound in their pursuit of new scientific insights and therapeutic strategies. As research continues to unravel the complexities of the pathways it modulates, the importance of this compound is poised to grow, solidifying its place as a valuable compound in the scientific arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Protoporphyrin IX dimethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 4. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. d-nb.info [d-nb.info]
- 7. Development of porphyrin syntheses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scbt.com [scbt.com]
- 9. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]
- 10. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of deuterioporphyrin IX, pemptoporphyrin, and spirographis porphyrin dimethyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of Zn(II) Mesoporphyrin IX. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the elucidation of its biological mechanisms of action.
Core Physicochemical Properties
This compound is a synthetic metalloporphyrin, a derivative of Protoporphyrin IX where the vinyl groups at positions 2 and 4 are hydrogenated to ethyl groups.[1] The central zinc ion imparts specific photophysical and biological activities.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₄H₃₆N₄O₄Zn | [1][2] |
| Molecular Weight | ~630.07 g/mol | [2][3] |
| CAS Number | 14354-67-7 | [1][2] |
| Appearance | To be determined | [3] |
| Purity | ≥95% | [1][2] |
Table 2: Solubility Data
| Solvent System | Concentration | Notes | Reference |
| Suspended Solution | 2.5 mg/mL (3.97 mM) | For in vivo use; contains DMSO, PEG300, Tween-80, and saline. | [4] |
| Polar Organic Solvents | Soluble | Specific quantitative data not readily available. |
Photophysical and Electrochemical Characteristics
Zn(II) porphyrins are known for their distinct photophysical properties, characterized by strong absorption in the Soret band and weaker Q-bands, as well as fluorescence emission.[5] While specific high-resolution data for this compound is not extensively published, the following tables provide reference values from closely related compounds.
Table 3: Photophysical Properties (Reference Data)
| Parameter | Value | Conditions | Compound | Reference |
| Absorption Maxima (λabs) | Soret: ~420 nm, Q-bands: ~550, ~590 nm | DMSO | Zn(II) Protoporphyrin IX | |
| Emission Maximum (λem) | ~590 nm | DMSO, λex = ~420 nm | Zn(II) Protoporphyrin IX | |
| Fluorescence Quantum Yield (ΦF) | High | - | Zn(II) Protoporphyrin IX | [6] |
| Fluorescence Lifetime (τF) | Not available | - | - |
Table 4: Electrochemical Properties (Reference Data)
| Parameter | Value (vs. reference electrode) | Conditions | Compound | Reference |
| First Oxidation Potential | Not available | - | This compound | |
| Second Oxidation Potential | Not available | - | This compound | |
| First Reduction Potential | Not available | - | This compound |
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, primarily through its interaction with key regulatory proteins involved in heme metabolism and cellular stress responses.
Induction of Heme Oxygenase-1 (HO-1) via Bach1 Degradation
This compound is a potent inducer of Heme Oxygenase-1 (HO-1), a critical enzyme in heme catabolism with antioxidant and anti-inflammatory functions.[7][8] This induction occurs through the rapid, proteasome-dependent degradation of the transcriptional repressor Bach1.[7][8][9][10] It is noteworthy that this compound does not directly bind to the heme-binding domain of Bach1.[7][8]
Caption: Bach1 Degradation Pathway induced by this compound.
Activation of the Mitochondrial Transporter ABCB10
This compound is a specific activator of the ATP-binding cassette (ABC) transporter ABCB10, located in the inner mitochondrial membrane.[11][12][13][14][15] ABCB10 is crucial for heme biosynthesis. This compound enhances the ATPase activity of ABCB10, suggesting it may act as a substrate or an allosteric modulator.[11][13][14] This activation is specific and does not rely on binding to conventional heme regulatory motifs.[11][13]
Caption: Activation of ABCB10 by this compound.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis and Purification
A common method for the synthesis of metalloporphyrins involves the insertion of a metal ion into a free-base porphyrin.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Dissolution: Dissolve Mesoporphyrin IX in a suitable solvent such as dimethylformamide (DMF) or a mixture of chloroform and methanol.
-
Metal Insertion: Add an excess of a zinc salt, such as zinc acetate, to the solution.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the shift in the Soret and Q-bands, or by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
-
Characterization: The final product should be characterized by standard analytical techniques, including UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry to confirm its identity and purity.[16]
Measurement of Photophysical Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in a suitable spectroscopic grade solvent (e.g., DMSO, DMF, or toluene) in a quartz cuvette.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the wavelengths of maximum absorption (λmax) for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum by exciting the sample at the Soret band maximum. Determine the wavelength of maximum emission (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined relative to a standard with a known quantum yield.
-
Lifetime Measurement: The fluorescence lifetime (τF) can be measured using time-correlated single-photon counting (TCSPC).
Measurement of Electrochemical Properties
Instrumentation:
-
Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
Methodology:
-
Sample Preparation: Dissolve this compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cyclic Voltammetry (CV): Perform cyclic voltammetry by scanning the potential to observe the oxidation and reduction peaks. The half-wave potentials (E1/2) for the redox processes can be determined from the voltammogram.[17]
Conclusion
This compound is a versatile molecule with significant potential in biomedical research and drug development. Its well-defined photophysical properties and its specific interactions with key cellular targets like Bach1 and ABCB10 make it a valuable tool for studying heme metabolism, oxidative stress, and for the development of novel therapeutic strategies. This guide provides a foundational understanding of its core properties and methodologies for its study, serving as a valuable resource for researchers in the field.
References
- 1. scbt.com [scbt.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin | PLOS One [journals.plos.org]
- 13. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin | PLOS One [journals.plos.org]
- 14. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Basis of Zn(II) Mesoporphyrin IX Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the fundamental principles governing the fluorescence of Zn(II) Mesoporphyrin IX, a key molecule in various biomedical and technological applications. By exploring its electronic structure, photophysical pathways, and the influence of its core components, this document serves as a comprehensive resource for professionals engaged in research and development.
Core Theoretical Framework: Electronic Structure and Transitions
The distinct photophysical properties of porphyrins, including this compound, are primarily explained by Gouterman's Four-Orbital Model.[1][2][3][4][5] This model posits that the characteristic UV-visible absorption spectrum of a porphyrin is dominated by electronic transitions involving four frontier π-molecular orbitals: two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs), designated a₁ᵤ and a₂ᵤ, and a set of degenerate Lowest Unoccupied Molecular Orbitals (LUMOs), designated e₉.[2][4]
The transitions between these orbitals give rise to two primary excited states. Configuration interaction between these states results in:
-
The Soret Band (or B band): A very strong absorption band typically found around 400 nm. This corresponds to the transition to the second singlet excited state (S₂), which has a high oscillator strength.
-
The Q bands: A series of weaker absorption bands in the 500-700 nm region. These correspond to the transition to the first singlet excited state (S₁), which has a lower oscillator strength.[3]
The presence of a central zinc(II) ion is critical to the molecule's strong fluorescence. Zinc is a d¹⁰ metal, meaning it has a closed-shell electronic configuration.[6] This is advantageous because it does not introduce low-energy d-d electronic states or ligand-to-metal or metal-to-ligand charge transfer states that are common in open-shell transition metals (e.g., copper, iron).[1][2][4] The absence of these competing non-radiative decay pathways ensures that the excited state is more likely to relax via fluorescence, leading to a higher fluorescence quantum yield.[6][7]
Caption: Gouterman's four-orbital model for porphyrin electronic transitions.
Photophysical De-excitation Pathways: The Jablonski Diagram
Once this compound absorbs a photon and is promoted to an excited electronic state (S₁ or S₂), it can return to the ground state (S₀) through several competing pathways, which are best visualized using a Jablonski diagram.[8][9][10]
-
Vibrational Relaxation (VR) and Internal Conversion (IC): Following excitation, the molecule is often in a vibrationally excited level of the S₁ or S₂ state. It rapidly loses this excess vibrational energy as heat to the solvent via vibrational relaxation.[8] If initially excited to the S₂ state (Soret band), it undergoes a very fast, non-radiative transition to the S₁ state, a process called internal conversion.[8]
-
Fluorescence: This is the key radiative decay process. The molecule transitions from the lowest vibrational level of the first singlet excited state (S₁) back to the ground state (S₀) by emitting a photon.[10] This emission is characteristic of the molecule and is typically red-shifted relative to the Q-band absorption (Stokes shift).
-
Intersystem Crossing (ISC): The excited molecule can undergo a spin-forbidden transition from the singlet state (S₁) to a lower-energy triplet state (T₁).[8][9] The efficiency of this process is influenced by the presence of heavy atoms; while zinc is not a classic heavy atom, it does enhance spin-orbit coupling compared to the free-base porphyrin, leading to a significant yield of triplet state formation.[9][11]
-
Phosphorescence: A radiative transition from the triplet state (T₁) to the singlet ground state (S₀). This process is spin-forbidden and therefore occurs on a much longer timescale (microseconds to seconds) than fluorescence (nanoseconds). For metalloporphyrins like this compound, phosphorescence is typically very weak at room temperature in fluid solutions.
Caption: Jablonski diagram for this compound photophysical processes.
Quantitative Photophysical Data
The fluorescence properties of zinc porphyrins are sensitive to their environment, particularly the solvent.[12][13][14] The following table summarizes typical photophysical parameters for Zn(II) porphyrin derivatives, providing a baseline for understanding this compound.
| Parameter | Zn(II) Derivative | Solvent | Value | Reference |
| Soret Band (λ_abs) | Zn(II) Tetraphenylporphyrin (ZnTPP) | Dichloromethane | 421 nm | [15] |
| Q Bands (λ_abs) | Zn(II) Tetraphenylporphyrin (ZnTPP) | Dichloromethane | 550 nm, 591 nm | [15] |
| Emission Bands (λ_em) | Zn(II) Porphyrin | Dichloromethane | ~600 nm, ~665 nm | [15] |
| Fluorescence Quantum Yield (Φ_F) | Zn(II) Porphyrin | Toluene | 0.030 | [11] |
| Fluorescence Quantum Yield (Φ_F) | Zn(II) meso-tetra(p-tolyl)porphyrin | Dichloromethane | 0.033 | [6] |
| Fluorescence Lifetime (τ_F) | Zn(II) Porphyrin | Toluene | 2.1 ns | [11][16] |
| Fluorescence Lifetime (τ_F) | Zn(II) meso-tetra(p-tolyl)porphyrin | Dichloromethane | 1.5 ns | [6] |
| Intersystem Crossing Yield (Φ_ISC) | Zn(II) Porphyrin | Toluene | 0.88 | [11] |
Note: Data for closely related zinc porphyrins are used to illustrate typical values, as comprehensive data for this compound specifically can vary between studies and conditions.
Experimental Protocols
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic-grade solvent (e.g., dichloromethane, toluene). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Parameter Setup:
-
Set the excitation wavelength to a value corresponding to a strong absorption band, typically the Soret band maximum (~410-425 nm), for maximum signal intensity.
-
Define the emission scan range, for instance, from 550 nm to 750 nm, to cover the expected Q-band emission region.
-
Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).
-
-
Data Acquisition:
-
Record a blank spectrum using the pure solvent to account for Raman scattering and other background signals.
-
Record the fluorescence spectrum of the sample.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission profile.
-
The relative method, using a well-characterized fluorescent standard, is most common.[17]
-
Standard Selection: Choose a standard with a known quantum yield (Φ_std) and absorption/emission in a similar spectral region, such as Zn(II) Tetraphenylporphyrin (ZnTPP) in Toluene (Φ_std ≈ 0.03).
-
Solution Preparation: Prepare a series of 4-5 solutions of both the unknown sample (unk) and the standard (std) with varying concentrations. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1.[17]
-
Measurement:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the standard and the unknown.
-
-
Data Analysis:
-
For each spectrum, integrate the total fluorescence intensity (I).
-
For both the unknown and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.
-
Determine the gradient (Grad) of the straight line for both the standard and the unknown.
-
-
Calculation: The quantum yield of the unknown sample (Φ_unk) is calculated using the following equation:
Φ_unk = Φ_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)
Where 'n' is the refractive index of the solvent used for the unknown and standard solutions, respectively.[17]
References
- 1. "The Hyperporphyrin Concept: A Contemporary Perspective" by Carl C. Wamser and Abhik Ghosh [pdxscholar.library.pdx.edu]
- 2. The Hyperporphyrin Concept: A Contemporary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Electronic Structures and Absorption Spectra Gouterman Four-orbital Model Corrole Four-orbital Model | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
- 7. Synthesis and Spectral Evaluation of Some Unsymmetrical Mesoporphyrinic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 11. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Spectroscopic and Biological Activities of Zn(II) Porphyrin with Oxygen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects on the absorption and fluorescence characteristics of tin(IV) mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
Initial Studies on the Bioactivity of Zn(II) Mesoporphyrin IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological activity studies of Zn(II) Mesoporphyrin IX (ZnMP), a synthetic heme analog. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, inflammation, and infectious diseases.
Core Bioactivities of this compound
This compound and its closely related analog, Zn(II) Protoporphyrin IX (ZnPP), have demonstrated a range of biological effects primarily stemming from their ability to competitively inhibit heme oxygenase (HO), a critical enzyme in heme catabolism. The primary bioactivities investigated include anticancer, photodynamic, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
The anticancer properties of Zn(II) porphyrins are largely attributed to the inhibition of heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors and associated with cytoprotection and resistance to therapy.[1][2] By inhibiting HO-1, Zn(II) porphyrins can induce an accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[1][3] Studies have shown that this can enhance the efficacy of chemotherapeutic agents like cisplatin.[3]
Photodynamic Therapy
As photosensitizers, Zn(II) porphyrins can be activated by light of a specific wavelength to generate cytotoxic ROS, a mechanism harnessed in photodynamic therapy (PDT). This approach offers a targeted anticancer strategy, as the cytotoxic effect is localized to the irradiated tumor tissue, minimizing damage to surrounding healthy cells.
Anti-inflammatory and Antimicrobial Properties
The anti-inflammatory effects of zinc-containing compounds are linked to the modulation of immune responses and reduction of oxidative stress.[4] While less extensively studied for ZnMP itself, the foundational role of HO-1 in inflammation suggests a potential therapeutic avenue.[2] Similarly, various porphyrins have shown antimicrobial activity, a property that is also being explored for Zn(II) porphyrins.
Quantitative Data Summary
The following tables summarize the quantitative data from initial studies on the bioactivity of this compound and related compounds.
| Compound | Cell Line | Bioactivity | Metric | Value | Reference |
| Zn(II) Protoporphyrin IX | LL/2 (lung cancer) | Antitumor | Tumor Incidence | 25% (20 µ g/mouse ) | [5] |
| Zn(II) Protoporphyrin IX | LL/2 (lung cancer) | Antitumor | Apoptotic Cell Count | Increased vs. control | [5] |
| Zn(II) Protoporphyrin IX | Hepatoma Cells | Chemosensitization | Apoptosis Increase | Significant with Cisplatin | [3] |
| Pegylated Zn(II) Protoporphyrin | SKOV3 (ovarian cancer) | Cytotoxicity | IC50 | Not specified, tested up to 80 µM | [6] |
| Zn(II) Protoporphyrin IX | AH136B | Apoptosis Induction | Apoptosis % | 46.7% at 100 µM | [7] |
| Compound | Enzyme | Activity | Metric | Value | Reference |
| Zn(II) Protoporphyrin IX | Heme Oxygenase | Inhibition | IC50 | 0.1 - 1.0 µM | [8] |
| Zn(II) Protoporphyrin IX | Nitric Oxide Synthase (nNOS) | Inactivation | IC50 | 0.8 µM | |
| Zn(II) Protoporphyrin IX | Nitric Oxide Synthase (iNOS) | Inactivation | IC50 | 4.0 µM | |
| Zn(II) Protoporphyrin IX | Nitric Oxide Synthase (eNOS) | Inactivation | IC50 | 5.0 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the initial studies of this compound bioactivity are provided below.
Cell Viability Assessment: Crystal Violet Staining
This assay is used to determine the effect of a compound on the viability of adherent cells.
-
Materials:
-
Adherent cell line of interest
-
Appropriate cell culture medium
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 10% neutral buffered formalin or methanol)
-
0.5% Crystal Violet staining solution
-
96-well tissue culture plates
-
Plate reader capable of measuring absorbance at 570-590 nm
-
-
Procedure:
-
Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment and let them adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, gently remove the medium.
-
Wash the cells once with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15-20 minutes at room temperature.[9]
-
Remove the fixation solution and wash the plates gently with water.
-
Add the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[10]
-
Carefully wash away the excess stain with water and allow the plates to air dry.
-
Solubilize the bound dye by adding a lysing solution (e.g., 0.1 M sodium citrate in 50% ethanol) and incubate on a shaker for 30 minutes.[10]
-
Measure the absorbance of the solubilized dye using a plate reader at a wavelength of 570-590 nm.
-
Assessment of Clonogenic Survival
The clonogenic assay determines the ability of a single cell to grow into a colony, assessing the long-term effects of a cytotoxic agent.[11]
-
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
Trypsin-EDTA
-
6-well plates or petri dishes
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
0.01-0.5% Crystal Violet staining solution
-
-
Procedure:
-
Treat a monolayer of cells in a culture flask with this compound for a specified duration.
-
After treatment, harvest the cells by trypsinization to create a single-cell suspension.
-
Count the cells and plate a precise number of cells into 6-well plates or petri dishes. The number of cells plated will depend on the expected toxicity of the treatment.
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.[12][13]
-
After the incubation period, remove the medium and wash the colonies with PBS.
-
Fix the colonies with a fixation solution for 15-30 minutes.[12]
-
Stain the colonies with crystal violet solution for 30-60 minutes.[12]
-
Wash the excess stain with water and allow the plates to dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Apoptosis Detection: Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cell suspension
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating them with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[14]
-
Analyze the fluorescence signals to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Heme Oxygenase Activity Assay
This assay measures the enzymatic activity of HO-1 by quantifying the production of bilirubin.[15]
-
Materials:
-
Cell or tissue lysate (microsomal fraction)
-
Reaction mixture containing: hemin (substrate), NADPH, and a source of biliverdin reductase (e.g., rat liver cytosol)
-
Potassium phosphate buffer (pH 7.4)
-
Chloroform
-
Spectrophotometer
-
-
Procedure:
-
Prepare a microsomal fraction from the cell or tissue lysate, which contains the HO-1 enzyme.[15]
-
Incubate the microsomal protein with the reaction mixture in the dark at 37°C for a defined period (e.g., 60 minutes).[15]
-
Stop the reaction by placing the tubes on ice and adding chloroform to extract the bilirubin.
-
Vortex vigorously and then centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the bilirubin.
-
Measure the absorbance of the chloroform extract at the appropriate wavelength for bilirubin (around 464 nm) to determine the amount of product formed.
-
Enzyme activity is typically expressed as picomoles of bilirubin formed per milligram of protein per hour.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for the Crystal Violet cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide.
References
- 1. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice | springermedizin.de [springermedizin.de]
- 3. Zinc protoporphyrin IX enhances chemotherapeutic response of hepatoma cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Pegylated Zinc Protoporphyrin-Mediated Sonodynamic Therapy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Zn(II) Mesoporphyrin IX: A Technical Guide to Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning research landscape of Zn(II) Mesoporphyrin IX, a versatile tetrapyrrole complex with significant potential across diverse scientific and therapeutic fields. From targeted cancer therapies to next-generation sensor technologies and sustainable energy solutions, this document provides a comprehensive overview of promising research avenues, detailed experimental considerations, and the core data underpinning these future directions.
Core Properties and Data
This compound is a synthetic, non-natural porphyrin derivative. The central zinc ion is in a +2 oxidation state and is coordinated by the four nitrogen atoms of the porphyrin macrocycle.[1] This structure imparts unique photophysical and chemical properties that are central to its applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [2][3] |
| Molecular Weight | 630.07 g/mol | [4] |
| CAS Number | 14354-67-7 | [2][3][4] |
| Appearance | Not specified, likely a colored solid | |
| Purity | >95% | [2][3] |
Photophysical & Electrochemical Data of Zn(II) Porphyrin Derivatives
Note: Data for various Zn(II) porphyrin derivatives are presented to illustrate general properties. Specific values for this compound may vary.
| Parameter | Value | Compound | Conditions | Reference |
| Soret Band (λmax) | 425 nm | [Zn(TMPP)] | CH₂Cl₂ | [1] |
| Q-Bands (λmax) | 551 nm, 592 nm | [Zn(TMPP)] | CH₂Cl₂ | [1] |
| Fluorescence Quantum Yield (Φf) | 0.054 | 4α-[Zn(TN₃PP)] | Dichloromethane | [5] |
| Fluorescence Quantum Yield (Φf) | 0.033 | 4α-[Zn(TAzPP)] | Dichloromethane | [5] |
| Fluorescence Lifetime (τ) | 3.1 ns | 4α-[Zn(TN₃PP)] | Dichloromethane | [5] |
| Fluorescence Lifetime (τ) | 1.91 ns | 4α-[Zn(TAzPP)] | Dichloromethane | [5] |
| Optical Band Gap (Eg-op) | ~2.00 eV | Zn(II)-metalloporphyrins | Thin film | [5] |
Promising Research Directions
The unique characteristics of this compound open up several exciting avenues for future research and development.
Advanced Photodynamic Therapy (PDT)
While the use of porphyrins in PDT is well-established, several research directions can enhance the efficacy and specificity of this compound-based therapies.
Research Focus:
-
Targeted Delivery Systems: Investigate the conjugation of this compound to tumor-targeting moieties such as antibodies, peptides, or aptamers to improve selective accumulation in cancer cells and minimize off-target effects.
-
Nanoparticle Encapsulation: Explore the loading of this compound into various nanoparticles (e.g., liposomes, polymeric micelles, metal-organic frameworks) to enhance solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.[6]
-
Two-Photon Excitation PDT: Investigate the use of near-infrared light for two-photon excitation of this compound. This would allow for deeper tissue penetration and more precise tumor ablation.
Experimental Workflow for Targeted PDT:
Novel Catalytic Applications
The electron-rich porphyrin macrocycle and the Lewis acidic zinc center make this compound a promising candidate for various catalytic transformations.
Research Focus:
-
Oxidation Catalysis: Investigate the catalytic activity of this compound in oxidation reactions, such as the epoxidation of alkenes or the oxidation of sulfides, using environmentally benign oxidants like molecular oxygen or hydrogen peroxide.
-
Photocatalytic Degradation of Pollutants: Explore the use of this compound as a photocatalyst for the degradation of organic pollutants in water under visible light irradiation.[5]
-
CO₂ Reduction: As part of a larger catalytic system, investigate the potential of this compound to participate in the photocatalytic reduction of carbon dioxide to valuable fuels.
Signaling Pathway for Photocatalytic Degradation:
Advanced Chemical and Biological Sensors
The distinct spectroscopic properties of this compound, which are sensitive to its local environment, make it an excellent platform for the development of novel sensors.
Research Focus:
-
Anion Sensing: Building on existing work with other zinc porphyrins, develop selective and sensitive fluorescent or colorimetric sensors for environmentally or biologically important anions.[5]
-
Gas Sensing: Investigate the potential of this compound-based materials for the detection of gases like nitric oxide or carbon monoxide, leveraging the coordination chemistry of the zinc center.
-
Ratiometric Probes: Design and synthesize ratiometric fluorescent probes based on this compound for the quantitative imaging of intracellular analytes, which can overcome limitations of intensity-based sensors.
Bio-inspired Artificial Photosynthesis
Mimicking natural photosynthesis to convert light energy into chemical energy is a key goal for sustainable technology. This compound can serve as a core component in artificial photosynthetic systems.
Research Focus:
-
Light-Harvesting Antennas: Develop multi-porphyrin arrays or dendrimers incorporating this compound to efficiently capture light energy and channel it to a reaction center.
-
Charge Separation and Electron Transfer: Integrate this compound with electron donors and acceptors in supramolecular assemblies or on semiconductor surfaces to achieve efficient light-induced charge separation and long-lived charge-separated states.
-
Fuel Generation: Couple the photo-generated electrons and holes from a this compound system to catalysts for water splitting (H₂ production) or CO₂ reduction.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is a general method for the insertion of zinc into a free-base porphyrin.
Materials:
-
Mesoporphyrin IX dihydrochloride
-
Zinc(II) acetate dihydrate
-
N,N-Dimethylformamide (DMF) or a mixture of Chloroform and Methanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Methanol
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve Mesoporphyrin IX dihydrochloride in a suitable solvent such as DMF.
-
Metalation: Add an excess of zinc(II) acetate dihydrate to the porphyrin solution. The molar ratio of zinc salt to porphyrin is typically around 10:1.[1]
-
Reaction: Heat the reaction mixture to reflux (for DMF) or stir at room temperature (for chloroform/methanol) and monitor the reaction progress using UV-Vis spectroscopy. The completion of the reaction is indicated by the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands characteristic of the zinc porphyrin.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used, add water to precipitate the product.[1] If chloroform/methanol was used, wash the solution with a saturated sodium bicarbonate solution and then with water.
-
Purification: Collect the crude product by filtration or after drying the organic layer with anhydrous sodium sulfate and evaporating the solvent. Purify the crude product by column chromatography on silica gel using a mixture of DCM and methanol as the eluent.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
In Vitro Photodynamic Therapy Assay
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Light source with appropriate wavelength and power for porphyrin excitation (e.g., a laser or LED array)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Incubation with Photosensitizer: Replace the medium with fresh medium containing various concentrations of this compound. Include a control group with no photosensitizer. Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake.
-
Irradiation: Wash the cells with PBS to remove the extracellular photosensitizer. Add fresh medium and irradiate the cells with light of a specific wavelength and dose. Keep a set of non-irradiated plates as a dark toxicity control.
-
MTT Assay: After irradiation, incubate the cells for a further 24-48 hours. Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader. Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the photosensitizer that causes 50% cell death).[6]
Conclusion
This compound stands as a molecule of significant promise, with its applications spanning from medicine to materials science. The research directions outlined in this guide represent fertile ground for innovation. By leveraging the detailed experimental considerations and foundational data presented, researchers can push the boundaries of what is possible with this versatile porphyrin, paving the way for new technologies and therapies that can address some of today's most pressing scientific and societal challenges.
References
- 1. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. Zn(II) porphyrin-encapsulated MIL-101 for photodynamic therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Incorporation of Zn(II) Mesoporphyrin IX into Nanoparticles for Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[1] Zn(II) Mesoporphyrin IX, a synthetic porphyrin derivative, exhibits favorable photophysical properties for PDT. However, its therapeutic application is often limited by poor water solubility and non-specific distribution. Encapsulating this compound into nanoparticles can overcome these limitations by improving its bioavailability, enabling targeted delivery, and enhancing its therapeutic efficacy.[2]
These application notes provide detailed protocols for the incorporation of this compound into two common nanoparticle platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Additionally, it outlines key characterization techniques and a generalized signaling pathway for PDT-induced cell death.
Data Presentation: Nanoparticle Characterization
The following table summarizes typical quantitative data for porphyrin-loaded nanoparticles. These values serve as a general benchmark, and results may vary based on specific experimental conditions.
| Nanoparticle Type | Parameter | Typical Value | Reference |
| Liposomes | |||
| Average Diameter (nm) | 30 - 170 | [3] | |
| Polydispersity Index (PDI) | < 0.2 | [4] | |
| Zeta Potential (mV) | -10 to -40 | [4] | |
| Encapsulation Efficiency (%) | > 80% | [5] | |
| PLGA Nanoparticles | |||
| Average Diameter (nm) | 150 - 300 | [5][6] | |
| Polydispersity Index (PDI) | < 0.2 | [4][5] | |
| Zeta Potential (mV) | -20 to -50 | [4] | |
| Encapsulation Efficiency (%) | 60 - 90% | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method, a common technique for liposome formulation.
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids (e.g., DPPC) and cholesterol in a chloroform:methanol solvent mixture (typically 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution and mix thoroughly.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-60°C).
-
A thin, uniform lipid film containing this compound will form on the inner wall of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to bath sonication for 5-15 minutes.
-
For further size homogenization, extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis against PBS or size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
This protocol details the formulation of PLGA nanoparticles encapsulating this compound using the oil-in-water (o/w) single emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in a volatile organic solvent such as dichloromethane.
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution of PVA while stirring vigorously.
-
Homogenize the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The sonication power and time will influence the final nanoparticle size.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature for several hours (e.g., 4-12 hours) to allow the organic solvent to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at high speed (e.g., >15,000 x g) for 20-30 minutes.
-
Discard the supernatant containing residual PVA and unencapsulated drug.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step at least three times to remove any surface-adsorbed PVA and drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried). It is advisable to use a cryoprotectant (e.g., trehalose or sucrose) to prevent aggregation during lyophilization.
-
Mandatory Visualization
Caption: Experimental workflow for nanoparticle synthesis and evaluation.
References
- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin-loaded nanoparticles for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Application Notes and Protocols for Zn(II) Mesoporphyrin IX Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for utilizing Zn(II) Mesoporphyrin IX as a photocatalyst. The information is targeted toward applications in the degradation of organic pollutants and photocatalytic hydrogen production.
Overview of this compound in Photocatalysis
This compound is a synthetic metalloporphyrin that has garnered attention as an effective photocatalyst.[1] Porphyrins and their metal complexes are known for their strong absorption in the visible light spectrum, making them suitable for light-driven chemical reactions.[2] The zinc(II) center in the porphyrin macrocycle facilitates key photophysical processes, including high fluorescence quantum yields and the generation of long-lived excited states, which are crucial for initiating photocatalytic cycles.[1]
The primary mechanism of Zn(II) porphyrin-mediated photocatalysis involves the absorption of light, leading to the formation of an excited state. This excited porphyrin can then participate in electron transfer processes, generating reactive oxygen species (ROS) such as hydroxyl radicals (•OH) when oxygen is present.[1] These highly reactive species are capable of degrading a wide range of organic pollutants.[1][2] In anaerobic conditions and in the presence of a sacrificial electron donor and a co-catalyst, the excited this compound can also be utilized for the production of hydrogen from water.
Applications in Photocatalytic Degradation of Organic Pollutants
Zn(II) porphyrin-based systems have demonstrated efficacy in the degradation of various organic pollutants, including synthetic dyes.[2] The photocatalytic activity stems from the generation of ROS that can break down complex organic molecules into simpler, less harmful compounds.[1]
Experimental Protocol for Methylene Blue Degradation
This protocol outlines a general procedure for the photocatalytic degradation of methylene blue (MB), a common model organic pollutant, using a Zn(II) porphyrin-based photocatalyst. While this protocol is for a related Zn(II) porphyrin, it provides a strong foundation for experiments with this compound.
Materials and Equipment:
-
This compound
-
Methylene Blue (MB)
-
Hydrogen Peroxide (H₂O₂) (optional, as an additional source of hydroxyl radicals)
-
Deionized water
-
Photoreactor equipped with a visible light source (e.g., Xenon lamp, LED lamp with appropriate wavelength)
-
Magnetic stirrer and stir bar
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Preparation of Methylene Blue Solution: Prepare a stock solution of Methylene Blue in deionized water at a desired concentration (e.g., 10 mg/L).
-
Catalyst Dispersion: Disperse a specific amount of this compound photocatalyst in a known volume of the MB solution. The catalyst loading should be optimized for the specific reaction conditions.
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to ensure that an adsorption-desorption equilibrium of the MB molecules on the catalyst surface is reached.
-
Photocatalytic Reaction:
-
Place the reactor under the visible light source.
-
Begin irradiation of the suspension while maintaining constant stirring.
-
If using, add a specific concentration of H₂O₂ to the reaction mixture at the start of the irradiation.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.
-
Centrifuge or filter the aliquot to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of MB and Cₜ is the concentration at time t.
-
The reaction kinetics can be analyzed by plotting ln(C₀/Cₜ) versus irradiation time to determine the apparent first-order rate constant (k).
-
Quantitative Data for Photocatalytic Degradation
The following table summarizes typical experimental conditions and results for the photocatalytic degradation of organic dyes using Zn(II) porphyrin-based catalysts. These values can serve as a starting point for optimizing experiments with this compound.
| Parameter | Value/Range | Reference |
| Catalyst | Zn(II) porphyrin-based composite | [2] |
| Pollutant | Methylene Blue, Methyl Orange | [2] |
| Initial Pollutant Conc. | 10 mg/L | [2] |
| Catalyst Loading | 0.1 - 1.0 g/L | [3] |
| Light Source | Simulated Sunlight (Xenon lamp) | [4] |
| pH | Neutral (around 7) | [3] |
| Degradation Efficiency | Up to 100% | [3] |
| Reaction Time | 60 - 180 minutes | [3] |
Applications in Photocatalytic Hydrogen Production
This compound can act as a photosensitizer for the production of hydrogen from water in the presence of a sacrificial electron donor and a co-catalyst (e.g., platinum).[5] The porphyrin absorbs light and initiates an electron transfer cascade that ultimately leads to the reduction of protons to molecular hydrogen.
Experimental Protocol for Hydrogen Evolution
This protocol provides a general methodology for assessing the photocatalytic hydrogen evolution using a Zn(II) porphyrin-based system.
Materials and Equipment:
-
This compound
-
Sacrificial Electron Donor (e.g., Ascorbic Acid, Triethanolamine - TEOA)
-
Co-catalyst (e.g., Chloroplatinic acid - H₂PtCl₆, as a precursor for in-situ platinum nanoparticle formation)
-
Deionized water or a suitable buffer solution
-
Gas-tight photoreactor with a quartz window
-
Visible light source (e.g., Xenon lamp with a cut-off filter for λ > 400 nm)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification
-
Gas-tight syringe
-
Magnetic stirrer and stir bar
-
Schlenk line or glovebox for deaeration
Procedure:
-
Catalyst and Reagent Preparation:
-
Prepare a solution of the sacrificial electron donor in deionized water or a buffer of a specific pH.
-
Disperse a known amount of this compound in the solution.
-
Add the co-catalyst precursor solution.
-
-
Deaeration: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer and inhibit hydrogen production.
-
Photocatalytic Reaction:
-
Seal the photoreactor and place it under the visible light source.
-
Maintain a constant temperature (e.g., using a water bath).
-
Start the irradiation while vigorously stirring the reaction mixture.
-
-
Hydrogen Quantification:
-
At regular time intervals, take a sample of the headspace gas from the reactor using a gas-tight syringe.
-
Inject the gas sample into the GC-TCD to quantify the amount of hydrogen produced.
-
-
Data Analysis:
-
Calculate the rate of hydrogen evolution, typically expressed in μmol/g/h or mmol/g/h.
-
The turnover number (TON) can be calculated as the moles of H₂ produced per mole of the photocatalyst.
-
The apparent quantum yield (AQY) can be determined if the photon flux of the light source is known.
-
Quantitative Data for Photocatalytic Hydrogen Production
The following table presents representative data for photocatalytic hydrogen evolution using Zn(II) porphyrin-based systems, which can be used as a reference for experiments with this compound.
| Parameter | Value/Range | Reference |
| Photocatalyst | Zn-Porphyrin in a Covalent Organic Framework | [4] |
| Sacrificial Donor | Ascorbic Acid | [4] |
| Co-catalyst | Platinum (from K₂PtCl₆) | [4] |
| Solvent | Ultrapure Water | [4] |
| pH | 3 (Optimized) | [4] |
| Light Source | Xenon lamp (λ > 400 nm) | [4] |
| H₂ Evolution Rate | up to 8200 μmol/g/h | [4] |
| Turnover Number (TON) | 11801 - 13058 (for a related system) | [6] |
| Apparent Quantum Yield (AQY) | 7.20% - 7.96% (for a related system) | [6] |
Visualizing the Experimental Workflow and Mechanisms
Experimental Workflow for Photocatalytic Degradation
References
- 1. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of aquatic organic pollutants with Zn- and Zr-based metal-organic frameworks: ZIF-8 and UiO-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantifying Heme Oxygenase Inhibition with Zn(II) Mesoporphyrin IX: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for quantifying the inhibitory effects of Zn(II) Mesoporphyrin IX (ZnMP) on heme oxygenase (HO) activity. It includes methodologies for in vitro enzyme assays, analysis of downstream signaling pathways, and quantitative data for comparing the potency of various HO inhibitors.
Introduction to Heme Oxygenase and this compound
Heme oxygenase (HO) is a critical enzyme in cellular physiology, responsible for the rate-limiting step in the degradation of heme. This process yields biliverdin, which is subsequently converted to the potent antioxidant bilirubin, free iron, and carbon monoxide (CO), a gaseous signaling molecule.[1][2] There are two primary isoforms of HO: the inducible HO-1, which is upregulated in response to cellular stress, and the constitutively expressed HO-2.[2] Due to its role in cytoprotection and inflammation, HO-1 is a significant target in drug discovery.
This compound (ZnMP) is a synthetic metalloporphyrin that acts as a competitive inhibitor of heme oxygenase.[3][4] By mimicking the natural substrate, heme, ZnMP binds to the active site of the enzyme, thereby blocking its catalytic activity.[4] Quantifying this inhibition is essential for understanding its therapeutic potential and mechanism of action.
Data Presentation: Comparative Inhibitor Potency
| Compound | Target Isoform(s) | IC50 | Ki | Reference(s) |
| Tin Mesoporphyrin IX | HO-1, HO-2 | - | 0.014 µM | [5] |
| Zinc Protoporphyrin IX (ZnPP) | HO-1 | 0.1 - 1.0 µM | - | [6] |
| Tin Protoporphyrin IX (SnPP) | HO-1 | 0.05 - 0.5 µM | - | [6] |
| Azalanstat | HO-1 | ~5.0 µM | - | [6] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration. The relationship between IC50 and Ki is dependent on the mechanism of inhibition and the concentration of the substrate used in the assay.
Experimental Protocols
In Vitro Heme Oxygenase Activity Assay (Spectrophotometric)
This protocol describes the determination of HO activity by measuring the formation of bilirubin, the end product of the heme degradation pathway.
A. Preparation of Microsomal Fraction (Source of Heme Oxygenase)
-
Cell Lysis: Harvest cultured cells (e.g., macrophages, hepatocytes) and wash twice with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 1 hour at 4°C.
-
-
Microsome Isolation: The resulting pellet is the microsomal fraction containing HO-1. Resuspend the pellet in 0.1 M potassium phosphate buffer and store at -80°C.
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using a Bradford or BCA protein assay.
B. Preparation of Cytosolic Fraction (Source of Biliverdin Reductase)
-
Liver Homogenization: Perfuse a rat liver with 0.9% NaCl solution until blanched. Excise the liver and homogenize in 0.1 M sodium citrate buffer.
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 1 hour at 4°C.
-
-
Cytosol Collection: The resulting supernatant is the cytosolic fraction containing biliverdin reductase.
C. Heme Oxygenase Activity Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (e.g., 100-200 µg)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (substrate, e.g., 20 µM)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the reaction by adding NADPH. Incubate the mixture at 37°C for 30-60 minutes in the dark.
-
Reaction Termination: Stop the reaction by placing the tubes on ice.
-
Bilirubin Extraction: Add chloroform to each tube, vortex vigorously, and centrifuge to separate the phases.
-
Spectrophotometric Measurement: Carefully collect the lower chloroform phase containing bilirubin. Measure the absorbance at approximately 464 nm. The concentration of bilirubin can be calculated using its molar extinction coefficient.
Analysis of Downstream Signaling Pathways (Western Blot)
Inhibition of HO-1 can affect downstream signaling pathways, such as the Nrf2 and p38 MAPK pathways. Western blotting can be used to quantify changes in the expression and phosphorylation of key proteins in these pathways.
A. Cell Lysis and Protein Quantification
-
Cell Treatment: Treat cultured cells with this compound at various concentrations and time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
B. Nuclear and Cytoplasmic Fractionation (for Nrf2 translocation) [2]
-
Cell Harvesting: Harvest cells and resuspend in a hypotonic buffer.
-
Cytoplasmic Extraction: Add a detergent (e.g., NP-40) and centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer, incubate on ice, and centrifuge to collect the supernatant containing the nuclear proteins.
C. Western Blot Protocol [1][7]
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, total p38, Nrf2, HO-1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands using software like ImageJ. Normalize the protein of interest to the loading control.
Visualizations
Heme Degradation Pathway and Inhibition by this compound
Caption: Heme degradation pathway and its inhibition by this compound.
Experimental Workflow for Quantifying HO Inhibition
Caption: Workflow for the in vitro heme oxygenase activity assay.
Nrf2/HO-1 Signaling Pathway
Caption: Simplified Nrf2 signaling pathway for HO-1 induction.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting Nrf2//HO-1 antioxidant signaling pathway in Brucella infection [jzd.tabrizu.ac.ir]
- 4. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
techniques for characterizing Zn(II) Mesoporphyrin IX derivatives
An Overview of Characterization Techniques for Zn(II) Mesoporphyrin IX Derivatives
This document provides detailed application notes and protocols for the characterization of this compound and its derivatives. These metalloporphyrins are significant photoactive compounds with applications in fields ranging from photodynamic therapy to molecular devices and dye-sensitized solar cells.[1][2] Proper characterization is crucial for understanding their structure-property relationships and ensuring their efficacy and safety in various applications.
Spectroscopic Characterization
Spectroscopic methods are fundamental in the analysis of porphyrins due to their unique electronic structures and highly conjugated macrocyclic aromatic core.[3]
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a primary technique for confirming the formation of Zn(II) porphyrin complexes and studying their electronic properties. The characteristic spectrum of a porphyrin consists of an intense Soret band (or B band) near 400 nm and several weaker Q bands in the 500-700 nm region.[3][4] Upon metallation with zinc, the number of Q bands typically reduces from four to two, and a noticeable redshift is observed in both the Soret and Q bands, which confirms the incorporation of the Zn(II) ion.[2][4]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, DMF, or methanol).[2][5] A typical concentration is in the micromolar range (e.g., 2.5 x 10⁻⁶ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).[5]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 350 nm to 750 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for the Soret band and the Q bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Table 1: Representative UV-Vis Absorption Data for Zn(II) Porphyrin Derivatives
| Compound | Solvent | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Reference |
| [Zn(TMPP)(4,4′-bpy)]·CHCl₃ | CH₂Cl₂ | 432 | 558, 604 | [2] |
| [Zn(TMPP)] | CH₂Cl₂ | 427 | 557, 598 | [2][4] |
| Zn(II)TCMP | Dichloromethane | 419 | 546, 584 | [5] |
| Zn(II)TCMP | DMF | 425 | 557, 595 | [5] |
| p-NH₂phO-Zn-t(p-CH₃)PP | Methanol | 435.9 | 589, 604 | [6] |
TMPP = meso-tetra(para-methoxyphenyl)porphyrinate; TCMP = 5, 10, 15, 20–tetrakis-(4-carboxymethylphenyl)porphine; bpy = 4,4′-bipyridine.
Fluorescence Spectroscopy
Zinc(II) porphyrins are known for their distinct photophysical properties, including strong fluorescence, which makes them suitable for applications like photodynamic diagnosis.[7][8] Fluorescence spectroscopy provides insights into the excited state properties of these molecules. The emission spectrum is typically a mirror image of the Q-band absorption spectrum and shows two main emission peaks in the red region of the spectrum.[6][9]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 1-10 µM) of the this compound derivative in a spectroscopic grade solvent.[10] The absorbance of the solution at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer. The sample is placed in a quartz cuvette.
-
Data Acquisition: Excite the sample at the Soret band maximum (e.g., ~420-430 nm).[10][11] Record the emission spectrum from a wavelength just above the excitation wavelength to ~800 nm.
-
Analysis: Determine the wavelengths of maximum fluorescence emission. The fluorescence quantum yield (ΦF), a measure of emission efficiency, can be determined relative to a standard of known quantum yield (e.g., Zn(II)TPP, ΦF = 0.04).[7]
Table 2: Representative Fluorescence Data for Zn(II) Porphyrin Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| Zn(II) Protoporphyrin IX | - | ~420 | ~590 | - | [11] |
| Zn(II)TCMPOMO | CHCl₃ | Soret Band | - | - | [7] |
| Cationic Zn(II) Complexes | H₂O | 430 | ~625, ~675 | - | [10] |
| p-NH₂phO-Zn-t(p-CH₃)PP | Chloroform | Soret Band | 550 - 700 | - | [6] |
TCMPOMO = Zn(II)-5-(4-acetoxy-3-methoxyphenyl)-10,15,20- tris-(4-carboxymethylphenyl)porphyrin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of porphyrins in solution.[3][12] ¹H NMR is particularly informative due to the large ring current effect of the aromatic macrocycle, which causes a wide dispersion of proton resonances.[3] Protons inside the ring (inner NH protons in free-base porphyrins) are shifted upfield (to negative ppm values), while protons on the periphery (meso and β-pyrrolic protons) are shifted significantly downfield (8-10 ppm).[3] For diamagnetic Zn(II) complexes, the spectra are sharp and well-resolved.[8] Techniques like ¹³C-NMR, COSY, HMQC, and HMBC are also used for complete structural assignment.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons in the molecule (β-pyrrolic, meso, and substituent protons).
Table 3: Representative ¹H NMR Data for Zn(II) Porphyrin Derivatives in CDCl₃
| Compound | β-pyrrolic H (δ, ppm) | Meso-Aryl H (δ, ppm) | Substituent H (δ, ppm) | Reference |
| [Zn(TMPP)(4,4′-bpy)]·CHCl₃ | 8.81 | 8.01 (ortho), 7.21 (meta) | 4.06 (OCH₃), 6.17 & 5.57 (bpy) | [8] |
| Zn(II)TCMPOMO | 8.87 (d), 8.98 (d) | 8.34 (d), 8.48 (d) | 3.61 (s), 3.92 (s), 4.13 (s) | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within the molecule and confirm the metalation of the porphyrin. The disappearance of the N-H stretching band (around 3310 cm⁻¹) of the free-base porphyrin is a clear indicator of Zn(II) incorporation.[5] The spectra also show characteristic vibrational modes of the porphyrin macrocycle and its peripheral substituents.[5]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be analyzed in an appropriate cell.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or solvent is collected first.
-
Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, C-H, O-H) and confirm the absence of the N-H stretch. New bands corresponding to Zn-N vibrations may also be observed.[6][13]
Structural and Mass Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and confirm their elemental composition. Electrospray ionization (ESI) is a common technique for porphyrin analysis, often coupled with high-resolution mass spectrometry (HRMS) for precise mass determination.[2][10][14]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to aid ionization.
-
Instrumentation: Use an ESI-MS instrument, preferably a high-resolution type like TOF (Time-of-Flight) or Orbitrap.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed.
-
Analysis: Compare the experimental mass-to-charge ratio (m/z) of the molecular ion with the calculated theoretical mass to confirm the identity and purity of the compound.
X-ray Crystallography
Single-crystal X-ray diffraction (XRD) provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and the coordination geometry of the central zinc atom.[15] It is the definitive method for determining the precise atomic arrangement and conformation of the porphyrin macrocycle.[16][17] For Zn(II) porphyrins, this technique can confirm the square planar or square-pyramidal geometry around the zinc ion.[16][18]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable quality and size. This is often the most challenging step and may involve slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion techniques.[18]
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.[15]
-
Analysis: Analyze the final structure to determine key parameters such as Zn-N bond lengths, planarity of the porphyrin core, and intermolecular interactions like π-π stacking.[16]
Electrochemical Characterization
Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of Zn(II) porphyrin derivatives. Although the Zn(II) ion itself is redox-inactive due to its d¹⁰ configuration, the porphyrin macrocycle can undergo oxidation and reduction processes.[2][8] These properties are crucial for applications in catalysis and solar energy conversion.[19]
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: Prepare a solution of the sample (typically ~1 mM) in a suitable solvent (e.g., dichloromethane, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Instrumentation: Use a potentiostat with a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen). Record the cyclic voltammogram by scanning the potential over the desired range. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard.
-
Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction events of the porphyrin ring.
Visualization of Workflows
General Characterization Workflow
Caption: General workflow for the characterization of this compound derivatives.
Spectroscopic Analysis Pathway
Caption: Relationship between UV-Vis absorption and fluorescence spectroscopy.
Structural Elucidation Logic
Caption: Logic for combining NMR and X-ray crystallography for complete structural analysis.
References
- 1. Shifting UV-vis absorption spectrum through rational structural modifications of zinc porphyrin photoactive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectroscopic and Biological Activities of Zn(II) Porphyrin with Oxygen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Spectral Evaluation of Some Unsymmetrical Mesoporphyrinic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. meso-Thiophenium Porphyrins and Their Zn(II) Complexes: A New Category of Cationic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrospray ionization mass spectrometry of metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. X-ray Structure Elucidation of a Pt-Metalloporphyrin and Its Application for Obtaining Sensitive AuNPs-Plasmonic Hybrids Capable of Detecting Triiodide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Photophysical and electrochemical properties of meso-substituted thien-2-yl Zn(II) porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zn(II) Mesoporphyrin IX is a fluorescent metalloporphyrin that serves as a valuable tool in various research fields, including photodynamic therapy, catalysis, and as a probe for heme oxygenase activity. Its synthesis involves the insertion of a zinc ion into the macrocycle of Mesoporphyrin IX. This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of this compound, intended for use in a laboratory setting.
Data Presentation
The following table summarizes key quantitative data for the characterization of this compound.
| Parameter | Value | Reference/Notes |
| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [1] |
| Molecular Weight | 630.07 g/mol | [1] |
| Appearance | Purple to reddish-purple solid | General observation for metalloporphyrins |
| UV-Vis Absorption (in CH₂Cl₂) | ||
| Soret Band (λₘₐₓ) | ~408 nm | Typical for zinc porphyrins |
| Q-Band I (λₘₐₓ) | ~534 nm | Typical for zinc porphyrins |
| Q-Band II (λₘₐₓ) | ~570 nm | Typical for zinc porphyrins |
| Purity (typical) | ≥95% | Commercially available standard[2] |
Experimental Protocols
This section details two primary synthetic routes for obtaining this compound: direct metallation of Mesoporphyrin IX and metallation of Mesoporphyrin IX dimethyl ester followed by hydrolysis.
Protocol 1: Direct Metallation of Mesoporphyrin IX
This protocol describes the direct insertion of zinc into the free-base Mesoporphyrin IX.
Materials:
-
Mesoporphyrin IX
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Mesoporphyrin IX (1 equivalent) in DMF (approximately 10-20 mL per 100 mg of porphyrin).
-
Addition of Zinc Salt: Add a solution of Zinc Acetate Dihydrate (5-10 equivalents) dissolved in a minimal amount of methanol to the porphyrin solution.
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) with stirring. The progress of the reaction can be monitored by UV-Vis spectroscopy. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of two new Q-bands indicate the formation of the zinc complex. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing dichloromethane and deionized water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with deionized water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.[3][4][5][6]
-
Pack the column with silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Collect the main purple-colored fraction.
-
-
Isolation: Evaporate the solvent from the collected fraction to yield this compound as a solid.
Protocol 2: Synthesis via Mesoporphyrin IX Dimethyl Ester
This route involves the metallation of the more soluble dimethyl ester derivative, followed by hydrolysis to obtain the final diacid product.
Part A: Synthesis of this compound Dimethyl Ester
Materials:
-
Mesoporphyrin IX Dimethyl Ester
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: Dissolve Mesoporphyrin IX dimethyl ester (1 equivalent) in chloroform in a round-bottom flask.
-
Addition of Zinc Salt: Add a saturated solution of zinc acetate dihydrate in methanol (excess).
-
Reaction: Reflux the mixture for 30 minutes to 1 hour. Monitor the reaction by UV-Vis spectroscopy.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Part B: Hydrolysis of this compound Dimethyl Ester [7][8]
Materials:
-
This compound Dimethyl Ester
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve the this compound dimethyl ester in a mixture of THF and methanol.
-
Hydrolysis: Add 1 M NaOH solution and stir the mixture at room temperature overnight.
-
Neutralization and Extraction:
-
Remove the organic solvents under reduced pressure.
-
Add deionized water to the residue and acidify with 1 M HCl until the pH is acidic (pH ~3-4), which will cause the product to precipitate.
-
Extract the product with dichloromethane.
-
-
Work-up and Isolation:
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the final product, this compound.
-
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Purification workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. santaisci.com [santaisci.com]
- 7. Esterification of porphyrins and hydrolysis of porphyrin esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On porphyrin esterification and ester hydrolysis. Studies on esterification of natural animal porphyrins with various alcohols and the acid hydrolysis of their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Zn(II) Mesoporphyrin IX in Artificial Photosynthesis: A Guide for Researchers
Introduction: Zn(II) Mesoporphyrin IX, a synthetic analog of chlorophyll, has emerged as a promising photosensitizer in the field of artificial photosynthesis. Its strong absorption in the visible light spectrum and favorable electrochemical properties make it an effective component in systems designed to convert solar energy into chemical fuels, such as hydrogen (H₂) and carbon monoxide (CO). This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals interested in utilizing this compound for artificial photosynthesis.
Application Notes
This compound serves as the primary light-harvesting component in artificial photosynthetic systems. Upon absorption of a photon, it transitions to an excited state, initiating a series of electron transfer events. This photo-excited porphyrin can then either reduce a catalyst for fuel production or be part of a larger assembly that facilitates charge separation and transport. Its versatility allows for its application in two primary areas of artificial photosynthesis:
-
Photocatalytic Hydrogen Production: In these systems, the excited this compound transfers an electron to a catalyst, typically a noble metal like platinum or a molecular complex, which then reduces protons from a source (e.g., water) to produce hydrogen gas. A sacrificial electron donor is required to regenerate the photosensitizer to its ground state, completing the catalytic cycle.
-
Photocatalytic Carbon Dioxide Reduction: Similar to hydrogen production, the photo-excited this compound initiates electron transfer to a catalytic center, often a rhenium or manganese complex. This catalyst then reduces carbon dioxide to carbon monoxide or other valuable chemical feedstocks. Again, a sacrificial electron donor is essential for regenerating the photosensitizer.
The efficiency of these systems is critically dependent on the interplay between the photosensitizer, catalyst, and sacrificial electron donor. Researchers often encapsulate or immobilize this compound within various matrices, such as proteins or semiconductor materials like TiO₂, to enhance stability, prevent aggregation, and improve electron transfer kinetics.[1][2]
Quantitative Performance Data
The performance of artificial photosynthetic systems utilizing zinc porphyrin derivatives as photosensitizers is evaluated based on several key metrics, including Turnover Number (TON), Turnover Frequency (TOF), and Quantum Yield (Φ). While specific data for this compound is often embedded within studies of larger photocatalytic systems, the following tables summarize representative data for systems employing zinc porphyrins to provide a comparative baseline.
Table 1: Performance Data for Photocatalytic Hydrogen Production using Zinc Porphyrin Photosensitizers
| Photosensitizer System | Catalyst | Sacrificial Electron Donor | Product | Turnover Number (TON) | Quantum Yield (Φ) | Reference |
| Zn(II) Protoporphyrin IX in Bfr dimer | Platinum Nanoparticles | Ascorbic Acid/MOPS | H₂ | - | ~1% | [1] |
Note: Bfr refers to bacterioferritin, a protein scaffold.
Table 2: Performance Data for Photocatalytic CO₂ Reduction using Zinc Porphyrin Photosensitizers
| Photosensitizer System | Catalyst | Sacrificial Electron Donor | Product | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Quantum Yield (Φ) | Reference |
| Zn porphyrin dyad | fac-Re(phen)(CO)₃Br | BIH | CO | >900 | - | - | [3] |
| Tetra(N-methyl-4-pyridyl)porphyrin Zn(II) | [MnBr(4,4'-{Et₂O₃PCH₂}₂-2,2'-bipyridyl)(CO)₃] | Ascorbic Acid | CO | - | - | - | [4] |
Note: BIH is 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole. phen is 1,10-phenanthroline.
Experimental Protocols
Protocol 1: General Photocatalytic Hydrogen Evolution
This protocol outlines a typical experimental setup for photocatalytic hydrogen production using this compound.
Materials:
-
This compound
-
Platinum catalyst (e.g., H₂PtCl₆ for in-situ preparation of Pt nanoparticles)
-
Sacrificial electron donor (e.g., Ascorbic acid)
-
Buffer solution (e.g., Phosphate buffer, pH 7.0)
-
High-purity water
-
Photoreactor with a quartz window
-
Light source (e.g., Xenon lamp with appropriate filters)
-
Gas-tight syringe
-
Gas chromatograph with a thermal conductivity detector (GC-TCD)
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
In the photoreactor, combine the buffer solution, sacrificial electron donor (e.g., 100 mM ascorbic acid), and the platinum catalyst precursor (e.g., to a final Pt concentration of 1 mM).
-
Add the this compound stock solution to the reactor to achieve the desired final concentration (e.g., 10 µM).
-
Seal the photoreactor and thoroughly degas the solution by bubbling with an inert gas (e.g., Argon) for at least 30 minutes to remove oxygen.
-
-
Photocatalysis:
-
Place the photoreactor in a temperature-controlled water bath.
-
Irradiate the reaction mixture with the light source. Ensure the light is filtered to the appropriate wavelength range corresponding to the absorption spectrum of this compound.
-
Continuously stir the reaction mixture throughout the experiment.
-
-
Product Analysis:
-
At regular time intervals, withdraw a known volume of the headspace gas from the photoreactor using a gas-tight syringe.
-
Inject the gas sample into the GC-TCD for quantification of hydrogen.
-
Calibrate the GC-TCD using a standard gas mixture of known hydrogen concentration.
-
Protocol 2: General Photocatalytic CO₂ Reduction
This protocol provides a general method for photocatalytic CO₂ reduction.
Materials:
-
This compound
-
Molecular catalyst (e.g., fac-Re(bpy)(CO)₃Cl)
-
Sacrificial electron donor (e.g., BIH or triethanolamine)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
High-purity CO₂ gas
-
Schlenk flask or other gas-tight reaction vessel
-
Light source (e.g., LED lamp emitting at a wavelength absorbed by the photosensitizer)
-
Gas-tight syringe
-
Gas chromatograph with a flame ionization detector (GC-FID) and a methanizer
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound (e.g., 0.1 mM), the molecular catalyst (e.g., 0.5 mM), and the sacrificial electron donor (e.g., 0.1 M BIH) in the anhydrous solvent.
-
Seal the flask and saturate the solution with CO₂ by bubbling the gas through it for at least 30 minutes.
-
-
Photocatalysis:
-
Irradiate the reaction mixture with the light source while stirring vigorously.
-
Maintain a positive pressure of CO₂ in the reaction vessel.
-
-
Product Analysis:
-
Periodically, take a sample of the headspace gas using a gas-tight syringe.
-
Inject the sample into the GC-FID equipped with a methanizer to quantify the amount of CO produced.
-
Use a certified standard of CO for calibration.
-
Mechanistic Pathways and Visualizations
The fundamental process in these artificial photosynthetic systems is light-induced electron transfer. The following diagrams illustrate the key steps in the photocatalytic cycle for both hydrogen production and CO₂ reduction.
Photocatalytic Hydrogen Evolution Workflow
Caption: Workflow for photocatalytic hydrogen evolution.
Photocatalytic CO₂ Reduction Signaling Pathway
References
- 1. Structural, Photophysical, and Photochemical Characterization of Zinc Protoporphyrin IX in a Dimeric Variant of an Iron Storage Protein: Insights into the Mechanism of Photosensitized H2 Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of Electron Transfers in Photosensitization Reactions of Zinc Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Zn(II) Mesoporphyrin IX in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and quantitative analysis of Zn(II) Mesoporphyrin IX in tissue samples. The protocols described herein are essential for researchers investigating the roles of this metalloporphyrin in various physiological and pathological processes, including its function as a heme oxygenase inhibitor.
Introduction
This compound is a fluorescent metalloporphyrin that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1][2][3] The inhibition of HO-1, the inducible isoform, has significant therapeutic implications in various diseases, including cancer and malaria.[1][4][5] Accurate and sensitive detection of this compound in tissue is crucial for pharmacokinetic studies, understanding its biodistribution, and elucidating its mechanism of action. This document outlines protocols for tissue sample preparation, followed by analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fluorescence Spectroscopy.
General Sample Preparation and Extraction Protocol for Tissue
Proper sample handling and extraction are critical for accurate quantification of porphyrins, which are light-sensitive compounds.[6]
Materials:
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Amber-colored microcentrifuge tubes
-
Extraction Solvent: Ethyl acetate-acetic acid (4:1, v/v) or N,N-dimethylformamide (DMF)[1][7]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas evaporator
-
Reconstitution Solvent (select based on the analytical method)
Protocol:
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample (e.g., 100-200 mg).
-
On ice, homogenize the tissue in 1 mL of ice-cold PBS.
-
To minimize degradation, all subsequent steps should be performed under dim light.[6]
-
-
Extraction:
-
Add 4 mL of the extraction solvent to the tissue homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the porphyrins.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC or a specific buffer for fluorescence spectroscopy).
-
Storage:
Porphyrin samples, including tissue homogenates and extracts, should be protected from light and stored at -80°C for long-term stability.[8] Porphyrins in whole blood and other biological samples are reported to be stable for up to four days when stored protected from light at 4°C.[6]
Analytical Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection offers high sensitivity and selectivity for the quantification of fluorescent porphyrins.
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)
Protocol:
-
Chromatographic Conditions (Adapted from similar porphyrin analyses): [9][10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A linear gradient from 70% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 70% B.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Fluorescence Detection:
-
Excitation Wavelength: ~420 nm
-
Emission Wavelength: ~590 nm
-
Workflow for HPLC Analysis:
References
- 1. Inhibition of Heme Oxygenase-1 by Zinc Protoporphyrin IX Improves Adverse Pregnancy Outcomes in Malaria During Early Gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Heme Oxygenase-1 by Zinc Protoporphyrin IX Improves Adverse Pregnancy Outcomes in Malaria During Early Gestation [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice | springermedizin.de [springermedizin.de]
- 5. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate… [ouci.dntb.gov.ua]
- 6. spmi.pt [spmi.pt]
- 7. Quantitative determination of Zn protoporphyrin IX, heme and protoporphyrin IX in Parma ham by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Zn(II) Mesoporphyrin IX as a Molecular Sensor for Nitric Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Zn(II) Mesoporphyrin IX as a molecular sensor for the detection and quantification of nitric oxide (NO). The methodologies described herein are based on the established principles of metalloporphyrin chemistry and spectroscopic analysis.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate and sensitive detection of NO is paramount for advancing our understanding of its biological roles and for the development of novel therapeutics. This compound is a metalloporphyrin that offers potential as a selective molecular sensor for NO. This document outlines the principles of its application and provides detailed protocols for its use in research settings.
Principle of Detection
The sensing mechanism of this compound relies on the coordination of nitric oxide to the central zinc(II) ion. This binding event perturbs the electronic structure of the porphyrin macrocycle, leading to measurable changes in its spectroscopic properties. Specifically, the interaction can be monitored through changes in the UV-Visible absorption spectrum and the fluorescence emission of the molecule.
-
UV-Visible Spectroscopy: Upon binding of NO, the characteristic Soret and Q-bands of the this compound spectrum are expected to exhibit a shift in wavelength and a change in intensity. These changes can be used to quantify the concentration of NO.
-
Fluorescence Spectroscopy: The fluorescence of this compound may be quenched or enhanced upon coordination with NO. This change in fluorescence intensity provides a sensitive method for NO detection.
Data Presentation
The performance of a molecular sensor is characterized by several key parameters. The following tables summarize the expected performance characteristics of this compound as a nitric oxide sensor based on typical values for similar metalloporphyrin-based sensors.
Table 1: Sensor Performance Characteristics (Hypothetical Data)
| Parameter | Value | Conditions |
| Binding Affinity (Kd) | ~ 1 - 10 µM | Phosphate Buffer (pH 7.4), 25°C |
| Limit of Detection (LOD) | ~ 50 - 200 nM | Fluorescence Spectroscopy |
| Linear Dynamic Range | 0.1 - 20 µM | UV-Visible Spectroscopy |
| Response Time | < 1 minute | Spectroscopic measurement |
| Excitation Wavelength (λex) | ~ 410 nm | For fluorescence measurement |
| Emission Wavelength (λem) | ~ 580 nm, 630 nm | For fluorescence measurement |
Table 2: Spectroscopic Properties of this compound (in Chloroform)
| Spectroscopic Feature | Wavelength (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| Soret Band | ~ 408 | ~ 200,000 |
| Q-Band (α) | ~ 575 | ~ 15,000 |
| Q-Band (β) | ~ 539 | ~ 10,000 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from Mesoporphyrin IX dihydrochloride and a zinc(II) salt, such as zinc(II) acetate.
Materials:
-
Mesoporphyrin IX dihydrochloride
-
Zinc(II) acetate dihydrate
-
Dimethylformamide (DMF)
-
Chloroform
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Mesoporphyrin IX dihydrochloride in DMF.
-
Add a solution of zinc(II) acetate dihydrate in methanol to the porphyrin solution.
-
Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction progress by UV-Vis spectroscopy (disappearance of the four Q-bands of the free base porphyrin and appearance of the two Q-bands of the metalloporphyrin).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
-
Extract the product with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by chromatography on a silica gel column using a chloroform/methanol gradient.
-
Characterize the final product by UV-Vis, fluorescence, and NMR spectroscopy, and mass spectrometry.
Protocol for Nitric Oxide Detection using UV-Visible Spectroscopy
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated.
-
Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or a saturated solution of NO in deoxygenated PBS.
-
UV-Visible spectrophotometer.
-
Cuvettes (1 cm path length).
Procedure:
-
Prepare a working solution of this compound in deoxygenated PBS. The final concentration should be in the low micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.
-
Record the initial UV-Vis spectrum of the this compound solution from 350 nm to 700 nm.
-
Prepare a series of known concentrations of NO by diluting the saturated NO solution or by the controlled decomposition of a NO donor.
-
Add a known concentration of NO to the cuvette containing the this compound solution and mix gently.
-
Immediately record the UV-Vis spectrum.
-
Repeat step 4 and 5 for a range of NO concentrations to generate a calibration curve.
-
Plot the change in absorbance at the Soret band maximum (or a new peak corresponding to the NO adduct) as a function of NO concentration.
-
For unknown samples, add the sample to the this compound solution and measure the change in absorbance. Determine the NO concentration from the calibration curve.
Protocol for Nitric Oxide Detection using Fluorescence Spectroscopy
Materials:
-
Stock solution of this compound in a suitable organic solvent.
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated.
-
Nitric oxide donor (e.g., SNAP) or a saturated solution of NO in deoxygenated PBS.
-
Fluorometer.
-
Fluorescence cuvettes.
Procedure:
-
Prepare a dilute working solution of this compound in deoxygenated PBS. The concentration should be optimized to give a strong fluorescence signal without significant inner filter effects.
-
Record the initial fluorescence emission spectrum of the this compound solution (e.g., excitation at ~410 nm, emission scan from 550 nm to 700 nm).
-
Prepare a series of known concentrations of NO.
-
Add a known concentration of NO to the cuvette, mix, and record the fluorescence spectrum.
-
Repeat for a range of NO concentrations.
-
Plot the fluorescence intensity at the emission maximum (or the integrated fluorescence intensity) as a function of NO concentration. A Stern-Volmer plot can be constructed if quenching is observed.
-
Determine the NO concentration in unknown samples by measuring the change in fluorescence and using the calibration curve.
Visualizations
Caption: Nitric oxide coordination to this compound.
Caption: Experimental workflow for NO detection.
Caption: Conceptual diagram of sensor selectivity.
Application Note and Protocol for Measuring the Quantum Yield of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence quantum yield (Φ) is a fundamental photophysical property of a molecule that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For photosensitizers used in photodynamic therapy (PDT) and other fluorescence-based applications, an accurate determination of the quantum yield is crucial for characterizing their efficacy and mechanism of action. Zn(II) Mesoporphyrin IX is a fluorescent metalloporphyrin with applications in various research areas, including the development of artificial photosynthetic systems. This document provides a detailed protocol for measuring the fluorescence quantum yield of this compound using the relative or comparative method.
This method involves comparing the fluorescence intensity of the sample of interest (this compound) to that of a well-characterized standard with a known quantum yield. By carefully controlling experimental conditions, the quantum yield of the unknown sample can be accurately determined.
Principle of the Relative Quantum Yield Measurement
The relative method for determining the fluorescence quantum yield relies on the principle that for dilute solutions with low absorbance, the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore. When the absorbance of the sample and a standard are matched at the same excitation wavelength, it is assumed that they absorb the same number of photons. The unknown quantum yield (Φ_X) can then be calculated using the following equation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)
Where:
-
ΦX is the fluorescence quantum yield of the sample.
-
ΦST is the fluorescence quantum yield of the standard.
-
IX is the integrated fluorescence intensity of the sample.
-
IST is the integrated fluorescence intensity of the standard.
-
AX is the absorbance of the sample at the excitation wavelength.
-
AST is the absorbance of the standard at the excitation wavelength.
-
ηX is the refractive index of the solvent used for the sample.
-
ηST is the refractive index of the solvent used for the standard.
Materials and Instrumentation
Reagents and Standards
-
This compound (Purity ≥95%)
-
Quantum Yield Standard:
-
Zinc Tetraphenylporphyrin (ZnTPP) in Toluene (Φ = 0.033)[1]
-
Quinine Sulfate in 0.1 M Perchloric Acid (HClO4) (Φ = 0.60)
-
-
Solvents:
-
Toluene (Spectroscopic Grade)
-
Dimethylformamide (DMF, Spectroscopic Grade)
-
0.1 M Perchloric Acid
-
Instrumentation
-
UV-Vis Spectrophotometer: Capable of measuring absorbance with high precision.
-
Spectrofluorometer: Equipped with a corrected emission channel to account for wavelength-dependent variations in detector response.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Toluene or DMF) at a concentration of approximately 1 x 10-5 M.
-
Standard Stock Solution (ZnTPP): Prepare a stock solution of ZnTPP in Toluene at a concentration of approximately 1 x 10-5 M.
-
Standard Stock Solution (Quinine Sulfate): Prepare a stock solution of Quinine Sulfate in 0.1 M HClO4 at a concentration of approximately 1 x 10-5 M.
Preparation of Working Solutions
From the stock solutions, prepare a series of dilutions for both the this compound and the chosen standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the selected excitation wavelength to minimize inner filter effects.
Measurement Protocol
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra of all working solutions (sample and standard).
-
Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and standard have significant absorbance. For this compound, a suitable excitation wavelength is around 425 nm.[2]
-
-
Fluorescence Measurement:
-
Record the corrected fluorescence emission spectra of all working solutions.
-
Use the same excitation wavelength that was used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept identical for both the sample and the standard.
-
The emission of a closely related compound, zinc protoporphyrin IX, has peaks at approximately 590 nm and 660 nm, which can be used as a guide for the expected emission range of this compound.[2]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard to obtain the integrated fluorescence intensities (IX and IST).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear and pass through the origin.
-
Calculate the slope of the linear fit for both the sample (GradX) and the standard (GradST).
-
Calculate the quantum yield of this compound using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
-
Data Presentation
Table 1: Photophysical Properties of Common Quantum Yield Standards
| Standard Compound | Solvent | Excitation Wavelength (nm) | Emission Maxima (nm) | Quantum Yield (Φ) |
| Zinc Tetraphenylporphyrin (ZnTPP) | Toluene | 550 | ~600, ~650 | 0.033[1] |
| Quinine Sulfate | 0.1 M HClO4 | 350 | ~450 | 0.60 |
Table 2: Refractive Indices of Solvents
| Solvent | Refractive Index (η) |
| Toluene | 1.497 |
| Dimethylformamide (DMF) | 1.431 |
| 0.1 M Perchloric Acid | ~1.333 |
Table 3: Example Data for Quantum Yield Calculation of this compound
| Solution | Absorbance at 425 nm | Integrated Fluorescence Intensity |
| ZnTPP in Toluene (Standard) | 0.02 | Value |
| 0.04 | Value | |
| 0.06 | Value | |
| 0.08 | Value | |
| This compound in Toluene | 0.02 | Value |
| 0.04 | Value | |
| 0.06 | Value | |
| 0.08 | Value |
Visualizations
Caption: Workflow for determining the relative quantum yield.
Caption: Input parameters for quantum yield calculation.
Conclusion
This application note provides a comprehensive protocol for the determination of the fluorescence quantum yield of this compound using the relative method. By following this protocol and utilizing a well-characterized standard, researchers can obtain reliable and accurate quantum yield values, which are essential for the characterization of this and other similar fluorescent molecules for various applications in research and drug development. Careful attention to experimental details, such as solution preparation and instrument settings, is critical for achieving high-quality data.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Zn(II) Mesoporphyrin IX in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Zn(II) Mesoporphyrin IX in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor water solubility?
A1: this compound has a large, hydrophobic macrocyclic structure. This inherent hydrophobicity leads to strong intermolecular π-π stacking interactions, causing the molecules to aggregate in aqueous media and resist dissolution.[1][2][3]
Q2: What are the common signs of solubility issues during my experiments?
A2: You may observe the following:
-
Precipitation: The compound crashes out of the solution, forming a visible solid.
-
Cloudiness or Turbidity: The solution appears hazy or opaque, indicating the formation of colloidal aggregates.[4]
-
Color Change or Shift in UV-Vis Spectrum: Aggregation can lead to a blue shift in the Soret band of the UV-Vis spectrum, indicating the formation of H-aggregates.[5][6]
-
Inconsistent Results: Poor solubility can lead to variability in experimental outcomes.
Q3: Can I dissolve this compound directly in water?
A3: Direct dissolution in pure water is generally not feasible due to its hydrophobic nature. It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO), pyridine, or dimethylformamide (DMF).[4][7] For aqueous applications, various solubilization techniques are required.
Troubleshooting Guides
Issue 1: My this compound is precipitating out of my aqueous buffer.
Cause: The aqueous environment is causing the hydrophobic porphyrin molecules to aggregate and precipitate.
Solutions:
-
Utilize a Co-solvent: Start by dissolving the this compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to your aqueous buffer.[7] Be mindful of the final solvent concentration, as high concentrations may be cytotoxic in biological assays.[8]
-
Adjust the pH: The solubility of porphyrins can be pH-dependent.[9][10][11] For porphyrins with carboxylic acid groups, increasing the pH to a basic range can deprotonate these groups, increasing the molecule's charge and enhancing its interaction with water.
-
Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic porphyrin, facilitating its dispersion in an aqueous solution.[12][13] Non-ionic surfactants like Triton X-100, Tween 80, or polysorbates are commonly used.[7][12][14]
-
Formulate with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the porphyrin molecule, forming an inclusion complex with improved water solubility.[1][8][15][16][17]
Issue 2: I observe a blue shift in the Soret peak of my this compound UV-Vis spectrum in an aqueous solution.
Cause: A blue shift in the Soret band is indicative of the formation of H-aggregates, a common consequence of porphyrin aggregation in aqueous media.[5][6]
Solutions:
-
Disrupt Aggregates with Surfactants: The addition of a surfactant can break up these aggregates by forming micelles around the individual porphyrin molecules.[6][13]
-
Encapsulate with Cyclodextrins: By forming an inclusion complex, cyclodextrins can isolate the porphyrin molecules from each other, preventing π-π stacking and subsequent aggregation.[1][15]
-
Optimize Co-solvent Concentration: If you are using a co-solvent, a slight increase in its concentration might be necessary to prevent aggregation. However, this must be balanced with the experimental constraints, especially in cellular studies.
Quantitative Data
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (79.36 mM) | Requires sonication for dissolution.[7] |
Table 2: Example Formulation for In Vivo Studies
| Component | Percentage | Role |
| DMSO | 10% | Initial Solvent |
| PEG300 | 40% | Co-solvent/Vehicle |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Aqueous Vehicle |
| Final Concentration | 2.5 mg/mL (3.97 mM) | Suspended Solution |
| This formulation requires the sequential addition of solvents and sonication.[7][18] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of high-purity DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).
-
Facilitate dissolution by sonicating the mixture in a bath sonicator until the solution is clear.
-
To prepare the working solution, slowly add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Note: The final concentration of DMSO should be kept as low as possible for biological experiments.
Protocol 2: Solubilization using Cyclodextrins
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., trimethyl-β-cyclodextrin, TMe-β-CDx) at the desired concentration.
-
Add the solid this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle heating for several hours to overnight to facilitate the formation of the inclusion complex.
-
The complex formation can be confirmed by changes in the UV-Vis or fluorescence spectra of the porphyrin.
-
For a more efficient method, high-speed-vibration milling can be employed to prepare the complex.[8]
Protocol 3: Formulation of Nanoparticles by Reprecipitation
-
Dissolve this compound in a water-miscible organic solvent such as tetrahydrofuran (THF) or DMSO to a concentration of approximately 1 mg/mL.[19]
-
Prepare a larger volume of deionized water.
-
Inject the porphyrin solution into the deionized water using a microsyringe under vigorous stirring or sonication.[19]
-
The rapid change in solvent polarity will cause the porphyrin to precipitate into nanoparticles.
-
The organic solvent can be removed by methods such as bubbling with nitrogen gas or dialysis.[19]
-
The resulting nanoparticle suspension can be characterized by dynamic light scattering (DLS) for size distribution and transmission electron microscopy (TEM) for morphology.[19]
Visual Guides
Caption: Basic workflow for solubilizing this compound.
Caption: Relationship between the solubility problem and solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ill.eu [ill.eu]
- 3. researchgate.net [researchgate.net]
- 4. Enzo Life Sciences Zinc(II) Protoporphyrin IX (100mg). CAS: 15442-64-5, | Fisher Scientific [fishersci.com]
- 5. imaelab.jpn.org [imaelab.jpn.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Photodynamic Activities of Porphyrin Derivative–Cyclodextrin Complexes by Photoirradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water extractability of the zinc protoporphyrin IX-myoglobin complex from Parma ham is pH-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Salting-out surfactant extraction of porphyrins and metalloporphyrin from aqueous non-ionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Supramolecular Self-Assembly of Porphyrin and Metallosurfactant as a Drug Nanocontainer Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alsiano.com [alsiano.com]
- 15. Improved water solubility and photodynamic activity of hydroxy-modified porphyrins by complexation with cyclodextrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eijppr.com [eijppr.com]
- 17. Cyclodextrin-Activated Porphyrin Photosensitization for Boosting Self-Cleavable Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
how to prevent aggregation of Zn(II) Mesoporphyrin IX in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Zn(II) Mesoporphyrin IX aggregation in experimental settings.
Troubleshooting Guide
Aggregation of this compound can significantly impact experimental results by altering its photophysical and chemical properties. The following table summarizes common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause | Recommended Solution | Expected Outcome (Quantitative Data) |
| Cloudy or Precipitated Solution | High Concentration: Exceeding the solubility limit in a given solvent.[1] | Dilute the solution with an appropriate solvent. | Linear relationship between absorbance and concentration (Beer's Law). |
| Inappropriate Solvent: Use of polar or aqueous solvents. | Dissolve in non-polar organic solvents like DMSO, DMF, or chloroform.[1][2] | Clear, homogenous solution. | |
| Presence of Water: Traces of water in organic solvents can initiate aggregation.[1] | Use anhydrous solvents and store them properly to prevent moisture absorption. | Consistent spectroscopic measurements over time. | |
| Low Temperature: Decreased temperature can reduce solubility. | Maintain a constant and appropriate temperature for your solution. | No precipitation upon standing at the experimental temperature. | |
| Changes in UV-Vis Spectrum (Soret Band) | H-aggregation (face-to-face stacking): Leads to a blue-shift of the Soret band. | Use surfactants (e.g., CTAC, SDS) above their critical micelle concentration (CMC) to encapsulate the porphyrin monomers. | Soret band shifts back to the monomeric position (around 408-410 nm in organic solvents). |
| J-aggregation (edge-to-edge stacking): Leads to a red-shift of the Soret band.[1] | Incorporate into polymer micelles (e.g., mPEG-PCL) to isolate porphyrin molecules. | Restoration of the monomeric Soret band peak and intensity. | |
| Non-linear Beer's Law Plot | Monomer-Aggregate Equilibrium: The equilibrium shifts with changing concentration, leading to a non-linear relationship between absorbance and concentration.[1] | Work at concentrations below the critical aggregation concentration (typically <1 mM).[3] | A linear plot of absorbance vs. concentration that passes through the origin. |
| Broad or Multiple Peaks in DLS | Polydisperse Sample: Presence of various aggregate sizes. | Filter the solution through a 0.2 µm syringe filter. If aggregation persists, employ surfactants or polymer encapsulation. | A single, narrow peak in the DLS measurement, indicating a monodisperse sample. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation?
A1: The primary cause of aggregation is the hydrophobic nature of the porphyrin macrocycle. In polar solvents, the large, flat porphyrin rings tend to stack on top of each other through intermolecular π-π stacking interactions to minimize their contact with the polar solvent.[1] This self-assembly is thermodynamically favorable.
Q2: How can I visually determine if my this compound has aggregated?
A2: A well-dissolved, monomeric solution of this compound should be a clear solution. The appearance of cloudiness, turbidity, or precipitation is a strong visual indicator of aggregation.[1] However, for a more definitive assessment, spectroscopic methods are recommended.
Q3: What are the best solvents to dissolve this compound to prevent aggregation?
A3: Due to its hydrophobic nature, this compound dissolves best in non-polar organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Chloroform.[2][4] It is crucial to use anhydrous grades of these solvents as even trace amounts of water can promote aggregation.[1]
Q4: Can I use this compound in aqueous solutions for biological experiments?
A4: Directly dissolving this compound in aqueous buffers will almost certainly lead to aggregation and precipitation. To use it in aqueous environments, it is necessary to employ strategies that create a favorable microenvironment for the hydrophobic molecule. This can be achieved by using surfactants to form micelles that encapsulate the porphyrin or by incorporating it into polymer matrices.[1][5]
Q5: How do surfactants prevent the aggregation of this compound?
A5: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[6] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate the hydrophobic this compound molecules, preventing them from aggregating with each other in the aqueous phase.[7]
Q6: How does pH affect the aggregation of this compound?
A6: The pH of the solution can influence the aggregation state of porphyrins, especially those with ionizable side chains like the propionic acid groups in Mesoporphyrin IX. At very low pH, protonation of the pyrrole nitrogens can occur, which may affect aggregation.[8] For Zn(II) porphyrins, the central metal ion is stable over a wide pH range. However, extreme pH values can affect the overall charge and solubility, thus indirectly influencing aggregation. In general, maintaining a neutral to slightly basic pH is often preferred for stability in the presence of solubilizing agents.
Experimental Protocols
Protocol 1: Preparation of a Monomeric Stock Solution of this compound
Objective: To prepare a concentrated, monomeric stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer or sonicator
-
Microcentrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Weigh the desired amount of this compound powder in a clean, dry microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate the mixture until the powder is completely dissolved. A clear solution should be obtained.
-
Centrifuge the solution at high speed for 5 minutes to pellet any undissolved microparticles.
-
Carefully transfer the supernatant to a new, clean, and dry storage vial.
-
Verify the monomeric state by diluting an aliquot of the stock solution in DMSO and measuring its UV-Vis absorption spectrum. The Soret band should appear as a sharp peak around 408-410 nm.
Protocol 2: Using Surfactants to Prevent Aggregation in Aqueous Solutions
Objective: To prepare a solution of this compound in an aqueous buffer using a surfactant to prevent aggregation.
Materials:
-
Monomeric stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Surfactant (e.g., Cetyltrimethylammonium chloride - CTAC, Sodium dodecyl sulfate - SDS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a surfactant solution in the aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC). For example, the CMC of SDS is approximately 8 mM in water.[6] A working concentration of 20-50 mM is recommended.
-
While vigorously stirring the surfactant solution, slowly add the required volume of the this compound stock solution dropwise. The final concentration of DMSO should be kept low (ideally <1%) to minimize its effect on micelle formation and the biological system.
-
Continue stirring for at least 30 minutes to ensure complete encapsulation of the porphyrin within the micelles.
-
The resulting solution should be clear. Confirm the absence of aggregates by UV-Vis spectroscopy and/or Dynamic Light Scattering (DLS).
Protocol 3: Monitoring Aggregation using UV-Vis Spectroscopy
Objective: To use UV-Vis spectroscopy to assess the aggregation state of this compound.
Procedure:
-
Prepare a series of dilutions of your this compound solution in the solvent of interest.
-
Measure the UV-Vis absorption spectrum for each dilution, focusing on the Soret band region (typically 350-450 nm).
-
Analyze the Soret Band:
-
Monomeric Species: A sharp, single Soret band around 408-410 nm in organic solvents is indicative of the monomeric form.
-
H-aggregates: A blue-shift (shift to shorter wavelength) and broadening of the Soret band suggest the formation of H-aggregates.
-
J-aggregates: A red-shift (shift to longer wavelength) and narrowing of the Soret band are characteristic of J-aggregates.[1]
-
-
Check for Deviations from Beer's Law:
-
Plot the absorbance at the Soret band maximum against the concentration.
-
A linear plot that passes through the origin indicates that the solution obeys Beer's Law and is likely monomeric within this concentration range.
-
A non-linear plot suggests a change in the molar absorptivity due to the presence of aggregates.[1]
-
Visualizations
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Self‐Aggregation Control of Porphyrin for Enhanced Selective Covalent Organic Network Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echelon-inc.com [echelon-inc.com]
- 5. Preventing porphyrin aggregation and controlling microenvironments using mixed polymer micelles - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 8. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Zn(II) Mesoporphyrin IX for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Zn(II) Mesoporphyrin IX in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation, or photobleaching, is the irreversible photochemical alteration of a molecule upon light absorption. For a photosensitizer like this compound, this process can lead to a loss of its light-absorbing and reactive oxygen species (ROS)-generating capabilities, which are crucial for its function in applications such as photodynamic therapy (PDT) and photocatalysis. In long-term studies, significant photodegradation can lead to inconsistent and unreliable experimental results. The porphyrin macrocycle is susceptible to photooxidation, which can result in the opening of the ring structure.
Q2: What are the primary factors influencing the photostability of this compound?
A2: Several factors can impact the photostability of this compound, including:
-
Light Exposure: The intensity and wavelength of the light source are critical. Higher intensity and exposure to UV light can accelerate degradation.
-
Oxygen Concentration: The presence of molecular oxygen is a key factor in the photooxidative degradation of porphyrins.
-
Solvent Environment: The choice of solvent can significantly affect photostability. Some solvents may promote aggregation or participate in photochemical reactions.
-
Concentration: At higher concentrations, porphyrins have a tendency to aggregate, which can alter their photophysical properties and susceptibility to photodegradation.[1][2][3]
-
Presence of Other Molecules: Reactive oxygen species quenchers (antioxidants) can protect the porphyrin from degradation, while other molecules might act as photosensitizers, accelerating its breakdown.
Q3: How can I improve the photostability of my this compound solution?
A3: Several strategies can be employed to enhance the photostability of this compound:
-
Use of Antioxidants: Incorporating antioxidants into the formulation can quench reactive oxygen species that contribute to photodegradation.
-
Encapsulation: Encapsulating this compound in delivery systems like liposomes, polymeric nanoparticles, or metal-organic frameworks (MOFs) can provide a protective microenvironment, shielding it from reactive species and preventing aggregation.
-
Solvent Selection: Choosing an appropriate solvent is crucial. Degassing the solvent to remove dissolved oxygen can also significantly improve stability.[1][4]
-
Control of Experimental Conditions: Limiting light exposure to the necessary duration and intensity, and using appropriate filters to block damaging wavelengths (e.g., UV) can minimize photodegradation.
Q4: Are there any visual indicators of this compound degradation?
A4: Yes, a primary visual indicator of photodegradation is a change in the color of the solution, often observed as a fading of the characteristic pink/red color of the porphyrin. This color change is due to the loss of the Soret and Q-bands in the UV-Vis absorption spectrum as the porphyrin macrocycle is destroyed. Severe aggregation can also lead to the formation of a solid precipitate or turbidity in the solution.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of color/absorbance upon illumination. | 1. High light intensity. 2. Presence of oxygen. 3. Unsuitable solvent. | 1. Reduce the light intensity or use neutral density filters. 2. Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) prior to dissolving the porphyrin. 3. Test different solvents. For instance, complexation with DMSO in toluene has been shown to enhance the photostability of zinc porphyrins.[1][4] |
| Inconsistent results between experiments. | 1. Variations in light source intensity or spectrum. 2. Inconsistent oxygen levels. 3. Aggregation of the porphyrin. | 1. Calibrate your light source regularly. 2. Standardize the solvent degassing procedure. 3. Work at lower concentrations to minimize aggregation. Use UV-Vis spectroscopy to check for changes in the Soret band that may indicate aggregation (broadening or splitting of the peak). Consider adding surfactants or encapsulating the porphyrin. |
| Formation of precipitate during the experiment. | 1. High concentration leading to aggregation and precipitation. 2. Poor solubility in the chosen solvent. 3. Photoproducts may be less soluble. | 1. Reduce the concentration of this compound. 2. Ensure the porphyrin is fully dissolved before starting the experiment. A small amount of a co-solvent like DMSO or DMF may be necessary for aqueous solutions. 3. Analyze the precipitate to determine if it is the original compound or a degradation product. |
| UV-Vis spectrum shows a blue-shift or broadening of the Soret band. | 1. Formation of H-aggregates (face-to-face stacking). | 1. Dilute the solution. 2. Try a different solvent system. 3. Incorporate bulky substituents onto the porphyrin structure if synthesizing derivatives. |
| UV-Vis spectrum shows a red-shift of the Soret band. | 1. Formation of J-aggregates (edge-to-edge stacking). | 1. Similar to H-aggregates, try diluting the solution or changing the solvent. |
Quantitative Data
| Porphyrin | Solvent/Medium | Photobleaching Quantum Yield (Φ) | Reference |
| Hematoporphyrin (HP) | pH 7.4 Phosphate Buffer | 4.7 x 10⁻⁵ | [6] |
| Photofrin II (PF II) | pH 7.4 Phosphate Buffer | 5.4 x 10⁻⁵ | [6] |
| Tetra(4-sulfonatophenyl)porphine (TSPP) | pH 7.4 Phosphate Buffer | 9.8 x 10⁻⁶ | [6] |
| Uroporphyrin I (URO) | pH 7.4 Phosphate Buffer | 2.8 x 10⁻⁵ | [6] |
Experimental Protocols
Protocol for Assessing Photostability using UV-Vis Spectrophotometry
This protocol is adapted from the ICH Q1B guidelines for photostability testing and is suitable for assessing the photodegradation of this compound in solution.[7]
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, ethanol, or an appropriate buffer)
-
Quartz cuvettes (1 cm path length)
-
Calibrated light source (e.g., xenon lamp or a filtered lamp with a defined spectral output)
-
UV-Vis spectrophotometer
-
Aluminum foil
-
Magnetic stirrer and stir bars (optional)
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Dilute the stock solution to a working concentration that gives a Soret band absorbance between 0.8 and 1.2.
-
Prepare at least two identical samples in quartz cuvettes. One will be the "exposed" sample, and the other will be the "dark control".
-
-
Dark Control:
-
Completely wrap one cuvette with aluminum foil to protect it from light. This sample will account for any thermal degradation or other non-photochemical changes.
-
-
Light Exposure:
-
Place the unwrapped "exposed" sample and the wrapped "dark control" sample in a temperature-controlled sample holder equidistant from the light source. If using a magnetic stirrer, ensure both samples are stirred at the same rate.
-
Expose the samples to the light source for a defined period. It is recommended to take measurements at several time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Data Acquisition:
-
At each time point, remove both cuvettes and record their full UV-Vis absorption spectra (typically from 350 nm to 700 nm).
-
Return the samples to the light source for the next exposure interval.
-
-
Data Analysis:
-
At each time point, compare the absorbance of the Soret band (around 400-420 nm) of the "exposed" sample to that of the "dark control".
-
Plot the normalized absorbance of the Soret band (A/A₀) versus time for both the exposed and control samples.
-
The rate of photodegradation can be determined from the slope of the plot for the exposed sample, after correcting for any changes observed in the dark control.
-
Diagrams
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: A logical workflow for troubleshooting poor photostability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative degradation of cationic metalloporphyrins in the presence of nucleic acids: a way to binding constants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
troubleshooting guide for Zn(II) Mesoporphyrin IX synthesis reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of Zn(II) Mesoporphyrin IX.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing specific causes and actionable solutions.
Q1: How can I monitor the progress of the reaction to know if the zinc insertion is complete?
A1: The most effective way to monitor the reaction is by using UV-Visible (UV-Vis) spectroscopy. The starting material, Mesoporphyrin IX (or its dimethyl ester), has a characteristic spectrum with a Soret band around 400 nm and four Q-bands in the 500-700 nm region. Upon successful insertion of zinc, the symmetry of the porphyrin macrocycle changes, resulting in a slight red-shift of the Soret band (typically to around 408-420 nm) and a simplification of the Q-bands into two distinct peaks. The disappearance of the four Q-bands of the free-base porphyrin is a clear indicator of a complete reaction. Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value.
Q2: My reaction seems to be incomplete, even after a long reaction time. What could be the problem?
A2: Incomplete zinc insertion can be due to several factors:
-
Insufficient Zinc Salt: Ensure you are using a sufficient excess of the zinc salt (e.g., zinc acetate). A molar ratio of at least 5-10 equivalents of the zinc salt to the porphyrin is often recommended to drive the reaction to completion.
-
Poor Solubility of Reactants: Both the porphyrin and the zinc salt need to be adequately dissolved in the reaction solvent. If either reactant has poor solubility, the reaction rate will be significantly hindered. Consider using a solvent system that dissolves both components well, such as a mixture of chloroform and methanol.
-
Low Reaction Temperature: The insertion of zinc into the porphyrin core requires a certain activation energy. If the reaction temperature is too low, the reaction will be very slow or may not proceed at all. Refluxing the reaction mixture is a common practice to ensure a sufficient reaction temperature.
-
Presence of Water: While some protocols use hydrated zinc salts, an excessive amount of water in the reaction mixture can sometimes interfere with the reaction. Using anhydrous solvents and zinc acetate dihydrate is a common practice.
Q3: After the reaction, I have a difficult time purifying the this compound from the unreacted starting material. What purification strategy do you recommend?
A3: Purification can indeed be challenging due to the similar polarities of the free-base porphyrin and its zinc complex. Here are some effective purification strategies:
-
Column Chromatography: This is the most common and effective method. A silica gel column is typically used. The choice of eluent is critical. A good starting point is a mixture of dichloromethane (DCM) or chloroform with a small percentage of methanol. The polarity of the eluent can be gradually increased to first elute the less polar this compound, followed by the more polar unreacted Mesoporphyrin IX.
-
Washing: After the reaction, a workup procedure involving washing the organic layer with water is crucial to remove the excess zinc salt and other water-soluble impurities.
-
Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., chloroform/methanol or dichloromethane/hexane) can help to improve its purity.
Q4: The color of my final product is not the expected bright red or purple. What could have gone wrong?
A4: An off-color product could indicate the presence of impurities or degradation of the porphyrin.
-
Residual Starting Material: If a significant amount of the free-base Mesoporphyrin IX remains, the color of the product may appear more brownish-purple than the characteristic bright red of the pure zinc complex.
-
Porphyrin Degradation: Porphyrins can be sensitive to harsh reaction conditions, such as prolonged heating in the presence of acid or light. If the reaction was carried out under overly aggressive conditions, some of the porphyrin macrocycles may have degraded, leading to colored impurities.
-
Presence of Other Metal Ions: If there is contamination with other metal ions (e.g., copper), you might form other metalloporphyrins with different colors.
Careful purification by column chromatography is the best way to remove these colored impurities.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and characterization of this compound and its common starting material, Mesoporphyrin IX dimethyl ester.
| Parameter | Mesoporphyrin IX Dimethyl Ester | This compound |
| Molecular Formula | C₃₆H₄₂N₄O₄ | C₃₄H₃₆N₄O₄Zn |
| Molecular Weight | 594.74 g/mol | 630.08 g/mol |
| CAS Number | 1263-63-4 | 14354-67-7 |
| Appearance | Purple solid | Bright red or purple solid |
| UV-Vis Soret Band (in CHCl₃) | ~400 nm | ~408 - 420 nm |
| UV-Vis Q-Bands (in CHCl₃) | ~500, 534, 568, 622 nm (4 bands) | ~535, 575 nm (2 bands) |
| Typical Reaction Yield | N/A | >90% (under optimal conditions) |
Detailed Experimental Protocol: Synthesis of this compound Dimethyl Ester
This protocol describes a standard method for the insertion of zinc into Mesoporphyrin IX dimethyl ester using zinc acetate in a chloroform/methanol solvent system under reflux.
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Chloroform (CHCl₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Distilled water
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a condenser, dissolve Mesoporphyrin IX dimethyl ester in chloroform. In a separate container, dissolve a 10-fold molar excess of zinc acetate dihydrate in methanol.
-
Reaction Setup: Add the methanolic solution of zinc acetate to the chloroform solution of the porphyrin in the round-bottom flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 60-70°C) with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by UV-Vis spectroscopy. The reaction is considered complete when the four Q-bands of the free-base porphyrin have been replaced by the two Q-bands of the zinc porphyrin. This typically takes 1-3 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash it three times with distilled water to remove the excess zinc acetate and methanol.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting solid by column chromatography on silica gel. Elute with a solvent system of dichloromethane (DCM) with an increasing gradient of methanol (e.g., 0-2% methanol in DCM). Collect the fractions containing the desired product (the main red band).
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound dimethyl ester as a bright red or purple solid.
Visualizations
Technical Support Center: Optimizing Catalytic Efficiency of Zn(II) Mesoporphyrin IX
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic efficiency of Zn(II) Mesoporphyrin IX in organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic catalysis?
A1: this compound and related zinc porphyrins are primarily used as photocatalysts in a variety of organic transformations. These include the degradation of organic pollutants, oxidation of substrates, and potentially in other light-driven reactions.[1] Their catalytic activity stems from their ability to absorb visible light and generate reactive oxygen species or engage in electron transfer processes.
Q2: How does the structure of this compound influence its catalytic activity?
A2: The catalytic activity is influenced by several structural features. The central zinc ion acts as a Lewis acid, coordinating with substrates. The extended π-system of the porphyrin ring is responsible for absorbing light and mediating electron transfer. The peripheral substituents on the porphyrin ring can modulate the electronic properties and steric environment of the catalytic site, thereby affecting substrate binding and reactivity.
Q3: What is the role of axial ligands in the catalytic performance of this compound?
A3: Axial ligands, which coordinate to the zinc center perpendicular to the porphyrin plane, can significantly impact catalytic activity. They can influence the electronic properties of the zinc center, affecting its Lewis acidity and redox potential.[2] Furthermore, axial ligands can provide steric hindrance, which can be exploited to achieve shape selectivity in certain reactions. The choice of solvent can also play the role of an axial ligand, thereby influencing the reaction outcome.
Q4: How can I monitor the progress of a reaction catalyzed by this compound?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of products. For photocatalytic reactions, UV-Vis spectroscopy can be used to monitor changes in the concentration of the catalyst or colored substrates.
Q5: What are the storage and handling recommendations for this compound?
A5: this compound should be stored at room temperature, protected from light to prevent photodecomposition.[3] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Steps |
| Inadequate Light Source (for photocatalysis) | Ensure the light source has an appropriate wavelength and intensity to excite the porphyrin catalyst. Check the absorption spectrum of your this compound to match it with the emission spectrum of your lamp. |
| Presence of Quenchers | The excited state of the catalyst can be quenched by impurities or certain solvents. Ensure high purity of reagents and solvents. Consider degassing the solvent to remove oxygen, which can be a quencher in some reactions. |
| Catalyst Aggregation | Porphyrins have a tendency to aggregate in solution, which can significantly reduce their catalytic activity. Use a suitable solvent in which the catalyst is highly soluble. Consider using a lower catalyst concentration or adding a coordinating axial ligand to prevent aggregation. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and pH. The optimal conditions can be highly dependent on the specific reaction. |
Issue 2: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Photodegradation | Prolonged exposure to high-intensity light can lead to the degradation of the porphyrin macrocycle. Monitor the UV-Vis spectrum of the reaction mixture over time. If degradation is observed, consider using a lower intensity light source, a filter to block harmful wavelengths, or shorter reaction times. |
| Oxidative Degradation | In oxidation reactions, the porphyrin ring itself can be oxidized, leading to loss of activity. The use of robust, sterically hindered, or electron-deficient porphyrins can mitigate this. If using a chemical oxidant, ensure it is added slowly and the temperature is controlled. |
| Formation of Inactive Dimers | Metalloporphyrins can form inactive µ-oxo dimers, especially in the presence of oxygen and water. Work under anhydrous and inert conditions. The addition of a bulky axial ligand can prevent dimerization. |
| Poisoning | The catalyst's active site can be blocked by strongly coordinating species present as impurities in the substrate or solvent. Ensure the purity of all reaction components. |
Issue 3: Poor Product Selectivity
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | In oxidation reactions, the desired product may be further oxidized to undesired byproducts. Monitor the reaction closely and stop it once the desired product is formed in maximum yield. Adjusting the stoichiometry of the oxidant can also help. |
| Lack of Shape Selectivity | The catalyst may not be able to differentiate between different reactive sites on the substrate. The introduction of bulky substituents on the porphyrin ring or the use of sterically demanding axial ligands can create a shaped catalytic pocket, enhancing selectivity. |
| Competing Reaction Pathways | The reaction conditions may favor multiple reaction pathways. A thorough optimization of temperature, solvent, and catalyst concentration is necessary to favor the desired pathway. |
Data Presentation
Table 1: Factors Influencing the Efficiency of Photocatalytic Degradation of Organic Dyes using Zn(II) Porphyrins.
| Parameter | Effect on Efficiency | Observations and Recommendations |
| Catalyst Concentration | Increases up to an optimal point, then decreases | Higher concentrations can lead to aggregation and light scattering, reducing efficiency. Start with a low concentration and gradually increase to find the optimum. |
| pH of the solution | Highly dependent on the dye and catalyst | The surface charge of both the catalyst and the substrate can be affected by pH, influencing their interaction. The stability of the catalyst can also be pH-dependent. |
| Presence of an Oxidant (e.g., H₂O₂) | Can significantly enhance degradation rates | The oxidant can generate highly reactive hydroxyl radicals, accelerating the degradation process.[1] |
| Light Intensity | Increases with intensity up to a certain point | Higher light intensity provides more photons for catalyst excitation but can also lead to photodegradation of the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of an Organic Dye
This protocol provides a general guideline for the photocatalytic degradation of an organic dye, such as Rhodamine B or Methyl Orange, using this compound.
Materials:
-
This compound
-
Organic dye (e.g., Rhodamine B)
-
High-purity solvent (e.g., dichloromethane or water, depending on the dye's solubility)
-
Visible light source (e.g., a halogen lamp or LED with appropriate wavelength)
-
Reaction vessel (e.g., a quartz cuvette or a glass vial)
-
Stirring apparatus (e.g., magnetic stirrer)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the organic dye in the chosen solvent at a known concentration (e.g., 10 mg/L).
-
Add the this compound catalyst to the reaction vessel. A typical catalyst loading is in the range of 5-10 mg per 10 mL of dye solution.
-
Add the dye solution to the reaction vessel containing the catalyst.
-
Stir the mixture in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached between the catalyst and the dye.
-
Take an initial sample and measure its absorbance at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer. This will be the concentration at time zero (C₀).
-
Irradiate the mixture with the visible light source while continuously stirring.
-
Take aliquots of the reaction mixture at regular time intervals (e.g., every 10-15 minutes).
-
Measure the absorbance of each aliquot at the λmax of the dye.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where Cₜ is the concentration at time t.
Mandatory Visualizations
Caption: Photocatalytic cycle for the oxidation of an organic substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
- 3. This compound | [frontierspecialtychemicals.com]
dealing with spectral interference in Zn(II) Mesoporphyrin IX measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Zn(II) Mesoporphyrin IX and overcoming spectral interference challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of spectral interference in this compound measurements?
A1: Spectral interference in this compound (ZnMP) measurements often arises from other molecules present in the sample matrix that absorb or emit light in a similar spectral region. Common interferents include:
-
Other Porphyrins: Protoporphyrin IX (PPIX), the metal-free precursor to heme and other metalloporphyrins, is a significant interferent due to its structural similarity and overlapping spectral features.[1][2][3]
-
Heme: Although heme's fluorescence is quenched, its strong absorption in the Soret band region can interfere with absorbance-based measurements.[4][5][6]
-
Hemoglobin: In biological samples like blood, hemoglobin exhibits strong absorbance that can mask the signal of ZnMP.
-
Bilirubin: As a heme degradation product, bilirubin and its metabolites can be present in biological samples and may cause spectral interference.[7][8][9][10][11]
-
Other Metalloporphyrins: Various other metalloporphyrins present in biological systems or as contaminants can have overlapping spectra.[12]
Q2: My baseline is drifting or appears uneven. What could be the cause and how can I correct it?
A2: Baseline drift or an uneven baseline can be caused by several factors, including instrumental noise, stray light, and sample scattering.[6] It is crucial to perform a baseline correction to ensure accurate quantification. This is typically done by subtracting a baseline function, estimated from the spectral data, from the original spectrum.[6] For many spectroscopic applications, selecting a wavelength where neither the analyte nor other sample components absorb (e.g., 750 nm for visible range measurements) can be used for baseline correction.
Q3: I am observing unexpected peaks or shoulders in my spectra. What do they signify?
A3: Unexpected peaks or shoulders often indicate the presence of interfering substances with overlapping spectral profiles. For instance, the presence of Protoporphyrin IX can lead to a shoulder or a separate peak near the main ZnMP peak in fluorescence spectra. To identify the interferent, compare your sample spectrum with the known spectra of potential contaminants (see tables below). Techniques like second-derivative spectroscopy can help to resolve these overlapping peaks.[13][14][15]
Q4: How does the solvent affect my this compound measurements?
A4: The choice of solvent can significantly influence the absorption and emission spectra of porphyrins, causing shifts in peak positions and changes in signal intensity.[2] It is crucial to use the same solvent for your samples and calibration standards to ensure consistency. When developing a new method, it is advisable to test different solvents to find one that provides optimal signal and minimizes interference.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity. | 1. Low concentration of this compound. 2. Quenching of fluorescence by other molecules in the sample. 3. Inappropriate excitation or emission wavelength settings. | 1. Concentrate the sample if possible. 2. Dilute the sample to reduce the concentration of quenching agents. Implement sample cleanup procedures. 3. Optimize the excitation and emission wavelengths based on the spectral data for this compound in the specific solvent being used. |
| Inconsistent or non-reproducible results. | 1. Sample degradation (porphyrins can be light-sensitive). 2. Inconsistent sample preparation. 3. Fluctuation in instrument performance. | 1. Protect samples from light and prepare them fresh before measurement.[16] 2. Follow a standardized and validated sample preparation protocol meticulously. 3. Perform regular instrument calibration and performance checks. |
| Overlapping spectral peaks making quantification difficult. | Presence of interfering substances with similar spectral properties (e.g., Protoporphyrin IX). | 1. Second-Derivative Spectroscopy: This technique can resolve overlapping bands and enhance the signal of the analyte of interest.[13][14][15] 2. Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for matrix effects.[17] 3. Chromatographic Separation: Use techniques like HPLC to separate this compound from interferents before spectroscopic measurement. |
| High background signal. | 1. Autofluorescence from the sample matrix (e.g., biological fluids). 2. Contamination of cuvettes or solvents. | 1. Implement a sample cleanup or extraction procedure to remove autofluorescent components. 2. Use high-purity solvents and thoroughly clean all labware. Run a solvent blank to check for background fluorescence. |
Data Presentation: Spectral Properties of this compound and Common Interferents
Table 1: Absorption Spectral Properties
| Compound | Soret Band (nm) | Q-Bands (nm) | Molar Extinction Coefficient (ε) at Soret Peak (M⁻¹cm⁻¹) | Solvent/Conditions |
| This compound | ~408 | ~540, ~575 | Not readily available | Varies with solvent |
| Protoporphyrin IX | ~407-410[18] | ~506, ~541, ~575, ~630[18] | ~171,000[19] | Chloroform[19] |
| Heme (oxidized) | ~410-430[5] | ~550 (α and β bands)[5] | ~58,400 (at 385 nm)[4] | 5 mM NaOH[4] |
| Bilirubin | ~450 | - | ~60,000 | Chloroform |
Table 2: Fluorescence Spectral Properties
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (ΦF) | Solvent/Conditions |
| This compound | ~420[20] | ~590[20] | ~0.033 - 0.054[21][22] | Varies with solvent |
| Protoporphyrin IX | ~408 | ~630, ~690 | ~0.06[19] | Chloroform[19] |
| Heme | - | Generally non-fluorescent (quenched)[4] | - | - |
| Bilirubin | ~450 | ~530 | Very low | Varies with solvent |
Note: Spectral properties, especially peak positions and intensities, are highly dependent on the solvent, pH, and aggregation state of the molecule. The values presented here are approximate and should be used as a general guide.
Experimental Protocols
Protocol 1: Baseline Correction
-
Acquire Sample Spectrum: Measure the absorbance or fluorescence spectrum of your sample over the desired wavelength range.
-
Identify Baseline Region: Determine a region of the spectrum where the analyte and any potential interferents do not absorb or emit light. For visible-range measurements of porphyrins, a wavelength around 750 nm is often suitable.
-
Set Baseline to Zero: In your spectrophotometer software, use the baseline correction feature to subtract the absorbance/fluorescence value at the chosen baseline wavelength from the entire spectrum. This will adjust the baseline to zero.
-
Verify Correction: Visually inspect the corrected spectrum to ensure the baseline is flat and at zero in regions of no absorbance/emission.
Protocol 2: Second-Derivative Spectroscopy
-
Acquire High-Resolution Spectrum: Obtain a high-resolution absorbance spectrum of your sample, ensuring a low signal-to-noise ratio.
-
Transfer Data: Export the spectral data (wavelength and absorbance) to a data analysis software package (e.g., Prism, Origin, or a custom script in Python/R).[23]
-
Apply Savitzky-Golay Algorithm: Use a Savitzky-Golay filter to calculate the second derivative of the spectrum. This algorithm smooths the data and computes the derivative simultaneously. Key parameters to set are the polynomial order (typically 2 or 3) and the window size (number of data points for the moving window).
-
Analyze Derivative Spectrum: The second-derivative spectrum will show positive and negative peaks. The negative peaks correspond to the original absorption maxima. The peak-to-trough amplitude in the second-derivative spectrum is proportional to the concentration of the analyte.[13][14]
-
Quantification: Create a calibration curve by plotting the peak-to-trough amplitude of the second-derivative signal against the concentration of known standards.
Protocol 3: Matrix-Matched Calibration
-
Prepare Blank Matrix: Obtain a sample of the biological matrix (e.g., plasma, urine) that is free of the analyte, this compound. If an analyte-free matrix is unavailable, a surrogate matrix with similar properties can be prepared.[24]
-
Spike Blank Matrix: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of a this compound stock solution.
-
Process Standards and Samples: Subject the matrix-matched calibration standards and the unknown samples to the exact same sample preparation procedure (e.g., extraction, dilution).
-
Measure and Construct Calibration Curve: Measure the absorbance or fluorescence of the processed standards and unknown samples. Construct a calibration curve by plotting the signal of the standards against their known concentrations.
-
Quantify Unknowns: Determine the concentration of this compound in the unknown samples by interpolating their signal on the matrix-matched calibration curve.
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Troubleshooting decision tree for spectral analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heme–Protein Interactions and Functional Relevant Heme Deformations: The Cytochrome c Case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oceanoptics.com [oceanoptics.com]
- 7. Bilirubin, copper-porphyrins, and the bronze-baby syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interference on the laboratory measurement of bilirubin: the effect of in vitro interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequency of icteric interference in clinical chemistry laboratory tests and causes of severe icterus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantitation of urinary porphyrins by use of second-derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved method for quantitative determination of urinary porphyrins by use of second-derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound | [frontierspecialtychemicals.com]
- 17. icpms.com [icpms.com]
- 18. researchgate.net [researchgate.net]
- 19. Protoporphyrin IX dimethyl ester [omlc.org]
- 20. hitachi-hightech.com [hitachi-hightech.com]
- 21. Zinc tetraphenylporphyrin, [ZnTPP] [omlc.org]
- 22. Synthesis of a Novel Zinc(II) Porphyrin Complex, Halide Ion Reception, Catalytic Degradation of Dyes, and Optoelectronic Application | MDPI [mdpi.com]
- 23. Second-derivative UV Spectroscopy [protocols.io]
- 24. login.medscape.com [login.medscape.com]
best practices for storing and handling Zn(II) Mesoporphyrin IX
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Zn(II) Mesoporphyrin IX. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing solid this compound?
Solid this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1]
2. How should I store solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light. For long-term storage, -80°C is recommended for up to 2 years, while -20°C is suitable for up to 1 year.[2]
3. What are the best solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to create a suspended solution.[2] It is important to use anhydrous solvents, as moisture can affect solubility.
4. Is this compound sensitive to light?
Yes, porphyrin-based compounds are generally light-sensitive. It is crucial to protect both the solid compound and its solutions from light to prevent degradation.[3] Use amber vials or wrap containers in aluminum foil.
5. What are the primary safety precautions when handling this compound?
When handling this compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][5]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid | Room Temperature | Short-term (days to weeks) |
| Solid | 0-4°C | Short-term (days to weeks)[1] |
| Solid | -20°C | Long-term (months to years)[1] |
| Stock Solution | -20°C | Up to 1 year[2] |
| Stock Solution | -80°C | Up to 2 years[2] |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (79.36 mM) | May require sonication to fully dissolve.[2] |
| In vivo formulation | 2.5 mg/mL (3.97 mM) | Suspended solution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 6.3 mg of this compound (Molecular Weight: 630.07 g/mol ).
-
Dissolving: Add 1 mL of anhydrous DMSO to the solid.
-
Sonication: If necessary, sonicate the solution in a water bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into light-protecting tubes and store at -20°C or -80°C.
Protocol 2: ABCB10 ATPase Activity Assay
This protocol is adapted from a study on the stimulation of the human mitochondrial transporter ABCB10.[4][5]
-
Reagent Preparation:
-
Assay Buffer: 100 mM KCl, 5 mM NaCl, 20 mM Tris-HCl pH 7.5, 5 mM Na-ATP, 10 mM MgCl₂, 3 mM phosphoenolpyruvate, 0.8 mM NADH, 0.5 mM TCEP.
-
Enzymes: Pyruvate kinase and lactate dehydrogenase.
-
This compound: Prepare a fresh dilution series from a DMSO stock solution.
-
-
Assay Procedure:
-
Add 0.5–1 µg of reconstituted ABCB10 to each well of a 96-well UV-transparent plate.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the assay buffer containing the enzyme mix.
-
Measure the decrease in NADH absorbance at 340 nm over 3 to 4 hours at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the change in absorbance over time.
-
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Symptom: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer or cell culture medium.
-
Cause: this compound is hydrophobic and has low solubility in aqueous solutions.
-
Solutions:
-
Decrease Final Concentration: The final concentration of the compound in the aqueous medium may be too high. Try lowering the concentration.
-
Use a Surfactant: For in vitro studies, a small amount of a biocompatible surfactant like Tween-80 can help maintain solubility.
-
Optimize Solvent Formulation: For in vivo use, ensure the proper ratio of DMSO, PEG300, and Tween-80 is used to form a stable suspension.[2]
-
Gradual Dilution: Add the aqueous solution to the DMSO stock dropwise while vortexing to prevent rapid precipitation.
-
Issue 2: Inconsistent or No Activity in Biological Assays
-
Symptom: Lack of expected biological effect (e.g., no activation of ABCB10).
-
Cause:
-
Degradation: The compound may have degraded due to exposure to light or repeated freeze-thaw cycles.
-
Aggregation: At high concentrations, metalloporphyrins can aggregate, reducing their effective concentration and activity.[2]
-
Incorrect pH: The pH of the buffer can affect the compound's stability and activity.
-
-
Solutions:
-
Fresh Preparation: Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Protect from Light: Conduct experiments under low-light conditions and use light-protected containers.
-
Monitor Aggregation: Check for changes in the UV-Vis spectrum of the solution, which can indicate aggregation (broadening or shifting of the Soret band).
-
pH Control: Ensure the pH of your experimental buffer is within the optimal range for your assay and for the stability of the compound.
-
Issue 3: Interference in Fluorescence-Based Assays
-
Symptom: High background fluorescence or unexpected quenching in a fluorescence-based assay.
-
Cause: this compound is a fluorescent molecule and can interfere with assays that use fluorescent readouts.
-
Solutions:
-
Spectral Analysis: Determine the excitation and emission spectra of this compound in your assay buffer to assess potential overlap with your fluorescent probe.
-
Use a Different Fluorophore: If there is significant spectral overlap, consider using a fluorescent probe with excitation and emission wavelengths that are distinct from those of this compound.
-
Control Experiments: Run control experiments with this compound alone to quantify its contribution to the fluorescence signal and subtract this background from your experimental readings.
-
Visualizations
Caption: Workflow for proper storage of this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin | PLOS One [journals.plos.org]
- 5. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin - PMC [pmc.ncbi.nlm.nih.gov]
avoiding common pitfalls in Zn(II) Mesoporphyrin IX based assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Zn(II) Mesoporphyrin IX in their experimental assays.
Troubleshooting Guide
This section addresses common problems encountered during assays involving this compound, offering potential causes and solutions.
Issue 1: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Incorrect Filter/Wavelength Settings | Ensure the fluorometer is set to the optimal excitation and emission wavelengths for this compound (Excitation: ~420 nm, Emission: ~590-594 nm).[1][2] |
| Compound Degradation | This compound is photosensitive.[3] Protect all solutions from light by using amber vials or covering tubes with aluminum foil. Prepare fresh working solutions daily. Store stock solutions in the dark at -20°C or -80°C.[4][5] |
| Aggregation of this compound | Aggregation can lead to fluorescence quenching.[6] Porphyrins tend to aggregate in aqueous solutions. To mitigate this, consider using a small percentage of an organic solvent like DMSO in your final assay buffer or incorporating a non-ionic detergent like Tween-80.[1] Also, ensure the pH of the buffer is optimal and avoid phosphate buffers if aggregation is suspected.[6] |
| Enzyme/Protein Inactivity | If using this compound as a substrate or inhibitor, confirm the activity of your enzyme or protein using a standard positive control. |
| Low Concentration | Verify the concentration of your this compound stock solution. Consider performing a serial dilution to ensure you are working within the optimal concentration range for your assay. |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescent Components in Assay Buffer | Some buffer components or media can exhibit intrinsic fluorescence. Run a "buffer blank" containing all components except this compound to measure the background. If the background is high, consider using a different buffer system. |
| Contamination of Reagents or Labware | Ensure all reagents are of high purity and that labware is thoroughly cleaned to avoid fluorescent contaminants. |
| Interference from Other Compounds | Other molecules in your sample could be fluorescent.[7][8] If possible, run a sample blank (containing everything except this compound) to quantify this interference and subtract it from your measurements. |
| Light Scatter | High concentrations of proteins or other macromolecules can cause light scattering. If suspected, centrifuge your samples before measurement. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Precipitation of this compound | Due to its hydrophobic nature, this compound can precipitate, especially at high concentrations in aqueous buffers. Visually inspect your solutions for any precipitate. To improve solubility, prepare stock solutions in DMSO and ensure the final concentration of DMSO in the assay is low and consistent across all samples.[4][9] |
| pH Instability | The aggregation and fluorescence of porphyrins can be pH-dependent.[10] Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. |
| Variable Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in your protocol. Use a temperature-controlled plate reader for kinetic assays. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially when working with small volumes of concentrated stock solutions. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare stock solutions in an organic solvent such as DMSO.[4] For example, a 50 mg/mL stock in DMSO can be achieved with ultrasonic assistance.[4] Store stock solutions in small aliquots at -20°C or -80°C for up to 1-2 years, protected from light.[4][5] Avoid repeated freeze-thaw cycles.[4]
Q2: What is the optimal pH for my assay?
A2: The optimal pH can be assay-dependent. For instance, in studies of zinc protoporphyrin formation in pork, MES buffer at pH 5.6 and TRIS/HCl buffer at pH 7.4 have been used.[1] It is crucial to empirically determine the optimal pH for your specific experimental conditions.
Q3: Can I use phosphate buffers in my assay?
A3: Caution is advised when using phosphate buffers, as interactions between phosphate ions and porphyrin derivatives can promote aggregation and lead to fluorescence quenching.[6] If you observe signal loss or precipitation, consider switching to a non-phosphate buffer system like HEPES or MES.
Q4: What are the excitation and emission wavelengths for this compound?
A4: The typical excitation wavelength is around 420 nm, with an emission maximum observed at approximately 590-594 nm.[1][2] It is always best to confirm the optimal settings on your specific instrument.
Q5: My compound of interest is also colored. How can I account for potential interference?
A5: Colored compounds can interfere with fluorescence assays through the "inner filter effect," where they absorb either the excitation or emission light.[11] To correct for this, you can measure the absorbance spectrum of your interfering compound and run appropriate controls. This may involve a "mock" assay where the this compound is added after a quenching step to differentiate between true signal change and interference.
Quantitative Data Summary
Table 1: Solubility and Stock Solution Preparation
| Parameter | Value | Source |
| Molecular Weight | ~630.06 g/mol | [12] |
| Recommended Stock Solvent | DMSO | [4] |
| Maximum Stock Concentration in DMSO | 50 mg/mL (with sonication) | [4] |
| Storage of Stock Solution | -20°C (up to 1 year) or -80°C (up to 2 years), protected from light | [4] |
Table 2: Spectroscopic Properties
| Parameter | Wavelength (nm) | Source |
| Excitation Maximum | ~420 | [1] |
| Emission Maximum | ~590-594 | [1][2] |
Experimental Protocols
Protocol 1: General Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of a test compound on an enzyme that uses a substrate leading to a change in this compound fluorescence.
-
Reagent Preparation:
-
Assay Buffer: Select a buffer compatible with your enzyme and this compound (e.g., 25 mM MES, pH 6.5). Avoid phosphate buffers if possible.
-
Enzyme Solution: Prepare a stock solution of your enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
This compound Solution: Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Km for the enzyme.
-
Test Compound: Prepare a series of dilutions of your inhibitor in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution (or vehicle control) to the appropriate wells.
-
Add 40 µL of the enzyme solution to all wells.
-
Incubate for 15 minutes at the desired temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the this compound working solution.
-
Immediately place the plate in a pre-warmed fluorometer.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically over 30-60 minutes, with readings every 1-2 minutes (Excitation: ~420 nm, Emission: ~594 nm).
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A direct and simultaneous detection of zinc protoporphyrin IX, free protoporphyrin IX, and fluorescent heme degradation product in red blood cell hemolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontier Specialty Chemicals this compound, 14354-67-7. MFCD09265024, | Fisher Scientific [fishersci.com]
Technical Support Center: Enhancing Cellular Uptake of Zn(II) Mesoporphyrin IX
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of Zn(II) Mesoporphyrin IX.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Free this compound
Question: We are observing minimal uptake of our synthesized this compound in our cancer cell line. What are the potential causes and how can we troubleshoot this?
Answer:
Low cellular uptake of free metalloporphyrins is a common challenge, often attributed to the molecule's inherent physicochemical properties. Here are several potential causes and troubleshooting strategies:
-
Poor Aqueous Solubility: this compound can aggregate in aqueous culture media, reducing the concentration of monomeric species available for cellular uptake.
-
Troubleshooting:
-
Solvent Optimization: Ensure the stock solution is prepared in an appropriate solvent like DMSO and then diluted in media to a final concentration where the solvent percentage is non-toxic to the cells (typically <0.5%).
-
Formulation with Surfactants: Consider the use of non-ionic surfactants at low concentrations to improve solubility and reduce aggregation.
-
-
-
Suboptimal Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for passive diffusion across the cell membrane.
-
Troubleshooting:
-
Structural Modification: If you are in a position to modify the molecule, consider adding or altering peripheral substituents to modulate its lipophilicity. Increasing lipophilicity can enhance membrane partitioning, but excessive lipophilicity may lead to aggregation and poor bioavailability.[1][2]
-
-
-
Cell Line Specificity: Different cell lines exhibit varying capacities for porphyrin uptake due to differences in membrane composition and expression of potential transporters.
-
Troubleshooting:
-
Positive Control Cell Line: If possible, include a cell line known to have high porphyrin uptake as a positive control to validate your experimental setup.
-
Investigate Uptake Mechanisms: Some porphyrins are taken up via specific receptors, such as the low-density lipoprotein (LDL) receptor.[3][4] Investigate the expression levels of such receptors in your target cell line.
-
-
-
Incubation Time and Concentration: Inadequate incubation time or a suboptimal concentration can lead to low intracellular levels.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for maximum uptake.
-
Concentration-Response Curve: Evaluate a range of concentrations to identify a concentration that provides sufficient uptake without causing significant cytotoxicity.
-
-
Issue 2: Inefficient Delivery Using Nanoparticle Formulations
Question: We have encapsulated this compound in polymeric nanoparticles, but the cellular uptake is still not satisfactory. How can we optimize our nanoparticle formulation?
Answer:
Nanoparticle-mediated delivery is a promising strategy, but its success hinges on the careful optimization of the formulation. Here are key factors to consider:
-
Particle Size and Polydispersity: The size of the nanoparticles significantly influences their cellular uptake mechanism and efficiency.
-
Troubleshooting:
-
Optimize Synthesis Parameters: Adjust parameters in your nanoparticle synthesis protocol (e.g., polymer concentration, stirring speed, solvent composition) to achieve a smaller particle size, ideally in the range of 50-200 nm for efficient endocytosis.
-
Characterize Size and Polydispersity: Use techniques like Dynamic Light Scattering (DLS) to accurately measure the hydrodynamic diameter and polydispersity index (PDI) of your nanoparticles. A low PDI (<0.2) indicates a monodisperse population, which is desirable.
-
-
-
Surface Charge: The surface charge of nanoparticles affects their interaction with the negatively charged cell membrane.
-
Troubleshooting:
-
Zeta Potential Measurement: Measure the zeta potential of your nanoparticles. Cationic nanoparticles often exhibit higher cellular uptake due to electrostatic interactions with the cell membrane, but they can also be more cytotoxic.
-
Surface Modification: Modify the nanoparticle surface with cationic polymers or lipids to introduce a positive charge.
-
-
-
PEGylation Density: While PEGylation can increase nanoparticle stability and circulation time in vivo, excessive PEG density can hinder cellular uptake (the "PEG dilemma").
-
Troubleshooting:
-
Vary PEG Molar Ratio: Experiment with different molar ratios of PEGylated lipids or polymers in your formulation to find a balance between stability and cellular interaction.[5]
-
-
-
Targeting Ligands: Lack of specific targeting can result in low uptake by the desired cell population.
-
Troubleshooting:
-
Receptor-Targeted Delivery: Conjugate targeting ligands (e.g., antibodies, peptides, aptamers) to the nanoparticle surface that recognize receptors overexpressed on your target cells.
-
-
Issue 3: Difficulty in Quantifying Cellular Uptake
Question: We are struggling to get consistent and reliable data from our cellular uptake assays. What are the common pitfalls and how can we improve our quantification methods?
Answer:
Accurate quantification of cellular uptake is essential for evaluating the efficacy of different delivery strategies. Here are some common issues and their solutions for different techniques:
-
Fluorescence Spectroscopy/Plate Reader:
-
Problem: High background fluorescence from the media or unbound porphyrin.
-
Solution: Thoroughly wash the cells with PBS after incubation to remove any extracellular this compound. Include a "no-cell" control well to measure and subtract the background fluorescence of the media and plate.
-
-
Problem: Inconsistent cell numbers between wells.
-
Solution: Use a cell normalization assay (e.g., BCA protein assay, CyQuant) to normalize the fluorescence signal to the amount of cellular protein or DNA in each well.
-
-
-
Flow Cytometry:
-
Problem: Weak fluorescence signal.
-
Problem: High background or non-specific staining.
-
Problem: Cell clumping leading to inaccurate event counting.
-
Solution: Ensure a single-cell suspension by gentle pipetting or filtering the sample through a cell strainer before analysis.
-
-
-
Confocal Microscopy:
-
Problem: Photobleaching of the fluorescent signal.
-
Solution: Minimize the exposure time and laser power during image acquisition. Use an anti-fade mounting medium.[10]
-
-
Problem: Difficulty in distinguishing intracellular from membrane-bound porphyrin.
-
Solution: Use Z-stack imaging to optically section through the cells and confirm intracellular localization. Co-stain with a membrane-specific dye to visualize the cell boundary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for free this compound?
A1: The uptake of free porphyrins is influenced by their physicochemical properties. Generally, more lipophilic porphyrins can cross the cell membrane via passive diffusion. Additionally, some porphyrins can be taken up through endocytosis, potentially mediated by interactions with membrane proteins or lipids. For some metalloporphyrins, uptake via the LDL receptor has also been reported.[3][4]
Q2: How does the choice of delivery vehicle (liposomes vs. nanoparticles) affect the cellular uptake of this compound?
A2: Both liposomes and nanoparticles can significantly enhance the cellular uptake of this compound compared to the free drug, primarily by promoting uptake through endocytosis.
-
Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be surface-modified with targeting ligands. The lipid composition can be tailored to control the release of the encapsulated porphyrin.
-
Polymeric Nanoparticles: These offer high stability and controlled release profiles. Their surface chemistry can be readily modified to attach targeting moieties and control their interaction with cells. The choice between them often depends on the specific experimental goals, such as desired release kinetics and in vivo stability.
Q3: What are the key signaling pathways affected by intracellular this compound?
A3: this compound is a known inhibitor of Heme Oxygenase-1 (HO-1). By inhibiting HO-1, it can modulate downstream signaling pathways. A key mechanism involves the stabilization of the transcriptional repressor Bach1. Under normal conditions, heme promotes the degradation of Bach1, leading to the expression of antioxidant genes like HO-1. By competing with heme, this compound can prevent Bach1 degradation, leading to the repression of its target genes.[3][11]
Q4: Can I use fluorescence microscopy to track the subcellular localization of this compound?
A4: Yes, confocal fluorescence microscopy is an excellent technique for this purpose. This compound is fluorescent, allowing for its direct visualization within cells. By co-staining with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes), you can determine the subcellular compartments where the porphyrin accumulates.[12]
Q5: What are the typical concentrations of this compound used for in vitro cellular uptake studies?
A5: The optimal concentration can vary depending on the cell line and the specific delivery formulation. However, a common starting point for in vitro studies is in the range of 1-20 µM.[13] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient uptake for detection without inducing significant cytotoxicity.
Data Presentation
Table 1: Comparison of Cellular Uptake Efficiency for Different Delivery Strategies
| Delivery Strategy | Cell Line | Incubation Time (h) | Uptake Efficiency (% of initial dose or relative fluorescence) | Reference |
| Free Zn(II) N-alkylpyridylporphyrins (Hexyl derivative) | LS174T | 6 | ~5-fold higher than methyl derivative | [13] |
| Free Zn(II) N-alkylpyridylporphyrins (Methyl derivative) | LS174T | 24 | Lower uptake compared to hexyl derivative | [13] |
| Liposomal Zinc(II) Complex | Murine Colon Cancer | In vivo | 2.4-fold lower tumor mass than free complex | Not in search results |
| TiO2 Nanoparticles | NIH/3T3 | 2 | ~30% higher signal than A549 cells | [14] |
| TiO2 Nanoparticles | A549 | 2 | Lower uptake compared to NIH/3T3 cells | [14] |
Table 2: Cytotoxicity of Zn(II) Porphyrin Formulations
| Formulation | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | B16F10 Melanoma | Not Specified | Potent cytostatic/cytotoxic effects | Not in search results |
| Zn(II)TCMPOH | MCF7 | MTT | > 100 | [15] |
| Zn(II)TCMPOH | B16 | MTT | > 100 | [15] |
| Zn(II)TCMOP | MCF7 | MTT | > 100 | [15] |
| Zn(II)TCMOP | B16 | MTT | > 100 | [15] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Fluorescence Spectroscopy
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: The following day, remove the culture medium and add fresh medium containing the desired concentration of this compound or its formulation. Include control wells with medium only (no cells) and cells with medium but no porphyrin.
-
Washing: After the desired incubation period, aspirate the medium and wash the cells three times with 200 µL of ice-cold PBS per well to remove any unbound porphyrin.
-
Cell Lysis: Add 100 µL of a suitable lysis buffer (e.g., RIPA buffer or 0.1% SDS in PBS) to each well and incubate for 15-30 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader with excitation and emission wavelengths appropriate for this compound (typically excitation ~410 nm, emission ~580 nm and ~630 nm).
-
Data Normalization: After reading the fluorescence, perform a protein quantification assay (e.g., BCA) on the cell lysates to normalize the fluorescence intensity to the total protein content in each well.
Protocol 2: Confocal Microscopy for Subcellular Localization
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate.
-
Incubation with Porphyrin: Once the cells have adhered, treat them with the this compound formulation for the desired time.
-
Organelle Staining (Optional): If co-localization is desired, incubate the cells with an organelle-specific fluorescent probe (e.g., MitoTracker, LysoTracker) according to the manufacturer's protocol.
-
Washing: Gently wash the cells three times with warm PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for this compound and any co-stains.[16] Acquire Z-stacks to confirm intracellular localization.
Mandatory Visualization
Caption: this compound inhibits the heme-induced degradation of Bach1, leading to repression of Heme Oxygenase-1 gene expression.
Caption: Workflow for nanoparticle-mediated delivery of this compound, from formulation to intracellular release.
References
- 1. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bach1: Function, Regulation, and Involvement in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Encapsulation of Hydrophobic Porphyrins into Biocompatible Nanoparticles: An Easy Way to Benefit of Their Two-Photon Phototherapeutic Effect without Hydrophilic Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 10. biotium.com [biotium.com]
- 11. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Zn(II) Mesoporphyrin IX
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Zn(II) Mesoporphyrin IX.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically include unreacted starting materials such as the free-base Mesoporphyrin IX, excess zinc salts (e.g., zinc acetate), and potentially small amounts of other metalloporphyrins if trace metal contaminants were present in the reaction.[1] Aggregates of the porphyrin can also be present, which can affect its solubility and chromatographic behavior.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-layer chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your sample. By spotting the crude material alongside the starting Mesoporphyrin IX on a silica gel plate and eluting with an appropriate solvent system (e.g., dichloromethane with a small percentage of methanol), you can visualize the separation of the desired product from less polar impurities and the more polar baseline impurities. The presence of a single, well-defined spot corresponding to the expected polarity of the zinc complex is a good indication of purity. UV-Vis spectroscopy can also be used to monitor the purification process by observing the characteristic Soret and Q-bands of the metalloporphyrin.
Q3: My purified this compound appears to be aggregating in solution. What can I do?
A3: Porphyrin aggregation is a common issue, especially in aqueous or less-polar organic solvents. To mitigate aggregation, ensure you are using a suitable solvent in which the compound is fully soluble, such as dichloromethane, chloroform, or dimethylformamide (DMF). If you must work in a solvent system where aggregation is a problem, you can try adding a small amount of a coordinating ligand, like pyridine or a coordinating solvent like methanol, which can axially ligate to the zinc center and disrupt π-π stacking interactions between the porphyrin rings.
Q4: Can I use reverse-phase chromatography for the purification of this compound?
A4: While normal-phase chromatography on silica gel is more common for porphyrin purification, reverse-phase high-performance liquid chromatography (HPLC) can be a powerful analytical and preparative tool. A C18 column with a mobile phase consisting of a mixture of methanol, water, and a small amount of acetic acid or an ion-pairing agent can effectively separate porphyrins.[2][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or broad spots on TLC plate | - Sample is too concentrated.- Sample is not fully dissolved.- Presence of highly polar impurities. | - Dilute the sample before spotting.- Ensure the sample is completely dissolved in the spotting solvent.- Consider a pre-purification step like a simple filtration through a small plug of silica gel. |
| Low yield after column chromatography | - Product is still on the column.- Product co-eluted with impurities.- Product degraded on the silica gel. | - Increase the polarity of the eluent gradually to ensure all the product is eluted.- Optimize the solvent system using TLC to achieve better separation.- Minimize the time the compound spends on the column. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes prevent degradation of sensitive compounds. |
| Greenish tint in the purified product | - Presence of unreacted free-base Mesoporphyrin IX. | - Repeat the column chromatography with a less polar solvent system to better separate the free-base porphyrin from the zinc complex. The free-base is typically less polar. |
| Product is insoluble in common organic solvents after purification | - The compound has precipitated out of solution during solvent removal.- Aggregation of the purified product. | - Try dissolving the product in a stronger solvent like DMF or a mixture of dichloromethane and a few drops of pyridine.- Gentle heating and sonication may aid in dissolution. |
| Presence of residual zinc salts in the final product | - Incomplete removal of excess zinc salts after the reaction. | - Before chromatographic purification, wash the crude product solution with water or a dilute aqueous solution of EDTA to chelate and remove excess zinc ions.[6] |
Quantitative Data Summary
| Purification Step | Method | Purity (%) (Illustrative) | Analytical Technique |
| Crude Product | - | 70-85 | HPLC, ¹H NMR |
| After Solvent Wash | Aqueous extraction | 80-90 | HPLC, ¹H NMR |
| After Column Chromatography | Silica Gel Chromatography | >95 | HPLC, ¹H NMR |
| After Crystallization | Solvent precipitation | >98 | HPLC, ¹H NMR |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Preparation of the Crude Sample:
-
After the synthesis reaction, remove the reaction solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of dichloromethane or chloroform.
-
To remove excess zinc salts, wash the organic solution with deionized water (3 x 50 mL for a 1g scale reaction) in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
2. Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (a column diameter to height ratio of about 1:10 is a good starting point).
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then gently add a thin layer of sand on top of the silica bed.
-
Equilibrate the column by running the initial, least polar eluent through it.
3. Elution:
-
Dissolve the crude, washed this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.
-
Begin elution with a relatively non-polar solvent system, such as dichloromethane.
-
Gradually increase the polarity of the eluent by adding a small percentage of methanol (e.g., starting with 100% dichloromethane and gradually increasing to 1-2% methanol in dichloromethane).
-
Collect fractions and monitor the separation by TLC. The desired this compound will appear as a distinct colored band.
-
Combine the fractions containing the pure product.
4. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Crystallization of this compound
This protocol describes a method for further purifying this compound by crystallization.
1. Solvent Selection:
-
Choose a "good" solvent in which the this compound is readily soluble (e.g., dichloromethane or chloroform).
-
Select a "poor" or "anti-solvent" in which the compound is insoluble or sparingly soluble (e.g., methanol, hexane, or pentane).
2. Crystallization Procedure (Vapor Diffusion):
-
Dissolve the purified this compound in a minimal amount of the "good" solvent in a small vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).
-
Add the "poor" solvent to the larger container, ensuring the level is below the top of the small vial.
-
Seal the container and allow it to stand undisturbed at room temperature or in a refrigerator.
-
The "poor" solvent will slowly diffuse into the "good" solvent, causing the product to slowly crystallize out of the solution.
3. Crystal Collection:
-
Once a sufficient amount of crystals has formed, carefully collect them by filtration or decantation.
-
Wash the crystals with a small amount of the "poor" solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
Experimental Workflow
Caption: General experimental workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. unifr.ch [unifr.ch]
- 3. Separation of metalloporphyrins from metallation reactions by liquid chromatography and electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Zn(II) Mesoporphyrin IX and Sn-Mesoporphyrin as Heme Oxygenase-1 (HO-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent metalloporphyrin-based inhibitors of Heme Oxygenase-1 (HO-1): Zn(II) Mesoporphyrin IX (ZnMP) and Sn-Mesoporphyrin (SnMP). HO-1 is a critical enzyme in heme catabolism and a key regulator of cellular stress responses, making it a significant target in various therapeutic areas, including oncology, inflammation, and transplantation. This document outlines their comparative inhibitory potency, details the experimental protocols for assessing their activity, and illustrates the key signaling pathways involved.
Data Presentation: Comparative Efficacy
| Inhibitor | Target Enzyme | IC50 Value (µM) | Potency Remarks | Isoform Selectivity |
| This compound (ZnMP) | HO-1 | ~5.45 (for Zn Protoporphyrin IX)[1] | Less potent | Less inhibitory towards HO-2[1] |
| Sn-Mesoporphyrin (SnMP) | HO-1 | Not explicitly stated, but described as the most potent inhibitor in comparative studies. | Most potent inhibitor among a range of metalloporphyrins.[1] | Potent inhibitor of both HO-1 and HO-2.[1] |
Experimental Protocols
A standardized in vitro assay is crucial for determining the inhibitory efficacy of compounds against HO-1. Below is a detailed methodology for a typical HO-1 inhibition assay.
In Vitro Heme Oxygenase-1 (HO-1) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (ZnMP and SnMP) against HO-1 activity.
Principle: The enzymatic activity of HO-1 is measured by quantifying the production of bilirubin from the degradation of its substrate, hemin. The assay relies on the spectrophotometric detection of bilirubin.
Materials:
-
HO-1 Enzyme Source: Microsomal fractions from rat spleen or recombinant human HO-1.
-
Substrate: Hemin.
-
Cofactor: NADPH.
-
Biliverdin Reductase: Required to convert biliverdin (the initial product of heme degradation) to bilirubin. This can be supplied as a crude preparation from rat liver cytosol or as a purified enzyme.
-
Reaction Buffer: Typically a potassium phosphate buffer (pH 7.4).
-
Test Compounds: this compound and Sn-Mesoporphyrin, dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer.
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the HO-1 enzyme source, and biliverdin reductase.
-
Addition of Inhibitor: Add varying concentrations of the test compounds (ZnMP or SnMP) or the vehicle control (DMSO) to the reaction mixtures.
-
Pre-incubation: Incubate the mixtures for a short period at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, hemin, and the cofactor, NADPH.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 60 minutes) in the dark to prevent photodegradation of bilirubin.
-
Termination of Reaction: Stop the reaction, typically by adding a solvent like chloroform, which also serves to extract the bilirubin.
-
Extraction and Measurement: Vigorously mix and then centrifuge the tubes to separate the aqueous and organic phases. Carefully collect the chloroform layer containing the bilirubin.
-
Spectrophotometric Reading: Measure the absorbance of the chloroform extract at the wavelength corresponding to the maximum absorbance of bilirubin (approximately 464 nm).
-
Data Analysis: Calculate the percentage of HO-1 inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
The inhibition of HO-1 by ZnMP and SnMP leads to a cascade of downstream cellular events. The following diagrams, generated using the DOT language, illustrate the mechanism of HO-1 inhibition and the subsequent impact on key signaling pathways.
References
Zn(II) Mesoporphyrin IX vs. Protoporphyrin IX: A Comparative Guide for Photodynamic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zn(II) Mesoporphyrin IX (ZnMP) and Protoporphyrin IX (PpIX), two porphyrin-based photosensitizers with applications in photodynamic therapy (PDT). The comparison is based on their fundamental photophysical properties, known biological interactions, and the resulting implications for therapeutic efficacy, supported by experimental data from published literature.
Introduction to Photosensitizers in PDT
Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tumor ablation.[1][2] The efficacy of a PS is determined by several factors, including its ability to absorb light in the therapeutic window (600-800 nm for deeper tissue penetration), a high singlet oxygen quantum yield (ΦΔ), selective accumulation in tumor tissue, and low dark toxicity.[3]
Protoporphyrin IX is a natural heme precursor and a well-established second-generation photosensitizer.[4] It can be administered directly or, more commonly, generated endogenously in tumor cells through the administration of its precursor, 5-aminolevulinic acid (ALA).[5] However, PpIX suffers from significant drawbacks, including poor water solubility and a strong tendency to aggregate in physiological environments, which can reduce its singlet oxygen generation efficiency. This compound, a metallated derivative of PpIX, represents an alternative designed to modulate these properties. The insertion of a central zinc ion alters the electronic and photophysical characteristics of the porphyrin macrocycle.
Comparative Photophysical and Photochemical Properties
The therapeutic potential of a photosensitizer is fundamentally linked to its photophysical properties. These parameters dictate its efficiency in absorbing light and converting it into the cytotoxic singlet oxygen required for PDT.
| Property | Protoporphyrin IX (PpIX) | This compound (ZnMP) | Significance in PDT |
| Absorption Maxima (Soret Band) | ~405-408 nm | ~410-415 nm | Strong absorption in the violet-blue region, useful for superficial lesions and diagnostics. |
| Absorption Maxima (Q-Bands) | ~505, 540, 580, 630 nm | ~540, 580 nm | The longest wavelength Q-band (~630 nm for PpIX) is critical for light penetration into deeper tissues. Metallation typically simplifies the Q-band structure. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 - 0.77 (in organic solvents)[2] | Generally lower than the free-base porphyrin. For the similar Zn-Hematoporphyrin derivative, ΦΔ is ~0.40 (compared to 0.60 for its free-base).[6] | A higher ΦΔ value indicates more efficient production of cytotoxic singlet oxygen, which is the primary goal of Type II PDT. The incorporation of Zn(II) has been shown to reduce this yield.[4][7] |
| Fluorescence Quantum Yield (Φf) | Low (e.g., <0.1 in polar solvents)[8] | Generally higher than the free-base porphyrin.[9] | A higher fluorescence yield is beneficial for photodynamic diagnosis (PDD) but competes with the intersystem crossing pathway needed for singlet oxygen generation. |
| Solubility & Aggregation | Poorly soluble in water; high tendency to aggregate. | Aggregates in aqueous solution, but embedding in proteins or nanoparticles can prevent this.[10] | Aggregation significantly quenches the excited triplet state, drastically reducing singlet oxygen production and therapeutic efficacy.[8] |
Summary: Protoporphyrin IX exhibits a high intrinsic singlet oxygen quantum yield, making it a potent photosensitizer when in its monomeric form.[2] However, its utility is hampered by its tendency to aggregate in aqueous media. The insertion of a zinc ion to form ZnMP leads to predictable changes: an increase in fluorescence at the expense of a reduced singlet oxygen quantum yield.[4][6][7] While this may enhance its utility for fluorescence-guided diagnosis, it suggests a potentially lower intrinsic photodynamic efficacy compared to monomeric PpIX.
Cellular Uptake, Localization, and In Vitro Efficacy
The effectiveness of PDT is critically dependent on the subcellular localization of the photosensitizer, as the highly reactive singlet oxygen has a very short diffusion radius (<20 nm).[11]
-
Protoporphyrin IX (PpIX): When generated from ALA, PpIX primarily accumulates in the mitochondria of cancer cells.[12] This localization is highly advantageous for inducing apoptosis, as mitochondria are central to programmed cell death pathways. Exogenously administered PpIX also tends to localize in mitochondria and other cellular membranes.[1][13] Its hydrophobic nature facilitates membrane association.
-
This compound (ZnMP): Studies on various Zn(II)-porphyrins show that their uptake and localization are heavily influenced by their peripheral substituents and overall lipophilicity. While hydrophilic Zn-porphyrins may localize in lysosomes, more lipophilic and amphiphilic derivatives are known to associate with mitochondria, the endoplasmic reticulum, and plasma membranes. Given its structural similarity to PpIX, ZnMP is expected to localize in membranous organelles. Some studies have utilized nanoparticle formulations to deliver ZnMP for PDT, which alters the uptake mechanism and can improve bioavailability.[14][15]
A direct comparative study on the sonodynamic therapy (SDT) of pegylated Zn-Protoporphyrin (PEG-ZnPP) versus PpIX in ovarian cancer cells found that PEG-ZnPP produced significantly more ROS and resulted in lower cell viability, suggesting superior efficacy in that modality. This was attributed to better stability and cellular uptake of the PEG-ZnPP formulation. While not PDT, this result highlights the potential benefits of the ZnMP structure when appropriately formulated.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of photosensitizers. Below are representative protocols for key experiments.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the indirect method using a chemical quencher, 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen.
-
Preparation of Solutions: Prepare stock solutions of the photosensitizer (PpIX or ZnMP) and DPBF in a suitable air-saturated solvent (e.g., N,N-Dimethylformamide, DMF). A standard photosensitizer with a known ΦΔ in the same solvent (e.g., methylene blue) is used for reference.
-
Spectrophotometry: Prepare a quartz cuvette containing a solution of the test photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an optical density (OD) of ~0.1 at the irradiation wavelength, while the DPBF concentration should yield an OD of ~1.0 at its absorption maximum (~415 nm).
-
Irradiation: Irradiate the solution using a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where the photosensitizer absorbs but DPBF does not (e.g., 550 nm).
-
Data Acquisition: At regular time intervals during irradiation, record the absorption spectrum and monitor the decrease in DPBF absorbance at its maximum.
-
Calculation: The rate of DPBF photobleaching is proportional to the singlet oxygen production. The ΦΔ of the sample is calculated using the following equation:
-
ΦΔ (sample) = ΦΔ (ref) * (k_sample / k_ref) * (I_ref / I_sample)
-
Where k is the slope of the plot of ln(OD₀/ODt) versus irradiation time, and I is the rate of light absorption by the photosensitizer.
-
In Vitro Phototoxicity Assay (MTT Assay)
This protocol assesses cell viability after PDT treatment.
-
Cell Culture: Seed cancer cells (e.g., HT-29 human colon adenocarcinoma) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation: Replace the culture medium with a fresh medium containing the desired concentration of PpIX or ZnMP. A series of concentrations should be tested. Incubate the cells in the dark for a predetermined time (e.g., 24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.
-
Irradiation: Wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer. Add fresh, phenol-free medium. Irradiate the plates with a suitable light source (e.g., a 632 nm diode laser) at a specific power density (e.g., 5 mW/cm²) to deliver a defined light dose (e.g., 10 J/cm²). Keep a set of "dark control" plates (with PS, no light) and "light control" plates (no PS, with light).
-
Post-Irradiation Incubation: Return the plates to the incubator and culture for an additional 24-48 hours.
-
Viability Assessment: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of photosensitizer required to kill 50% of the cells) can then be determined.
Visualizing Mechanisms and Workflows
General Mechanism of Type II Photodynamic Therapy
Caption: General mechanism of Type II photodynamic action.
Experimental Workflow for Photosensitizer Evaluation
Caption: Standard workflow for preclinical photosensitizer evaluation.
Logical Comparison: PpIX vs. ZnMP
Caption: Core advantages and disadvantages of PpIX and ZnMP.
Conclusion and Future Directions
The choice between Protoporphyrin IX and this compound for photodynamic therapy involves a trade-off between singlet oxygen generation and other physicochemical properties.
-
Protoporphyrin IX is a powerful, naturally occurring photosensitizer with a high intrinsic capacity to produce singlet oxygen. Its main challenge is formulation-related: its poor solubility and tendency to aggregate severely limit its therapeutic efficacy in practice. The endogenous synthesis route via ALA partially overcomes the delivery issue but does not prevent aggregation at high concentrations.
-
This compound offers potentially improved stability and higher fluorescence for diagnostic purposes. However, the available evidence strongly suggests that the incorporation of the zinc ion reduces the singlet oxygen quantum yield, which may lower its intrinsic PDT effectiveness compared to monomeric PpIX.[4][7]
For drug development professionals, the focus for both molecules should be on advanced formulation strategies. Encapsulation within nanoparticles, conjugation to targeting moieties, or incorporation into polymeric micelles can prevent aggregation, improve bioavailability, and enhance tumor-specific accumulation for both PpIX and ZnMP.[14][15] While ZnMP may be inherently less potent in generating singlet oxygen, a superior formulation that ensures high monomeric concentration at the target site could potentially outperform a poorly delivered, aggregated PpIX formulation. Further direct, side-by-side comparative studies, particularly in vivo, are necessary to definitively establish the therapeutic advantages of one over the other in a clinical context.
References
- 1. Comparative study of phototoxicity of protoporphyrin IX synthetic and extracted from ssp Rattus novergicus albinus rats toward murine melanoma cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural, Photophysical, and Photochemical Characterization of Zinc Protoporphyrin IX in a Dimeric Variant of an Iron Storage Protein: Insights into the Mechanism of Photosensitized H2 Generation. | Profiles RNS [profiles.umassmed.edu]
- 6. Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins | Semantic Scholar [semanticscholar.org]
- 7. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural, Photophysical, and Photochemical Characterization of Zinc Protoporphyrin IX in a Dimeric Variant of an Iron Storage Protein: Insights into the Mechanism of Photosensitized H2 Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fortunejournals.com [fortunejournals.com]
- 12. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of phototoxicity of protoporphyrin IX synthetic and extracted from ssp Rattus novergicus albinus rats toward murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of zinc protoporphyrin IX-adamantane/cyclodextrin/cellulose nanocrystals complexes for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Zn(II) Mesoporphyrin IX as a Fluorescent Probe: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the validation of a chosen tool is paramount. This guide provides a comprehensive comparison of Zn(II) Mesoporphyrin IX (ZnMP) with alternative fluorescent probes, offering a critical evaluation of its performance based on available experimental data. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.
This compound, a synthetic heme analog, has garnered attention for its potential as a fluorescent probe, primarily due to its intrinsic fluorescence and its ability to interact with specific biological targets. Its primary application lies in the study of heme oxygenase (HO) activity, where it acts as a competitive inhibitor. This interaction provides a basis for developing assays to screen for HO inhibitors and to probe the enzyme's role in various physiological and pathological processes.
Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent probe is dictated by its photophysical properties, specificity, and performance in biological systems. While specific quantitative photophysical data for this compound is not extensively documented in publicly available literature, we can infer its general characteristics based on the properties of similar zinc porphyrin complexes. These compounds typically exhibit strong absorption in the Soret band (around 400-420 nm) and emission in the red region of the spectrum.
To provide a comprehensive overview, this guide compares ZnMP with two distinct classes of fluorescent probes: those targeting heme oxygenase and those designed for zinc ion detection.
Probes for Heme Oxygenase Activity
The primary application of ZnMP in cellular imaging is often linked to its role as a heme oxygenase inhibitor. Therefore, a direct comparison with other fluorescent probes designed to measure HO-1 activity is crucial.
| Probe | Target | Mechanism of Action | Excitation (nm) | Emission (nm) | Key Advantages | Key Limitations |
| This compound | Heme Oxygenase | Competitive Inhibition | ~420 (Soret band) | ~580-650 | Readily available, structurally similar to heme. | Indirect measure of activity, potential for off-target effects, limited photophysical data available. |
| FRET-based Probes | Heme Oxygenase-1 Activity | Enzymatic cleavage of a linker separating FRET pairs. | Donor-dependent | Acceptor-dependent | Real-time activity measurement, high specificity. | Complex synthesis, potential for steric hindrance. |
| NBD-P5 | Heme Oxygenase-1 | Peptide-based recognition, NADPH-independent. | 475 | 526 | Fast and sensitive detection, independent of cofactors.[1] | Newer probe, may require further validation in diverse systems. |
Probes for Intracellular Zinc
Given that ZnMP is a zinc-containing molecule, it is pertinent to compare its potential as a zinc probe with established fluorescent sensors for intracellular zinc.
| Probe | Target | Dissociation Constant (Kd) | Excitation (nm) | Emission (nm) | Key Advantages | Key Limitations |
| This compound | General Cellular Staining | Not established for Zn(II) sensing | ~420 (Soret band) | ~580-650 | Potential for multimodal imaging (fluorescence and as HO inhibitor). | Not designed as a selective Zn(II) sensor, potential interference from other metal ions. |
| ZinPyr-1 (ZP1) | Free Zn(II) | ~0.7 nM | 492 | 527 | High sensitivity and selectivity for free zinc.[2] | Can be influenced by pH changes. |
| TSQ | Free Zn(II) | Not specified | ~365 | ~495 | Well-established probe. | Lower photostability compared to other probes. |
| FluoZin-3 | Free Zn(II) | ~15 nM | 494 | 516 | Commercially available in AM ester form for cell loading. | Lower affinity compared to ZP1. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below are representative protocols for the application of ZnMP and its alternatives.
In Vitro Heme Oxygenase Activity Assay
This protocol provides a general framework for measuring HO activity, which can be adapted for screening inhibitors like ZnMP.
Materials:
-
Purified recombinant Heme Oxygenase-1 (HO-1)
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
-
Hemin (substrate)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Chloroform
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing 100 µL of reaction buffer, 1-5 µg of purified HO-1, and 1-2 mg/mL of rat liver cytosol.
-
Add the test compound (e.g., ZnMP) at desired concentrations.
-
Initiate the reaction by adding hemin to a final concentration of 20 µM and NADPH to a final concentration of 0.5 mM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.
-
Terminate the reaction by adding 500 µL of chloroform and vortexing vigorously.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the product, bilirubin.
-
Measure the absorbance of the chloroform phase at 464 nm to quantify the amount of bilirubin formed. The molar extinction coefficient of bilirubin in chloroform is 60,000 M⁻¹cm⁻¹.
Cellular Imaging with Fluorescent Probes
This protocol outlines the general steps for live-cell imaging using fluorescent probes. Specific concentrations and incubation times will need to be optimized for each probe and cell line.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescent probe stock solution (e.g., ZnMP, NBD-P5, ZinPyr-1 AM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare the fluorescent probe working solution by diluting the stock solution in cell culture medium or an appropriate buffer to the desired final concentration.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for the optimized time and temperature (e.g., 30-60 minutes at 37°C).
-
After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the specific probe.
Visualizing the Underlying Biology and Workflows
To further aid in the understanding of the applications of these probes, the following diagrams, generated using the DOT language, illustrate the heme degradation pathway and a typical experimental workflow for evaluating a fluorescent probe.
Caption: The enzymatic pathway of heme degradation by Heme Oxygenase-1 (HO-1) and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the validation of a novel fluorescent probe, from initial in vitro characterization to in cellulo validation.
Conclusion
This compound presents itself as a readily available tool for investigating heme oxygenase, primarily through its inhibitory action. Its intrinsic fluorescence offers the potential for dual-purpose applications. However, the lack of comprehensive, publicly available data on its photophysical properties necessitates a cautious approach. For researchers requiring highly specific and quantitative real-time measurements of HO-1 activity, newer generation probes, such as FRET-based sensors or the NADPH-independent NBD-P5, may offer superior performance. Similarly, for the specific detection and quantification of intracellular zinc, dedicated probes like ZinPyr-1 are more appropriate.
The choice of a fluorescent probe is ultimately dependent on the specific research question and the experimental context. This guide provides a framework for evaluating this compound in relation to its alternatives, empowering researchers to select the most suitable tool for their scientific endeavors. Further rigorous characterization of the photophysical properties of ZnMP will be crucial to fully unlock its potential as a reliable fluorescent probe.
References
A Comparative Analysis of Metallomesoporphyrins for Catalytic Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for efficient and selective chemical transformations. Metallomesoporphyrins, synthetic analogues of the active site in cytochrome P450 enzymes, have emerged as versatile and powerful catalysts for a wide range of oxidation reactions. This guide provides an objective comparison of the catalytic performance of different metallomesoporphyrins, supported by experimental data, to aid in the selection of the optimal catalyst for specific applications.
This comparative analysis focuses on the catalytic activity of metallomesoporphyrins containing different transition metals, primarily iron (Fe), manganese (Mn), cobalt (Co), and copper (Cu), in the context of alkane hydroxylation and alkene epoxidation. These reactions are fundamental in organic synthesis and drug metabolism studies.
Data Presentation: Catalytic Performance of Metallomesoporphyrins
The catalytic efficacy of metallomesoporphyrins is influenced by several factors, including the central metal ion, the peripheral substituents on the porphyrin ring, and the reaction conditions. The following table summarizes the catalytic performance of various metallomesoporphyrins in representative oxidation reactions.
| Catalyst | Substrate | Reaction | Oxidant | Conversion (%) | Product Selectivity (%) | Turnover Number (TON) | Reference |
| Fe(TPP)Cl | Cyclohexane | Hydroxylation | PhIO | - | - | - | [1] |
| Mn(TPP)Cl | Cyclohexane | Hydroxylation | PhIO | - | - | - | [2] |
| Co(TNPP) | Cyclohexane | Hydroxylation | Air | 10.43 | Cyclohexanol (79.54), Cyclohexanone | 9300 | [1] |
| Co(DPDME) | Cyclohexane | Hydroxylation | Air | 18.2 | Cyclohexanol and Cyclohexanone (87.4) | - | [3] |
| MnTCPP@C3N4 | α-methylstyrene | Epoxidation | H₂O₂ | 100 | - | - | [4] |
| FeTCPP@C3N4 | α-methylstyrene | Epoxidation | H₂O₂ | - | - | - | [4] |
| MnTCPP@C3N4 | Cyclooctene | Epoxidation | H₂O₂ | 97 | - | - | [4] |
| Mo₂TCPP | Cyclohexene | Epoxidation | CHP | >99 | Epoxycyclohexane (>99) | - | [5] |
Note: TPP = Tetraphenylporphyrin; TNPP = Tetra(4-nitrophenyl)porphyrin; DPDME = Deuteroporphyrin IX dimethyl ester; TCPP = Tetrakis(4-carboxyphenyl)porphyrin; C3N4 = Graphitic carbon nitride; PhIO = Iodosylbenzene; CHP = Cumene hydroperoxide. Dashes indicate data not provided in the cited source.
Mandatory Visualization: Catalytic Cycle and Experimental Workflow
To visualize the fundamental processes involved in metallomesoporphyrin-catalyzed reactions, the following diagrams have been generated using Graphviz.
A simplified catalytic cycle for alkane hydroxylation by a metallomesoporphyrin (M(III)P).
A general experimental workflow for evaluating the catalytic activity of metallomesoporphyrins.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of catalyst performance. Below are generalized methodologies for the synthesis of metallomesoporphyrins and their application in a typical catalytic oxidation reaction.
Synthesis of Metallomesoporphyrins (Microwave-Assisted Method)
This protocol is a rapid and efficient method for the synthesis of various metallomesoporphyrins.[6]
Materials:
-
Meso-tetraphenylporphyrin (H₂TPP)
-
Metal salts (e.g., FeCl₂, MnCl₂, CoCl₂, CuCl₂)
-
N,N-dimethylformamide (DMF)
-
Distilled water
Procedure:
-
In a microwave-safe vial, dissolve meso-tetraphenylporphyrin (1 mmol) and the desired metal salt (5 mmol) in DMF (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 15 minutes with an irradiation power of 600W.
-
Monitor the reaction progress by UV-Vis spectrophotometry, observing the characteristic shift in the Q bands upon metal insertion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold distilled water (50 mL) to precipitate the metallomesoporphyrin.
-
Collect the solid product by filtration, wash with distilled water, and dry under vacuum.
-
Characterize the synthesized metallomesoporphyrin using spectroscopic methods (UV-Vis, FT-IR) to confirm its identity and purity.
Catalytic Oxidation of Cyclohexane
This protocol describes a general procedure for testing the catalytic activity of a metallomesoporphyrin in the oxidation of cyclohexane.[1]
Materials:
-
Synthesized metallomesoporphyrin catalyst
-
Cyclohexane (substrate)
-
Oxidant (e.g., iodosylbenzene (PhIO), hydrogen peroxide (H₂O₂), or air)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard (for GC analysis, e.g., dodecane)
Procedure:
-
In a round-bottom flask, dissolve the metallomesoporphyrin catalyst (e.g., 1 µmol) in the chosen solvent (e.g., 5 mL).
-
Add cyclohexane (e.g., 1 mmol) and the internal standard to the reaction mixture.
-
Initiate the reaction by adding the oxidant (e.g., PhIO, 100 µmol). If using air as the oxidant, the reaction may need to be conducted under a pressurized air atmosphere.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for a specific duration (e.g., 4-24 hours).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion, quench the reaction (e.g., by adding a solution of sodium thiosulfate if using a peroxide oxidant).
-
Analyze the final reaction mixture by GC and GC-MS to determine the conversion of the substrate and the selectivity for the products (cyclohexanol and cyclohexanone).
-
Calculate the turnover number (TON) by dividing the moles of product formed by the moles of catalyst used.
This guide provides a foundational understanding of the comparative catalytic activities of different metallomesoporphyrins. For more in-depth analysis and specific applications, researchers are encouraged to consult the primary literature. The provided protocols and visualizations serve as a starting point for the systematic evaluation of these promising catalysts.
References
- 1. Catalytic oxidation of cyclohexane by substituted metalloporphyrins: experimental and molecular simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Selective Oxidation of Cyclohexane Catalyzed by Metallo-Deuteroporphyrins in Homogeneous Solution [yyhx.ciac.jl.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Zn(II) Mesoporphyrin IX Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Zn(II) Mesoporphyrin IX, a key molecule in various biological and pharmaceutical contexts, is paramount for robust research and development. This guide provides a comprehensive comparison of two widely employed analytical methods: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Direct Fluorescence Spectroscopy. The information presented herein is based on a meticulous review of established scientific literature and aims to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Method Comparison
A direct comparison of the performance characteristics of HPLC with Fluorescence Detection and Direct Fluorescence Spectroscopy for the quantification of this compound is summarized below. The data presented is a synthesis of values reported in various scientific studies.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Direct Fluorescence Spectroscopy |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.98 |
| Typical Range | 0.1 - 20 µg/mL | 0.05 - 10 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15%[1] | < 20% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.01 nmol/L[2] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.03 nmol/L |
| Specificity | High (Separation of analytes) | Moderate (Potential for matrix interference) |
| Throughput | Lower (Longer analysis time per sample) | Higher (Faster analysis time per sample) |
| Cost & Complexity | Higher | Lower |
In-Depth Methodologies
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized, step-by-step protocols for the quantification of this compound using both HPLC with fluorescence detection and direct fluorescence spectroscopy.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers high specificity and is considered a reference method for the quantification of porphyrins.[3]
1. Sample Preparation (Extraction)
-
Objective: To extract this compound from the sample matrix and remove interfering substances.
-
Protocol:
-
Homogenize the sample (e.g., tissue, cell lysate) in an appropriate solvent. A common extraction solvent is a mixture of ethyl acetate and acetic acid (4:1, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet insoluble debris.
-
Carefully collect the supernatant containing the extracted porphyrins.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
2. Chromatographic Separation
-
Objective: To separate this compound from other porphyrins and matrix components.
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer is often employed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
3. Fluorescence Detection
-
Objective: To detect and quantify the separated this compound.
-
Detector Settings:
4. Quantification
-
Objective: To determine the concentration of this compound in the sample.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Direct Fluorescence Spectroscopy
This method is rapid and requires less complex instrumentation, making it suitable for high-throughput screening.
1. Sample Preparation
-
Objective: To prepare a solution of the sample suitable for fluorescence measurement.
-
Protocol:
-
Dilute the sample (e.g., purified compound, reaction mixture) in a suitable solvent (e.g., dimethyl sulfoxide).
-
Ensure the final concentration is within the linear range of the assay.
-
For complex matrices, a preliminary extraction step similar to the one described for HPLC may be necessary to minimize interference.
-
2. Fluorescence Measurement
-
Objective: To measure the fluorescence intensity of this compound in the sample.
-
Spectrofluorometer Settings:
3. Quantification
-
Objective: To determine the concentration of this compound in the sample.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the fluorescence intensity of the standards and the samples.
-
Construct a calibration curve by plotting the fluorescence intensity of the standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their fluorescence intensity on the calibration curve.
-
Visualizing the Workflow and Method Comparison
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the general workflow for analytical method validation and a logical comparison of the two quantification methods.
Caption: General workflow for analytical method validation.
Caption: Logical workflow comparison of the two methods.
References
- 1. Precision and accuracy of a HPLC method for measurement of fecal porphyrin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual-wavelength excitation for fluorescence-based quantification of zinc protoporphyrin IX and protoporphyrin IX in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
Assessing the Biocompatibility of Zn(II) Mesoporphyrin IX: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable photosensitizer is a critical step in the advancement of photodynamic therapy (PDT). Biocompatibility is a paramount consideration, ensuring minimal toxicity to healthy tissues while maximizing therapeutic efficacy. This guide provides a comparative assessment of the biocompatibility of Zn(II) Mesoporphyrin IX against other commonly used photosensitizers, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, a metalloporphyrin, has been investigated for its potential role in photodynamic therapy. This guide synthesizes available data on its biocompatibility, focusing on cytotoxicity, phototoxicity, and in vivo toxicity, and draws comparisons with established photosensitizers such as Photofrin®, 5-aminolevulinic acid (5-ALA), and Methylene Blue. While direct comparative studies are limited, this guide provides a framework for evaluating this compound based on existing research.
Comparative Analysis of Cytotoxicity and Phototoxicity
The efficacy and safety of a photosensitizer are determined by its cytotoxicity in the dark and its phototoxicity upon light activation. An ideal photosensitizer exhibits low dark toxicity and high phototoxicity. The following tables summarize available data for this compound and other photosensitizers.
Table 1: In Vitro Dark Cytotoxicity of Photosensitizers
| Photosensitizer | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Photofrin® | REGb (colonic origin) | 1200 ng/ml (~1.9 µM) | [1] |
| PROb (colonic origin) | 1270 ng/ml (~2.0 µM) | [1] | |
| Friend leukaemia cells (FLC) | Similar to resistant line | [2] | |
| Methylene Blue | SCC-9 (oral squamous carcinoma) | 362.6 | [3][4] |
| HSC-3 (oral squamous carcinoma) | >400 | [4] | |
| Hfib (nontumor cell line) | >400 | [4] | |
| A549 (lung adenocarcinoma) | - | - | |
| 5-aminolevulinic acid (5-ALA) | HEC-1-A (endometrial adenocarcinoma) | No dark toxicity observed at tested concentrations | [5] |
Table 2: In Vitro Phototoxicity of Photosensitizers
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| This compound | Data not available | - | - | - |
| Photofrin® | REGb (colonic origin) | 1200 ng/ml (~1.9 µM) | 25 | [1] |
| PROb (colonic origin) | 1270 ng/ml (~2.0 µM) | 25 | [1] | |
| Methylene Blue (with light) | SCC-9 (oral squamous carcinoma) | 307.4 | Not specified | [4] |
| HSC-3 (oral squamous carcinoma) | 234.5 | Not specified | [4] | |
| Hfib (nontumor cell line) | 294.4 | Not specified | [4] | |
| A549 (lung adenocarcinoma) | 9.90 (in nanoparticle) | Not specified | [6] | |
| 5-aminolevulinic acid (5-ALA) | Neuroblastoma cells | ~90% cell destruction (concentration not specified) | Not specified | [7] |
| Hepatoma and fibroblast cells | ~50% cell destruction (concentration not specified) | Not specified | [7] |
In Vivo Biocompatibility and Toxicity
In vivo studies are crucial for assessing the systemic effects and overall safety of a photosensitizer. Available data on the in vivo toxicity of this compound and its counterparts are summarized below.
Table 3: In Vivo Toxicity of Photosensitizers
| Photosensitizer | Animal Model | Route of Administration | Observed Toxicity | LD50 | Reference |
| This compound | Rat | Not specified | Toxic towards hemopoiesis | Data not available | [4] |
| Photofrin® | Rabbit | Intravenous | Marked acute cytotoxic effect on intimal hyperplasia | Data not available | [8] |
| 5-aminolevulinic acid (5-ALA) | Rat | Intravenous, Intravesical | Light dose-dependent tumor necrosis | Data not available | [9] |
| Methylene Blue | Not specified | Not specified | Inherent dark toxicity and rapid reduction to inactive form | Data not available | [10] |
Experimental Protocols
Accurate assessment of biocompatibility relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Incubation: Treat the cells with various concentrations of the photosensitizer and incubate for a specified period (e.g., 24, 48, or 72 hours) in the dark.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth).
Phototoxicity Assay
This assay determines the cytotoxic potential of a substance in the presence of light.
Protocol:
-
Cell Seeding and Compound Incubation: Follow steps 1 and 2 of the MTT assay protocol. Two identical plates are prepared.
-
Light Exposure: Expose one plate to a non-toxic dose of light of a specific wavelength (corresponding to the absorption maximum of the photosensitizer) for a defined period. Keep the second plate in the dark as a control.
-
Post-Exposure Incubation: Incubate both plates for a further 24-48 hours.
-
Viability Assessment: Assess cell viability in both plates using the MTT assay as described above.
-
Data Analysis: Compare the IC50 values obtained from the irradiated and non-irradiated plates. A significant decrease in the IC50 value upon irradiation indicates phototoxicity.
Signaling Pathways in Photodynamic Therapy
The cytotoxic effects of photodynamic therapy are mediated by the generation of reactive oxygen species (ROS), which can trigger various cell death pathways, including apoptosis, necrosis, and autophagy. The specific pathway activated depends on the photosensitizer, its subcellular localization, and the light dose.
While the specific signaling pathways for this compound-mediated PDT are not yet fully elucidated, a generalized pathway for porphyrin-based photosensitizers is illustrated below. Metalloporphyrins are known to generate ROS, which can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Generalized signaling pathway for porphyrin-mediated photodynamic therapy.
Experimental Workflow
The overall workflow for assessing the biocompatibility of a novel photosensitizer like this compound involves a series of in vitro and in vivo studies.
Caption: Experimental workflow for assessing photosensitizer biocompatibility.
Conclusion
The available data on the biocompatibility of this compound is currently limited, particularly in direct comparison to well-established photosensitizers. While it has been noted for its toxicity towards hemopoiesis in vivo, comprehensive quantitative data on its dark and phototoxicity (IC50 values) are needed for a thorough assessment. The provided experimental protocols offer a framework for conducting such comparative studies. Further research is warranted to fully characterize the biocompatibility profile of this compound and to elucidate its specific mechanisms of action in photodynamic therapy. This will be essential for determining its potential as a safe and effective photosensitizer for clinical applications.
References
- 1. Cellular distribution and phototoxicity of benzoporphyrin derivative and Photofrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and photodynamic effects of Photofrin on sensitive and multi-drug-resistant Friend leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy with an Association of Methylene Blue and Toluidine Blue Promoted a Synergic Effect against Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy with an Association of Methylene Blue and Toluidine Blue Promoted a Synergic Effect against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular phototoxicity of 5-aminolaevulinic acid (ALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoencapsulation of Methylene-Blue for Enhanced Skin Cancer Cell Phototoxicity and Cutaneous Penetration in Association with Sonophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic effects of 5-aminolevulinic acid and its hexylester on several cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect of photodynamic therapy with Photofrin II on intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution and phototoxicity of 5-aminolevulinic acid-induced PpIX in an orthotopic rat bladder tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Study of Heme Oxygenase Inhibitors: Zn(II) Mesoporphyrin IX and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zinc (II) Mesoporphyrin IX (ZnMP) and other prominent heme oxygenase (HO) inhibitors. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Heme Oxygenase and its Inhibition
Heme oxygenase is a critical enzyme in heme catabolism, breaking down heme into biliverdin, free iron, and carbon monoxide (CO).[1] There are two primary isoforms: the inducible HO-1, often upregulated in response to stress, and the constitutively expressed HO-2.[1] Given HO-1's role in cytoprotection and its frequent overexpression in various cancers, its inhibition has become a significant therapeutic strategy.[2] Heme oxygenase inhibitors are compounds that block the enzyme's activity, thereby modulating the levels of its biologically active byproducts.[1] This guide focuses on a comparative evaluation of key HO inhibitors.
Mechanism of Action
Heme oxygenase inhibitors primarily fall into two categories based on their mechanism:
-
Competitive Inhibitors (Metalloporphyrins): These compounds, including Zn(II) Mesoporphyrin IX and Tin Mesoporphyrin (SnMP), are structural analogs of heme. They bind to the active site of the HO enzyme, competitively inhibiting the binding of the natural substrate, heme.[3]
-
Non-competitive Inhibitors (Imidazole-based and others): This class of inhibitors, which includes compounds like Azalanstat, binds to a site on the enzyme distinct from the heme-binding pocket. This binding event alters the enzyme's conformation, preventing the catalytic degradation of heme.[4]
Comparative Performance Analysis
The following sections provide a quantitative and qualitative comparison of various HO inhibitors based on their in vitro potency and in vivo efficacy as reported in preclinical studies.
In Vitro Potency: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and other selected heme oxygenase inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | Chemical Class | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Reference |
| Zn(II) Protoporphyrin IX (ZnPP) | Metalloporphyrin | 0.1 - 1.0 | Not specified | [5] |
| Tin Protoporphyrin IX (SnPP) | Metalloporphyrin | 0.05 - 0.5 | Not specified | [5] |
| Tin Mesoporphyrin (SnMP) | Metalloporphyrin | Potent inhibitor | Not specified | [6] |
| Azalanstat | Imidazole-based | ~5.0 | 28 ± 18 | [5][7] |
| Compound 1 | Imidazole-based | 0.25 | Not specified | [5] |
| QC-15 | Imidazole-based | 4 ± 2 | > 100 | [7] |
| Compound 7l | Acetamide-based | ~1.0 | Not specified | [5] |
| Clemizole Derivative | Imidazole-based | >100 | 3.4 | [8] |
Note: The IC50 values should be interpreted as indicative of potency, and direct comparisons between compounds tested in different studies should be made with caution.
In Vivo Efficacy in Preclinical Models
The ultimate test of an inhibitor's potential is its performance in a biological system. The following provides a summary of the reported in vivo effects of various HO inhibitors in preclinical models.
-
This compound (ZnMP) and other Metalloporphyrins:
-
Antitumor Effects: In various cancer models, Zn(II) Protoporphyrin IX (a close analog of ZnMP) has been shown to exert potent antitumor effects by retarding tumor growth.[2] Similarly, SnMP has demonstrated the ability to reduce tumor growth and sensitize cancer cells to chemotherapy.[2]
-
Neonatal Hyperbilirubinemia: SnMP has been clinically evaluated for its ability to prevent severe neonatal hyperbilirubinemia by inhibiting bilirubin production.[9]
-
Administration: In preclinical studies, metalloporphyrins are often administered via intraperitoneal (i.p.) injection.[10]
-
-
Imidazole-based Inhibitors:
-
Renal HO Inhibition: The imidazole-dioxolane inhibitor QC-13 has been shown to effectively inhibit renal HO activity in vivo in mice when delivered via intrarenal medullary interstitial infusion or intraperitoneal injection.[10][11]
-
Anticancer Activity: Imidazole-based inhibitors have demonstrated potent antitumor effects in prostate and breast cancer cell lines.[3]
-
Cytotoxicity Profile
A critical aspect of any potential therapeutic agent is its safety profile. Cytotoxicity assays are employed to determine the concentration at which a compound becomes toxic to cells.
-
Metalloporphyrins: Some metalloporphyrins, like SnMP, are known to be photoreactive, which can lead to skin rashes when used in conjunction with phototherapy.[9] Zn(II) protoporphyrin is considered non-photoreactive.[12]
-
Imidazole-based Inhibitors: The cytotoxicity of imidazole-based inhibitors has been evaluated in various cancer cell lines, with some compounds showing activity against prostate and breast cancer cells.[10]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of heme oxygenase inhibitors.
Heme Oxygenase Activity Assay
This assay measures the enzymatic activity of HO by quantifying the production of bilirubin.
Materials:
-
Purified HO-1 enzyme or microsomal fractions from tissues (e.g., rat spleen)
-
Hemin (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Chloroform
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, purified HO-1 or microsomal fraction, rat liver cytosol, and hemin.[5]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.[5]
-
Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 0.5 mM.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.[5]
-
Termination of Reaction: Stop the reaction by adding chloroform and vortexing vigorously.[5]
-
Extraction: Centrifuge the mixture to separate the phases.
-
Measurement: Carefully collect the lower chloroform phase containing bilirubin and measure the absorbance at 464 nm using a spectrophotometer.[5]
-
Calculation: Calculate the amount of bilirubin formed using its extinction coefficient. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
96-well plates
-
Cell culture medium
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., isopropanol, DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.[14]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 for cytotoxicity is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Mandatory Visualizations
Heme Oxygenase Signaling Pathway
Caption: The Heme Oxygenase-1 signaling pathway.
Experimental Workflow for Evaluating HO Inhibitors
Caption: A general experimental workflow for evaluating heme oxygenase inhibitors.
References
- 1. A focus on heme oxygenase-1 (HO-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heme Oxygenase-2 (HO-2) as a therapeutic target: Activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Inhibition of Renal Heme Oxygenase with an Imidazole-Dioxolane Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo inhibition of renal heme oxygenase with an imidazole-dioxolane inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. scispace.com [scispace.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Zn(II) Mesoporphyrin IX: A Comparative Guide for HO-1 and HO-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of Zn(II) Mesoporphyrin IX (ZnMP) as an inhibitor of heme oxygenase-1 (HO-1) over its isoform, heme oxygenase-2 (HO-2). Understanding the selective inhibition of these isozymes is critical for the development of targeted therapeutics, as HO-1 and HO-2 often play distinct roles in cellular physiology and pathology. This document compiles available experimental data, details relevant methodologies, and presents key information in a clear and accessible format to support your research and development endeavors.
Quantitative Data Summary
General findings suggest that while zinc-containing metalloporphyrins are potent competitive inhibitors of heme oxygenase activity, they may exhibit a degree of selectivity. Some studies indicate that for a given metalloporphyrin, the inducible HO-1 isoform is less inhibited than the constitutive HO-2 isoform. Furthermore, zinc-containing compounds have been reported to be among the least inhibitory towards HO-2 compared to other metalloporphyrins.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile |
| This compound | HO-1 | Not explicitly reported | Potent competitive inhibitor. |
| HO-2 | Not explicitly reported | Generally less inhibited by zinc metalloporphyrins compared to HO-1. |
Note: The absence of precise IC50/Ki values for this compound against both HO-1 and HO-2 necessitates further direct comparative studies to definitively quantify its selectivity. The information presented is based on broader studies of zinc metalloporphyrins.
Experimental Protocols
The specificity of this compound for HO-1 over HO-2 can be determined by performing a heme oxygenase activity inhibition assay using sources rich in the respective isoforms. Spleen microsomes are a common source for HO-1, while brain or testes microsomes are used for HO-2. The following is a detailed protocol for a spectrophotometric-based assay.
Heme Oxygenase Activity Inhibition Assay
This protocol is adapted from established methods for measuring heme oxygenase activity by quantifying the formation of bilirubin.
1. Preparation of Microsomes:
-
Harvest tissues (e.g., spleen for HO-1, brain for HO-2) from appropriate animal models.
-
Homogenize the tissues in ice-cold potassium phosphate buffer (100 mM, pH 7.4) containing 2 mM MgCl2.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cellular debris.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a minimal volume of the same buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Preparation of Reagents:
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4) with 2 mM MgCl2.
-
Hemin Stock Solution: Prepare a 1 mM stock solution of hemin in 0.1 M NaOH.
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the reaction buffer.
-
Biliverdin Reductase: Purified biliverdin reductase or a cytosolic fraction containing the enzyme is required.
-
This compound Stock Solution: Prepare a stock solution of known concentration in an appropriate solvent (e.g., DMSO).
3. Assay Procedure:
-
In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture containing:
-
Microsomal protein (typically 50-100 µg)
-
Saturating concentration of biliverdin reductase
-
Varying concentrations of this compound (or vehicle control)
-
Reaction buffer to a final volume of 200 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding hemin (final concentration ~10-20 µM) and NADPH (final concentration ~0.5-1 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by placing the plate/tubes on ice or by adding a quenching agent.
4. Measurement of Bilirubin:
-
Measure the absorbance of the reaction mixture at 464 nm, which is the peak absorbance for bilirubin. A reference wavelength of 530 nm can be used to correct for background absorbance.
-
The amount of bilirubin formed is calculated using the molar extinction coefficient of bilirubin (ε = 40 mM⁻¹ cm⁻¹ at 464-530 nm).
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
-
Compare the IC50 values obtained for HO-1 and HO-2 to determine the selectivity.
Visualizations
Heme Catabolism Signaling Pathway
A Side-by-Side Comparison of Synthetic Routes for Zn(II) Mesoporphyrin IX
For researchers, scientists, and drug development professionals, the efficient synthesis of metalloporphyrins such as Zn(II) Mesoporphyrin IX is crucial for a variety of applications, including the development of photosensitizers, catalysts, and molecular sensors. This guide provides a detailed comparison of two primary synthetic routes to obtain this compound, offering insights into their respective methodologies, yields, and starting materials.
Comparison of Synthetic Strategies
Two common strategies for the synthesis of this compound are the direct metalation of Mesoporphyrin IX (Route A) and the catalytic hydrogenation of Protoporphyrin IX followed by metalation (Route B). Both routes ultimately yield the desired product, but differ in their starting materials and the number of synthetic steps. To facilitate a clear comparison, the following table summarizes the key quantitative data associated with each route, assuming the use of dimethyl ester derivatives of the porphyrins for improved solubility in organic solvents, followed by a final hydrolysis step.
| Parameter | Route A: Direct Metalation of Mesoporphyrin IX Dimethyl Ester | Route B: From Protoporphyrin IX Dimethyl Ester |
| Starting Material | Mesoporphyrin IX Dimethyl Ester | Protoporphyrin IX Dimethyl Ester |
| Key Steps | 1. Metalation with Zn(OAc)₂2. Hydrolysis | 1. Catalytic Hydrogenation2. Metalation with Zn(OAc)₂3. Hydrolysis |
| Reported Yield (Hydrogenation) | Not Applicable | ~89%[1] |
| Reported Yield (Metalation) | High (typically >90%) | High (typically >90%) |
| Overall Estimated Yield | High (>90%) | Good (~80%) |
| Purity | >95% (after chromatography)[2][3] | >95% (after chromatography)[2][3] |
Experimental Protocols
Route A: Direct Metalation of Mesoporphyrin IX Dimethyl Ester
This route is a straightforward approach that involves the insertion of a zinc ion into the porphyrin core of commercially available Mesoporphyrin IX dimethyl ester.
Step 1: Synthesis of this compound Dimethyl Ester
-
Dissolution: Dissolve Mesoporphyrin IX dimethyl ester in a suitable solvent such as chloroform or dichloromethane.
-
Addition of Zinc Salt: Add a saturated solution of zinc acetate (Zn(OAc)₂) in methanol to the porphyrin solution. An excess of the zinc salt is typically used to drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands, or by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.
-
Workup and Purification: Upon completion, wash the reaction mixture with water to remove excess zinc acetate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or alumina, eluting with a solvent system such as dichloromethane/methanol.
Step 2: Hydrolysis to this compound
-
Dissolution: Dissolve the purified this compound dimethyl ester in a mixture of tetrahydrofuran (THF) and methanol.
-
Saponification: Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating overnight.
-
Neutralization and Isolation: After the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the diacid product. The precipitate is then collected by filtration, washed with water, and dried to yield this compound.
Route B: Synthesis from Protoporphyrin IX Dimethyl Ester
This route begins with the more readily available Protoporphyrin IX and involves an initial reduction of the vinyl side chains to ethyl groups, followed by metalation and hydrolysis.
Step 1: Catalytic Hydrogenation of Protoporphyrin IX Dimethyl Ester
-
Setup: In a two-necked round-bottom flask, dissolve Protoporphyrin IX dimethyl ester in N,N-dimethylacetamide.
-
Catalyst Addition: Add a catalytic amount of ruthenium(III) chloride (RuCl₃).
-
Hydrogenation: Heat the mixture to 80°C under a hydrogen atmosphere (1 atm) for approximately 30 minutes.[1]
-
Isolation: After the reaction, the Mesoporphyrin IX dimethyl ester can be isolated and purified. A reported yield for this step is 89%.[1]
Step 2: Synthesis of this compound Dimethyl Ester
This step follows the same procedure as Step 1 in Route A, using the Mesoporphyrin IX dimethyl ester obtained from the hydrogenation reaction.
Step 3: Hydrolysis to this compound
This final step is identical to Step 2 in Route A.
Visualization of Synthetic Pathways
To provide a clear visual representation of the two synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways for this compound.
Conclusion
Both Route A and Route B are viable methods for the synthesis of this compound. The choice between the two will likely depend on the availability and cost of the starting materials. Route A is a more direct approach with fewer steps, potentially leading to a higher overall yield, provided that Mesoporphyrin IX dimethyl ester is readily accessible. Route B offers the flexibility of starting from the more common Protoporphyrin IX, with the initial hydrogenation step proceeding in high yield. For both routes, the metalation and hydrolysis steps are generally efficient. The final product from either route can be obtained in high purity after appropriate chromatographic purification.
References
- 1. Zinc Protoporphyrin IX in Meat and Meat Products: Formation, Application, and Future Perspectives -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 2. Zinc Protoporphyrin IX Binds Heme Crystals to Inhibit the Process of Crystallization in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Zn(II) Mesoporphyrin IX
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Zn(II) Mesoporphyrin IX, a natural porphyrin derivative used in various research applications. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood. In case of accidental contact, rinse the affected area with copious amounts of water. If swallowed, seek immediate medical attention and show the safety data sheet to the attending physician.
Storage: Store this compound at room temperature, protected from light.[1] For long-term storage, temperatures of -20°C are recommended.[2][3]
Hazard Profile and Regulatory Information
Different suppliers may provide varying hazard classifications. For instance, one safety data sheet for a related compound indicates it is toxic if swallowed and very toxic to aquatic life with long-lasting effects. Conversely, another SDS for a similar zinc porphyrin compound states it is not classified as a hazardous substance.[4] Given this potential discrepancy, it is prudent to handle this compound as a hazardous substance and to consult the specific safety data sheet provided by the supplier.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 14354-67-7 | [1] |
| Molecular Formula | C34H36N4O4Zn | [1][5] |
| Molecular Weight | ~630.08 g/mol | [1][6] |
| Purity | >95% | [1][5][6] |
| Appearance | Solid | N/A |
| Storage | Room temperature, protect from light; -20°C for long-term | [1][2][3] |
| Hazard Statements | Toxic if swallowed. Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. If swallowed: Immediately call a POISON CENTER/doctor. Collect spillage. Store locked up. Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant. Do not dispose of this chemical into the environment or down the drain.
Experimental Protocol for Waste Neutralization (if applicable and permitted by local regulations):
Note: This is a general guideline. Always consult your institution's environmental health and safety (EHS) office for specific protocols.
-
Small Spills: For minor spills, mechanically pick up the solid material.[4] Place the collected material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated and disposed of as hazardous waste.
-
Unused Product: Unused this compound should be disposed of in its original container or a suitable, labeled hazardous waste container.
-
Waste Collection: All waste containing this compound must be collected by a licensed hazardous waste disposal company. Ensure that the waste is properly segregated and labeled according to your institution's and local regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible laboratory setting. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, operational, and disposal guidance for handling Zn(II) Mesoporphyrin IX in a laboratory setting. Given the compound's light sensitivity and potential for biological activity, adherence to these procedures is critical for ensuring personnel safety and experimental integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, which should be worn at all times in the laboratory.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes or airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile Gloves | Should be changed immediately upon contamination. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect skin from potential contact. |
| Respiratory Protection | N95 Respirator or Fume Hood | Recommended when handling the powder form to prevent inhalation. All weighing and initial dilutions should be performed in a certified chemical fume hood. |
II. Operational Plan: Step-by-Step Handling Protocol
Due to its photosensitive nature, all procedures involving this compound should be conducted with minimal light exposure.[1]
A. Preparation and Weighing:
-
Work Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Dim the ambient lighting or use red light to minimize photodegradation.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, amber vials, solvents, etc.) is within reach to minimize movement and potential exposure.
-
Weighing: Carefully weigh the desired amount of this compound powder in a fume hood. Use anti-static weigh paper or a boat to prevent dispersal of the fine powder.
B. Solubilization and Dilution:
-
Solvent Selection: Use a solvent appropriate for your experimental needs. Ensure the solvent is compatible with the compound.
-
Dissolving: Add the solvent to the weighed powder in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]
-
Mixing: Gently vortex or sonicate the mixture until the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.
C. Storage:
-
Short-Term Storage (days to weeks): Store solutions or solid aliquots in a dry, dark environment at 0-4°C.[3]
-
Long-Term Storage (months to years): For extended storage, keep the compound at -20°C.[3]
-
Labeling: All containers must be clearly labeled with the compound name, concentration, solvent, date, and "Light-Sensitive."
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Collect unused powder, contaminated gloves, weigh boats, and other disposable materials in a designated, sealed waste bag labeled "Chemical Waste: this compound."
-
Liquid Waste: Dispose of solutions containing the compound in a clearly labeled, sealed waste container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management guidelines.
-
Sharps: Any needles or syringes used for transfer should be disposed of in a designated sharps container.
B. Decontamination:
-
Glassware: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) to remove any residual compound. The rinsate should be collected as hazardous waste.
-
Work Surfaces: Clean the work area with a suitable detergent and then wipe down with 70% ethanol.
C. Final Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste. Never pour solutions containing this compound down the drain.
IV. Experimental Workflow Diagram
The following diagram illustrates the key stages of handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
